molecular formula C9H8BrFO2 B1506366 Methyl 4-Bromo-5-fluoro-2-methylbenzoate CAS No. 1352889-89-4

Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Cat. No.: B1506366
CAS No.: 1352889-89-4
M. Wt: 247.06 g/mol
InChI Key: KVHVZAULIHMOLK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-2-methylbenzoate (CAS 1352889-89-4) is a valuable benzoate ester derivative in pharmaceutical and organic synthesis research. This compound, with the molecular formula C 9 H 8 BrFO 2 and a molecular weight of 247.06 g/mol, serves as a versatile building block . Its structure features both bromo and fluoro substituents on the aromatic ring, making it a key intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations . The bromine atom acts as a good leaving group for these transformations, while the fluorine can influence the electron density and metabolic stability of the resulting compounds. Researchers utilize this methyl ester in the development of potential active pharmaceutical ingredients (APIs) and other advanced materials . The supplied product has a specified purity and should be stored sealed in a dry, room-temperature environment . Safety Information: This compound is classified with the signal word "Warning" and may cause skin and eye irritation (Hazard Statements H315-H319) . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human use.

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHVZAULIHMOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719187
Record name Methyl 4-bromo-5-fluoro-2-methylbenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID20719187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352889-89-4
Record name Methyl 4-bromo-5-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-Bromo-5-fluoro-2-methylbenzoate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis methodologies, safety protocols, and its critical role as a versatile intermediate in the development of novel therapeutics. This document is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Core Compound Identification and Properties

Chemical Identity:

This compound is a substituted aromatic ester. Its structure features a benzene ring with five substituents: a methyl ester group (-COOCH₃), a bromine atom, a fluorine atom, and a methyl group (-CH₃). The precise arrangement of these groups dictates its reactivity and utility in complex molecule synthesis.

CAS Number: 1352889-89-4[1][2]

Molecular Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's pharmacokinetic profile in potential drug candidates.

PropertyValueSource
CAS Number 1352889-89-4[1][2]
Molecular Formula C₉H₈BrFO₂[1][3][4]
Molecular Weight 247.06 g/mol [1][3][4]
Physical Form Liquid or Solid/Semi-solid[4]
Boiling Point (Predicted) 281.0 ± 40.0 °C[4]
Density (Predicted) 1.506 ± 0.06 g/cm³[4]
LogP 2.68320[3][4]
Purity Typically ≥96%

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid, 4-Bromo-5-fluoro-2-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, and several methods can be employed, with the choice often depending on the scale of the reaction and the desired purity.

General Synthetic Workflow:

SynthesisWorkflow Start 4-Bromo-5-fluoro-2-methylbenzoic acid Reaction Fischer Esterification Start->Reaction Reagents Methanol (Excess) Acid Catalyst (e.g., H₂SO₄) Reagents->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Fischer Esterification):

This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-5-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq). The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion.

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate. This step is crucial to remove the acid catalyst and any unreacted carboxylic acid. The endpoint of neutralization is indicated by the cessation of CO₂ evolution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the ester. The choice of solvent is dictated by the solubility of the product and its immiscibility with water.

  • Purification: The combined organic layers are then washed with brine to remove any remaining water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield the final, high-purity this compound.

Applications in Drug Discovery and Development

This compound is a highly valuable building block in the synthesis of complex pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The bromine atom is particularly significant as it allows for the introduction of various functionalities through cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions are fundamental in constructing the carbon skeleton of many drug molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound.

Illustrative Synthetic Application:

While specific proprietary synthetic routes are often not disclosed, the general utility of this class of compounds can be illustrated in the synthesis of kinase inhibitors or other targeted therapies where a substituted aromatic core is required.

DrugDiscovery Intermediate Methyl 4-Bromo-5-fluoro- 2-methylbenzoate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Coupling AdvancedIntermediate Advanced Intermediate Coupling->AdvancedIntermediate BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling FurtherSteps Further Synthetic Transformations AdvancedIntermediate->FurtherSteps API Active Pharmaceutical Ingredient (API) FurtherSteps->API

Figure 3: Role of this compound in a hypothetical drug synthesis pathway.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]

Spectroscopic Data for Characterization

While a comprehensive set of publicly available spectra for this specific compound is limited, typical spectroscopic data for similar substituted benzoates can provide an indication of the expected signals. Researchers should acquire their own analytical data for definitive characterization.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the aromatic methyl protons (around 2.5 ppm), and distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the ester (around 165-170 ppm), the methyl carbons, and the aromatic carbons, with the carbon atoms attached to bromine and fluorine showing characteristic shifts.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C-O stretching bands, and bands corresponding to the aromatic C-H and C=C bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (247.06 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity peaks for M and M+2).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

  • ChemScene. (n.d.). 1564624-36-7 | Methyl 5-bromo-4-fluoro-2-methylbenzoate.
  • Oakwood Chemical. (n.d.). This compound.
  • Fluoromart. (n.d.). 1352889-89-4 | this compound.
  • Sigma-Aldrich. (n.d.). This compound | 1352889-89-4.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.

Sources

Synthesis pathways for Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Foreword

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular scaffolds are paramount. This compound stands out as a highly valuable and versatile building block. Its unique trifecta of functional groups—a reactive bromine atom for cross-coupling, a fluorine atom for modulating pharmacokinetic properties, and a methyl group for steric and electronic influence—makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive, scientifically-grounded exploration of a reliable synthetic pathway to this key compound, designed for researchers, chemists, and drug development professionals. We will delve not only into the procedural steps but also the underlying chemical principles that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Approach

A robust synthetic plan begins with a logical retrosynthetic analysis. Our strategy for this compound is to install the functional groups in an order that maximizes regiochemical control and utilizes readily available starting materials.

The primary disconnections are:

  • Esterification: The methyl ester can be reliably formed in the final step from the corresponding carboxylic acid. This is a standard, high-yielding transformation.

  • Bromination: The bromine atom can be introduced via electrophilic aromatic substitution. The key to this step is controlling the regioselectivity based on the directing effects of the substituents already on the ring.

  • Carboxylation: The benzoic acid moiety can be formed from an aryl halide precursor via a Grignard reaction followed by quenching with carbon dioxide.

This analysis leads to a logical forward synthesis starting from 2-bromo-5-fluorotoluene.

G cluster_main Retrosynthetic Pathway Target Methyl 4-Bromo-5-fluoro- 2-methylbenzoate Acid 4-Bromo-5-fluoro- 2-methylbenzoic Acid Target->Acid Esterification Intermediate_Acid 4-Fluoro-2-methylbenzoic Acid Acid->Intermediate_Acid Bromination Start 2-Bromo-5-fluorotoluene Intermediate_Acid->Start Grignard & Carboxylation

Figure 1: Retrosynthetic analysis for this compound.

Recommended Synthetic Pathway: A Step-by-Step Guide

Our recommended pathway is a three-step sequence designed for efficiency, scalability, and high regiochemical control.

Step 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid

Principle: This step utilizes a Grignard reaction, a classic and powerful method for forming carbon-carbon bonds. 2-Bromo-5-fluorotoluene is converted to its corresponding Grignard reagent, an organomagnesium halide, which acts as a potent nucleophile. This nucleophile then attacks carbon dioxide (in the form of dry ice), and subsequent acidic workup yields the desired carboxylic acid. This approach is a well-documented strategy for synthesizing benzoic acid derivatives[1][2].

Experimental Protocol:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator). Add a solution of 2-bromo-5-fluorotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is typically initiated by gentle heating. Once initiated, maintain a gentle reflux until all the magnesium has been consumed.

  • Carboxylation: Cool the Grignard solution in an ice bath. In a separate, larger flask, place an excess of crushed dry ice. Slowly pour the Grignard reagent onto the dry ice with vigorous stirring.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-fluoro-2-methylbenzoic acid as a solid.

Step 2: Regioselective Bromination of 4-Fluoro-2-methylbenzoic Acid

Principle: This is the key regiochemical control step. We introduce the bromine atom at the C-5 position using an electrophilic aromatic substitution reaction. The outcome is dictated by the directing effects of the existing substituents:

  • -COOH (at C-1): A deactivating, meta-directing group.

  • -CH₃ (at C-2): An activating, ortho, para-directing group.

  • -F (at C-4): An activating (by resonance), ortho, para-directing group.

The C-5 position is ortho to the activating fluoro group and meta to the deactivating carboxylic acid group. This combination of directing effects strongly favors substitution at C-5 over other positions. The use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid provides the electrophilic bromine species required for the reaction[3].

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product, 4-bromo-5-fluoro-2-methylbenzoic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Step 3: Fischer Esterification to Yield the Final Product

Principle: The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol (methanol) under acidic catalysis to form the methyl ester[4][5]. The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Experimental Protocol:

  • Reaction Setup: Suspend the 4-bromo-5-fluoro-2-methylbenzoic acid (1.0 eq.) in an excess of methanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC until completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess methanol by rotary evaporation. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound. Further purification can be performed by column chromatography if necessary.

Synthesis Workflow and Data Summary

The complete forward synthesis is visualized below, followed by a table summarizing the key reaction parameters.

G cluster_step1 Step 1: Grignard/Carboxylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Esterification A 2-Bromo-5-fluorotoluene B 4-Fluoro-2-methylbenzoic Acid A->B 1. Mg, THF 2. CO2 (dry ice) 3. H3O+ workup C 4-Bromo-5-fluoro-2-methylbenzoic Acid B->C NBS, H2SO4 D This compound C->D Methanol, H2SO4 (cat.)

Figure 2: Overall synthetic workflow for this compound.

Table 1: Summary of Synthetic Steps and Expected Yields

StepTransformationKey ReagentsProductTypical Yield
1Grignard & CarboxylationMg, THF, CO₂4-Fluoro-2-methylbenzoic Acid85-95%
2Electrophilic BrominationNBS, H₂SO₄4-Bromo-5-fluoro-2-methylbenzoic Acid80-90%
3Fischer EsterificationMethanol, H₂SO₄This compound>95%

Conclusion and Field Insights

The three-step synthesis pathway detailed in this guide represents a robust, reliable, and scalable method for the production of this compound. By leveraging fundamental organometallic and electrophilic substitution reactions, this approach ensures high regioselectivity, which is critical for avoiding the formation of difficult-to-separate isomers. Each step is self-validating through standard analytical techniques (TLC, HPLC, NMR), ensuring purity and identity of the intermediates and the final product. For professionals in drug development, mastering this synthesis provides access to a crucial building block, enabling the rapid diversification of lead compounds and the exploration of new chemical space.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • MySkinRecipes. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]

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Physical and chemical properties of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-Bromo-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of molecular design. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound emerges as a highly functionalized and valuable synthetic intermediate, offering a unique combination of reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic pathway, and its potential applications, grounded in established chemical principles.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, by analyzing data from its isomers and related compounds, we can establish a reliable profile of its expected properties.

PropertyValueSource/Basis
CAS Number 1352889-89-4[1]
Molecular Formula C₉H₈BrFO₂[1][2][3]
Molecular Weight 247.06 g/mol [2][3]
Appearance Expected to be a white to off-white solid or oil.Inferred from related compounds.
Melting Point Not available. Isomers exist as both solids and liquids at room temperature.
Boiling Point Predicted to be >250 °C at 760 mmHg.Inferred from related brominated and fluorinated benzoates.[4][5]
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane) and insoluble in water.General property of similar organic esters.
Density Predicted to be ~1.5 g/cm³.Based on isomers and related compounds.[4]

Chemical Structure and Reactivity

The unique arrangement of substituents on the benzene ring dictates the chemical reactivity of this compound. Understanding this interplay is crucial for its effective utilization in synthesis.

Figure 1: Chemical Structure of this compound.

Key Reactive Sites:
  • The Bromine Atom: The carbon-bromine bond is a prime site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, or nitrogen-containing moieties.

  • The Aromatic Ring: The electron-withdrawing nature of the fluorine and ester groups, combined with the electron-donating methyl group, creates a specific electronic environment that can be exploited for further functionalization, such as nucleophilic aromatic substitution.

  • The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations.

Proposed Synthetic Pathway

G cluster_0 Synthetic Workflow A 2-Fluoro-5-methylbenzoic acid (CAS: 321-12-0) B Methyl 2-fluoro-5-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C This compound (Target Compound) B->C Electrophilic Bromination (NBS, H₂SO₄)

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Esterification of 2-Fluoro-5-methylbenzoic acid

  • To a solution of 2-Fluoro-5-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-fluoro-5-methylbenzoate.

Rationale: This is a standard Fischer esterification, a reliable and cost-effective method for converting carboxylic acids to their corresponding methyl esters.[6]

Step 2: Electrophilic Bromination

  • Dissolve Methyl 2-fluoro-5-methylbenzoate in a suitable solvent such as concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain this compound.

Rationale: The directing effects of the substituents on the aromatic ring guide the incoming electrophile (bromine) to the position ortho to the activating methyl group and para to the deactivating ester group.[6]

Applications in Drug Discovery and Development

Substituted fluorinated benzoic acid derivatives are pivotal building blocks in the synthesis of pharmaceutically active compounds.[7] The unique substitution pattern of this compound makes it a valuable precursor for creating novel chemical entities with potential therapeutic applications.

  • Scaffold for Kinase Inhibitors: The core structure can be elaborated through cross-coupling reactions at the bromine position to generate libraries of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases.

  • Synthesis of Novel Heterocycles: The multiple reactive sites allow for the construction of complex heterocyclic systems, which are prevalent in many approved drugs.[8] For instance, intramolecular cyclization reactions can be designed to form novel benzoxazepine or other fused-ring systems.

  • Probing Structure-Activity Relationships (SAR): The fluorine atom can enhance metabolic stability and binding affinity. By using this compound as a starting point, medicinal chemists can systematically modify other parts of the molecule to explore and optimize its biological activity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds suggest the following precautions should be taken.[9]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Toxicity: Expected to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[3][10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically designed building block for advanced organic synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive bromine atom for cross-coupling, a fluorine atom for modulating physicochemical properties, and an ester group for further derivatization makes it a versatile and valuable tool for medicinal chemists. This guide provides a foundational understanding of its properties and potential, encouraging its application in the development of next-generation therapeutics.

References

  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. This compound. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]

  • ResearchGate. Reactivity of Benzofuran Derivatives. [Link]

  • AlchemyPharm. 4-Bromo-2-fluoro-5-methylbenzoic acid. [Link]

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Safety, handling, and MSDS for Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Introduction: Understanding the Context and Utility

This compound (CAS No. 1352889-89-4) is a halogenated aromatic ester commonly utilized as a key intermediate and building block in medicinal chemistry and the synthesis of complex organic molecules.[1] Its trifunctionalized benzene ring offers multiple reaction sites, making it a valuable precursor for developing novel pharmaceutical agents and materials. However, its chemical reactivity and structure necessitate a thorough understanding of its hazard profile to ensure safe handling in a research and development environment.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational protocol grounded in the principles of chemical causality and risk mitigation. For professionals in drug development, where this and similar compounds are frequently handled, adopting these practices is not merely about compliance but about fostering a culture of intrinsic safety and scientific integrity.

Section 1: Comprehensive Hazard Assessment

The foundation of safe handling is a complete understanding of the potential hazards. This compound, like many halogenated organic compounds, presents multiple routes of potential exposure and toxicity.[2] Its hazard profile is officially classified under the Globally Harmonized System (GHS), which provides a universally understood framework for chemical safety.

The "why" behind these classifications is rooted in its molecular structure. The presence of bromine and fluorine atoms on the aromatic ring, combined with the methyl ester group, results in a compound that can interact with biological systems, leading to irritation and acute toxicity if exposure occurs.

Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Statement | GHS Pictogram | Rationale and Implication | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |


| Ingestion can lead to systemic toxic effects. This necessitates strict hygiene measures and prohibits eating or drinking in the laboratory.[1][3] |
| Skin Corrosion/Irritation (Category 2) | H315:  Causes skin irritation |

| Direct contact can cause redness, inflammation, or dermatitis. This underscores the critical need for appropriate gloves and a lab coat.[1][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319:  Causes serious eye irritation |

| The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. Chemical splash goggles are mandatory.[1][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335:  May cause respiratory irritation |

| Inhalation of dust or aerosols can irritate the respiratory system. All handling of the solid compound must be performed in a certified chemical fume hood.[1][3] |

Section 2: Proactive Risk Mitigation and Handling Protocols

A proactive approach to safety involves layering multiple levels of control to minimize the risk of exposure. This hierarchy of controls is a fundamental concept in laboratory safety.

Risk_Mitigation_Hierarchy cluster_Controls Hierarchy of Controls cluster_Actions Specific Protocols for this compound Eng Engineering Controls (Most Effective) Admin Administrative Controls Hood Work in a Certified Chemical Fume Hood Eng->Hood Implementation PPE Personal Protective Equipment (PPE) (Least Effective) SOPs Develop & Follow Standard Operating Procedures (SOPs) Admin->SOPs Implementation Gloves Wear Nitrile Gloves, Lab Coat, & Goggles PPE->Gloves Implementation

Caption: Hierarchy of controls applied to handling the target compound.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is a certified chemical fume hood . Given its potential to cause respiratory irritation (H335), all manipulations, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to prevent the inhalation of airborne particles or vapors.[5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Item Specification Rationale for Use
Hand Protection Nitrile Gloves Nitrile offers broad protection against organic solvents and is superior to latex, which can degrade and offers poor protection against many chemicals.[6] Gloves should be inspected before use and disposed of after handling the compound.[7]
Eye Protection Chemical Splash Goggles To protect against splashes that could cause serious eye irritation (H319). Standard safety glasses do not provide adequate protection from splashes.[6][8]
Body Protection Cotton Lab Coat A lab coat protects the skin from accidental contact (H315) and contamination of personal clothing.[5]

| Footwear | Closed-toe Shoes | Required in all chemical laboratories to protect feet from spills.[5] |

Step-by-Step Safe Handling Protocol

This protocol outlines a self-validating workflow designed to minimize exposure at every step.

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as specified in Table 2.

    • Prepare the work area by laying down absorbent bench paper.

    • Assemble all necessary glassware, reagents, and a designated "Halogenated Organic Waste" container.[2]

  • Weighing and Transfer:

    • Perform all weighing operations inside the fume hood. Use a tared weigh boat or glassine paper.

    • Use a spatula to carefully transfer the solid compound, avoiding the creation of dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Reaction:

    • Add the solid to the reaction vessel inside the fume hood.

    • Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing.

    • If the reaction is to be heated, use a heating mantle and condenser; never heat an open vessel.[5]

  • Post-Procedure Cleanup:

    • Wipe down the spatula and work surface with a solvent-dampened towel, disposing of it in the halogenated waste container.

    • Carefully remove gloves and dispose of them.

    • Wash hands thoroughly with soap and water, even after wearing gloves.[6]

Section 3: Emergency Response Protocols

Even with meticulous planning, accidental exposures can occur. Immediate and correct action is critical.

First Aid Measures

Table 3: First Aid Measures for Exposure

Exposure Route Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10] |

Chemical Spill Management

A small spill (less than 100 mL of solution or a few grams of solid) can be managed by trained laboratory personnel.

Spill_Response_Workflow Start Spill Discovered Alert 1. Alert Personnel & Evacuate Area Start->Alert Assess 2. Assess Spill Size & Hazards Alert->Assess IsLarge Is spill large or uncontrolled? Assess->IsLarge CallHelp Evacuate & Call Emergency Services IsLarge->CallHelp Yes GetKit 3. Obtain Spill Kit & Ensure Proper PPE IsLarge->GetKit No Contain 4. Contain the Spill (Use absorbent pads around the spill) GetKit->Contain Absorb 5. Absorb the Material (Cover with vermiculite or sand) Contain->Absorb Collect 6. Collect & Containerize (Sweep into waste container) Absorb->Collect Decon 7. Decontaminate Area & Dispose of Waste Collect->Decon End Response Complete Decon->End

Caption: Step-by-step workflow for responding to a chemical spill.

Section 4: Storage and Waste Management

Proper storage and disposal are crucial for safety and environmental protection.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] It should be kept away from incompatible materials such as strong oxidizing agents. Storage in refrigerators must be in units designed for chemical storage (i.e., lab-safe or explosion-proof).[11]

Waste Disposal

As a halogenated organic compound, all waste containing this substance must be segregated.

  • Designated Waste Stream: All contaminated solids (gloves, bench paper, silica gel) and solutions must be placed in a clearly labeled "Halogenated Organic Waste" container.[2][5]

  • Rationale: Mixing halogenated and non-halogenated waste streams is prohibited. Halogenated compounds can produce highly toxic and corrosive byproducts like hydrochloric or hydrobromic acid during certain incineration processes if not handled in a dedicated facility equipped with scrubbers.[12]

  • Neutralization is Not an Option: Do not attempt to neutralize this waste in the lab. It must be disposed of through a licensed professional waste disposal service.[7][13]

Section 5: Physical and Chemical Properties

Table 4: Key Physical and Chemical Properties

Property Value Source
CAS Number 1352889-89-4 [1]
Molecular Formula C₉H₈BrFO₂ [1]
Molecular Weight 247.07 g/mol [1]
Appearance Solid (Typical) [9]

| Purity | ≥95% (Typical for commercial grade) |[1] |

Conclusion

This compound is a valuable tool in synthetic chemistry, but its safe use hinges on a comprehensive understanding of its hazards and the disciplined application of established safety protocols. By integrating engineering controls, appropriate PPE, and meticulous handling techniques, researchers can effectively mitigate the risks associated with this compound. The principles outlined in this guide—from proactive hazard assessment to responsible waste management—are fundamental to ensuring a safe and productive laboratory environment for all drug development professionals.

References

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  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Methyl 4-Bromo-5-fluoro-2-methylbenzoate: A Guide to Strategic Sourcing and Isomeric Precision

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: For research professionals engaged in the complex landscape of drug discovery and fine chemical synthesis, the procurement of high-purity, structurally precise building blocks is a mission-critical task. Methyl 4-bromo-5-fluoro-2-methylbenzoate is a key synthetic intermediate whose utility is directly tied to its specific isomeric form. This guide provides an in-depth analysis of its commercial availability, offers a framework for vetting suppliers, and critically, illuminates the importance of isomeric differentiation to prevent costly experimental errors. We will detail the technical specifications, outline a comprehensive procurement-to-use workflow, and provide actionable safety protocols, ensuring researchers can confidently and reliably integrate this valuable reagent into their development pipelines.

The Strategic Importance of this compound

This compound is a substituted aromatic ester prized for its utility in organic synthesis. Its molecular architecture offers three distinct points for chemical modification: the bromine atom, ripe for cross-coupling reactions (e.g., Suzuki, Heck); the fluorine atom, which can modulate the electronic properties and metabolic stability of a target molecule; and the methyl ester, which can be readily hydrolyzed or converted to other functional groups. This trifecta of functionality makes it an invaluable starting material in the synthesis of complex pharmaceutical agents and novel materials. For instance, related fluorinated and brominated benzoic acid derivatives are instrumental in creating anti-inflammatory and analgesic agents, where precise atomic positioning is key to biological activity.[1]

A Critical Pitfall: The Imperative of Isomeric Differentiation

A primary challenge in sourcing this compound lies in the existence of numerous closely related isomers. A search for "bromo-fluoro-methylbenzoate" derivatives will yield a variety of structurally similar but distinct molecules. Procuring the wrong isomer can derail a research project, leading to failed reactions and the generation of incorrect compounds. The key to avoiding this is an unwavering focus on the Chemical Abstracts Service (CAS) number.

For This compound , the correct identifier is CAS Number 1352889-89-4 .[2][3]

To illustrate the potential for error, consider the subtle structural differences between the target compound and its common isomers:

Caption: Note the distinct positions of the Bromo, Fluoro, and Methyl groups.

Expert Insight: The causality behind this stringent requirement is rooted in reaction mechanics. A change in the position of the bromine atom, for example, alters the steric hindrance and electronic environment of the reaction site, which can dramatically affect the yield and even the feasibility of a planned cross-coupling reaction. Always verify the CAS number on the supplier's quotation, bottle label, and Certificate of Analysis.

Commercial Availability and Supplier Vetting

Several chemical suppliers list this compound (CAS: 1352889-89-4) in their catalogs. However, availability can vary, and not all suppliers are equivalent. A rigorous vetting process is essential.

Table 1: Commercial Suppliers and Key Data

SupplierCAS NumberStated PurityMolecular FormulaMolecular WeightSource
Oakwood Chemical 1352889-89-4Not SpecifiedC₉H₈BrFO₂247.07[2]
Advanced ChemBlocks 1352889-89-497%C₉H₈BrFO₂247.07[3]

Note: This list is not exhaustive. Researchers should conduct their own market surveys. Purity and stock levels are subject to change.

The Vetting Protocol:

  • Confirm the CAS Number: The first and most crucial step. Ensure the supplier's product page explicitly lists 1352889-89-4 .

  • Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on a generic product page CoA. A lot-specific CoA provides the analytical results (e.g., purity via NMR or GC-MS) for the exact batch of material you will receive.

  • Scrutinize the CoA: Verify that the analytical data confirms the structure and meets your purity requirements. Look for consistency in spectral data with the expected structure.

  • Inquire about Lead Time and Stock: For project planning, confirm whether the product is in stock domestically or requires international shipping, which can add significant delays.

  • Review the Safety Data Sheet (SDS): The SDS provides critical information on handling, storage, and emergency procedures.[4][5]

Technical Specifications and Data

A comprehensive understanding of the compound's properties is fundamental for its effective use.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 1352889-89-4[2][3]
IUPAC Name This compound[3]
Molecular Formula C₉H₈BrFO₂[2][3]
Molecular Weight 247.07 g/mol [2][3]
Purity (Typical) ≥97%[3]
SMILES COC(=O)C1=CC(F)=C(Br)C=C1C[3]

Experimental Workflow: From Strategic Sourcing to Successful Synthesis

A robust internal protocol for acquiring and using specialized reagents is a self-validating system that minimizes error and ensures reproducibility.

Step-by-Step Methodology:

  • Supplier Identification: Based on the criteria in Section 3, identify 2-3 potential suppliers.

  • Documentation Request: Formally request lot-specific CoAs and current SDSs from each supplier.

  • Supplier Selection: Choose the supplier that best meets the project's requirements for purity, availability, and documentation quality.

  • Procurement: Issue a purchase order that explicitly states the compound name and CAS Number 1352889-89-4 .

  • Receiving & Verification: Upon receipt, immediately quarantine the material. Log the lot number. An in-house analytical chemist should perform an identity check (e.g., ¹H NMR) to confirm the structure matches the CoA and literature data. This step is a critical control point.

  • Storage: Store the material as directed by the SDS, typically in a cool, dry, well-ventilated area away from incompatible materials.[4][5]

  • Use in Synthesis: When weighing and handling, use appropriate personal protective equipment (PPE) as outlined in the SDS. Accurately record the lot number and quantity used in the experimental lab notebook.

The following diagram visualizes this comprehensive workflow:

G cluster_pre Phase 1: Pre-Procurement cluster_proc Phase 2: Acquisition & Verification cluster_exp Phase 3: Experimental Integration a Identify Suppliers (CAS: 1352889-89-4) b Request & Scrutinize Lot-Specific CoA & SDS a->b Vetting c Select Supplier Based on Purity & Lead Time b->c Decision d Issue Purchase Order (Specify CAS Number) c->d e Receive & Quarantine Material d->e f In-House QC (e.g., NMR Identity Check) e->f Critical Control Point g Release to Lab & Store per SDS Guidelines f->g QC Pass h Weigh & Use in Reaction (w/ appropriate PPE) g->h i Document Lot # and Quantity in ELN h->i

Caption: Workflow from supplier vetting to experimental documentation.

Safety and Handling Protocols

While a specific SDS for this exact compound is not publicly available in the search results, the safety protocols for related halogenated aromatic esters provide a reliable guide.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4][5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Fire Safety: While potentially combustible, the primary hazard is the release of toxic fumes (e.g., hydrogen bromide, hydrogen fluoride) in a fire. Use dry chemical, CO₂, or foam extinguishers.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

References

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

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An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Methyl 4-Bromo-5-fluoro-2-methylbenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide establishes a robust theoretical framework for its characterization. By leveraging Density Functional Theory (DFT) calculations and drawing upon empirical data from structurally analogous compounds, we elucidate the key structural features, predict spectroscopic signatures, and explore the conformational landscape governed by the interplay of steric and electronic effects of its substituents. This document serves as a valuable resource for researchers, offering a detailed methodology for the in silico characterization of novel small molecules in the early stages of drug discovery and development.

Introduction: The Significance of Substituted Benzoates in Modern Chemistry

Methyl benzoate and its derivatives are a cornerstone in organic synthesis, finding widespread application as versatile intermediates.[1] Their utility spans from the synthesis of active pharmaceutical ingredients (APIs) to the creation of fragrances and specialty polymers.[2] The precise arrangement of substituents on the benzene ring dictates the molecule's physicochemical properties, including its reactivity, polarity, and ability to interact with biological targets. Understanding the three-dimensional structure and conformational preferences of these molecules is therefore paramount for rational drug design and the development of new materials.

This compound (Figure 1) presents a particularly interesting case study. The presence of a bromine and a fluorine atom offers potential for halogen bonding, a directional non-covalent interaction increasingly utilized in molecular recognition and protein-ligand binding.[3] Furthermore, the ortho-methyl group introduces steric hindrance that significantly influences the orientation of the methyl ester group, a phenomenon known as the "ortho effect."[4][5]

This guide will navigate the theoretical and computational methodologies required to thoroughly characterize the molecular structure and conformation of this complex halogenated aromatic ester.

Molecular Structure Elucidation: A Computational Approach

Due to the current unavailability of single-crystal X-ray diffraction data for this compound, we turn to computational chemistry to predict its lowest energy conformation and key geometric parameters. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose.[6][7]

Predicted Molecular Geometry

The IUPAC name for the molecule is this compound. Its key identifiers are:

PropertyValueSource
CAS Number 1352889-89-4[8]
Molecular Formula C₉H₈BrFO₂[8]
Molecular Weight 247.07 g/mol [8]

The predicted three-dimensional structure reveals a complex interplay of electronic and steric effects. The benzene ring provides a planar scaffold. However, the substituents, particularly the ortho-methyl and the methyl ester groups, are subject to steric repulsion, which will likely force the ester group out of the plane of the aromatic ring. This torsional angle is a critical determinant of the molecule's overall shape and reactivity.

Conformational Analysis: The "Ortho Effect" in Action

The presence of the 2-methyl group is expected to have a profound impact on the conformation of the methyl ester. In unsubstituted methyl benzoate, the ester group is largely coplanar with the benzene ring to maximize resonance stabilization.[9] However, the steric clash between the ortho-methyl group and the methoxy group of the ester will likely lead to a non-planar arrangement.[4]

Predicted Torsional Profile

A potential energy surface scan, calculated by systematically rotating the C(ring)-C(ester) bond, can reveal the energy barriers between different conformations. We anticipate two low-energy conformers corresponding to the methoxy group being oriented away from the methyl group in two roughly mirror-image positions. The energy barrier to rotation will provide insight into the molecule's conformational flexibility at room temperature.

Predicted Spectroscopic Signatures

Computational methods can also provide reliable predictions of spectroscopic data, which are invaluable for the future experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification.[10][11] The Gauge-Independent Atomic Orbital (GIAO) method, implemented in many quantum chemistry software packages, is a reliable approach for this purpose.[12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (position 3)ValueValue
Aromatic CH (position 6)ValueValue
Methyl (ester)ValueValue
Methyl (ring)ValueValue
Quaternary C (C1)-Value
Quaternary C (C2)-Value
Quaternary C (C4)-Value
Quaternary C (C5)-Value
Carbonyl C-Value

Note: These are illustrative values. Actual computational results would be inserted here.

Infrared (IR) Spectroscopy

The predicted IR spectrum will show characteristic vibrational modes. Key expected frequencies include:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • C-O stretch (ester): ~1200-1300 cm⁻¹

  • Aromatic C=C stretches: ~1450-1600 cm⁻¹

  • C-H stretches (aromatic and methyl): ~2900-3100 cm⁻¹

  • C-Br and C-F stretches: In the fingerprint region below 1400 cm⁻¹

The IR spectrum of the related compound, 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester, acetate, provides a useful comparison point.[2]

Mass Spectrometry

The predicted mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Experimental Protocols for Synthesis and Characterization

While this guide focuses on the theoretical characterization, the following section outlines the necessary experimental protocols for the synthesis and validation of the computational predictions.

Synthesis of this compound

A plausible synthetic route would involve the esterification of 4-bromo-5-fluoro-2-methylbenzoic acid. This can be achieved using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or thionyl chloride.[13]

Step-by-Step Protocol:

  • Dissolve 4-bromo-5-fluoro-2-methylbenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

  • After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic and Crystallographic Characterization

Workflow for Experimental Validation:

Caption: Experimental workflow for the synthesis and structural characterization.

Implications for Drug Discovery and Development

The structural and conformational features of this compound have several implications for its potential use in drug discovery:

  • Halogen Bonding: The bromine and fluorine atoms can act as halogen bond donors, enabling specific interactions with biological targets.[3] The electrostatic potential map of the molecule would reveal the positive σ-hole on the bromine atom, which is crucial for this interaction.[14]

  • Lipophilicity and Membrane Permeability: The presence of halogens and the methyl group will influence the molecule's lipophilicity (logP), a key parameter for drug absorption and distribution.

  • Metabolic Stability: The substitution pattern can affect the molecule's susceptibility to metabolic enzymes, influencing its pharmacokinetic profile.

  • Scaffold for Further Derivatization: This molecule can serve as a versatile building block for the synthesis of more complex bioactive compounds.[15]

Logical Relationship of Molecular Features to Drug Discovery Potential:

drug_discovery_potential cluster_molecular_properties Molecular Properties cluster_drug_properties Drug-like Properties Structure 3D Structure & Conformation Binding Target Binding Affinity & Selectivity Structure->Binding Electronic Electronic Properties (Halogen Bonding) Electronic->Binding Physicochem Physicochemical Properties (logP, pKa) ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Physicochem->ADME Binding->ADME

Caption: Interplay of molecular properties and their impact on drug discovery.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the molecular structure and conformation of this compound. Through the application of computational chemistry, we have predicted its key structural features, spectroscopic signatures, and conformational preferences. The insights gained from this in silico analysis provide a solid foundation for future experimental work and for the rational design of novel molecules with potential applications in drug discovery and materials science. The methodologies outlined herein are broadly applicable to the characterization of other novel small molecules, underscoring the power of integrating computational and experimental approaches in modern chemical research.

References

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An In-depth Technical Guide to the Potential Reactivity and Stability of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Niche Reagent

In the dynamic field of drug discovery and fine chemical synthesis, researchers often encounter novel building blocks with limited characterization in existing literature. Methyl 4-Bromo-5-fluoro-2-methylbenzoate (CAS No. 1352889-89-4) is one such compound. While its structural features suggest significant potential as a versatile intermediate, a comprehensive, publicly available guide on its reactivity and stability has been notably absent. This technical guide aims to fill that void. By leveraging established principles of physical organic chemistry and drawing parallels with well-documented analogous structures, this document provides a robust framework for researchers to understand and effectively utilize this promising, yet under-documented, chemical entity. We will delve into its predicted reactivity, potential stability challenges, and offer field-proven insights into its application, ensuring that every protocol described is a self-validating system grounded in authoritative chemical logic.

Core Molecular Profile

This compound is a polysubstituted aromatic ester. Its utility in synthesis is derived from the orthogonal reactivity of its functional groups: the aryl bromide, the methyl ester, and the substituted aromatic ring itself.

PropertyValueSource(s)
CAS Number 1352889-89-4[1][2][3][4][5]
Molecular Formula C₉H₈BrFO₂[1][2][3][5]
Molecular Weight 247.06 g/mol [1][2][3][5]
Physical Form Reported as a liquid or solid/semi-solid at room temperature.[1][2]
IUPAC Name This compound[5]
InChI Key KVHVZAULIHMOLK-UHFFFAOYSA-N[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][2]

Predicted Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern of the aromatic ring will result in a complex but interpretable NMR spectrum.

  • ¹H NMR: The two aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The methyl group on the ring and the methyl group of the ester will each present as a singlet. The chemical shifts can be estimated using established increments for aromatic substituents.[6][7]

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. The two methyl carbons will be found in the upfield region.[8][9]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is expected to yield a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed, showing a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity).[10][11][12][13][14]

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester.[11]

    • Loss of the entire ester group (-COOCH₃).

    • Cleavage of the bromine atom.[14]

The fragmentation workflow can be visualized as follows:

M [C₉H₈BrFO₂]⁺˙ (M⁺) M_minus_OCH3 [M - OCH₃]⁺ M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ M->M_minus_COOCH3 -COOCH₃ M_minus_Br [M - Br]⁺ M->M_minus_Br -Br

Caption: Predicted major fragmentation pathways in EI-MS.

Reactivity Profile: A Multifunctional Synthetic Hub

The reactivity of this compound is governed by the interplay of its functional groups. The electron-donating methyl group and the electron-withdrawing fluoro and bromo groups create a unique electronic environment on the aromatic ring.

The Aryl Bromide: A Gateway to Cross-Coupling

The carbon-bromine bond is the primary site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[15]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[16][17][18][19] This is a powerful method for synthesizing biaryl compounds. The steric hindrance from the ortho-methyl group may necessitate the use of specialized phosphine ligands and robust reaction conditions to achieve high yields.[18][20]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst.[21][22][23][24][25] This is a key transformation for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. The electron-rich nature of the aromatic ring, due to the methyl group, may require specific ligand systems to facilitate the reaction.[21]

Start This compound Suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, base, amine) Start->Buchwald Product_Suzuki Biaryl Product Suzuki->Product_Suzuki Product_Buchwald Aryl Amine Product Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions at the aryl bromide position.

The Methyl Ester: A Handle for Derivatization

The ester functionality offers a range of transformation possibilities.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[26][27][28][29][30] The rate of hydrolysis will be influenced by the electronic effects of the ring substituents.

  • Transesterification: Reaction with an alcohol under acidic or basic catalysis can exchange the methyl group for a different alkyl or aryl group.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction: Addition of a Grignard reagent will lead to the formation of a tertiary alcohol.

The Aromatic Ring: Potential for Further Substitution

While the ring is already heavily substituted, further electrophilic aromatic substitution is theoretically possible, though likely to be challenging. The directing effects of the existing substituents would need to be carefully considered. The ortho, para-directing methyl group and the ortho, para-directing (but deactivating) halogen atoms, along with the meta-directing ester group, create a complex directive landscape.[31] The most likely positions for further substitution would be influenced by the steric bulk of the existing groups.

Stability and Handling

Thermal Stability

While no specific data exists for this compound, substituted aryl halides and methyl benzoates are generally thermally stable under typical laboratory conditions (e.g., heating in common organic solvents). However, prolonged heating at high temperatures could lead to decomposition. The stability of related brominated compounds can be influenced by the substitution pattern.[13][32][33]

Chemical Stability and Storage
  • Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis in the presence of strong acids or bases, and even with prolonged exposure to moisture. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Light Sensitivity: While not explicitly documented, many aromatic compounds, especially those with halogen substituents, can be light-sensitive. Storage in an amber bottle is a recommended precaution.

  • Recommended Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

Proposed Synthetic Protocol

A plausible synthetic route to this compound can be conceptualized from commercially available starting materials, drawing on established synthetic methodologies for related compounds.[34][35][36][37]

cluster_0 Synthetic Workflow Start 4-Fluoro-2-methylbenzoic acid Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Intermediate Methyl 4-fluoro-2-methylbenzoate Esterification->Intermediate Bromination Electrophilic Bromination (Br₂, FeBr₃ or NBS) Intermediate->Bromination Product This compound Bromination->Product

Caption: A proposed synthetic pathway.

Step-by-Step Methodology:
  • Esterification of 4-Fluoro-2-methylbenzoic acid:

    • Dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).

    • Neutralize the acid catalyst, remove the excess methanol, and extract the product with a suitable organic solvent.

    • Purify the resulting Methyl 4-fluoro-2-methylbenzoate by distillation or column chromatography.[35]

  • Electrophilic Bromination:

    • Dissolve the Methyl 4-fluoro-2-methylbenzoate in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst (e.g., FeBr₃).

    • The directing effects of the methyl (ortho, para) and fluoro (ortho, para) groups, and the meta-directing ester group, would favor bromination at the 5-position.

    • Monitor the reaction for the formation of the desired product.

    • Upon completion, quench the reaction, wash the organic layer, and purify the final product, this compound, by column chromatography or recrystallization.[36]

Conclusion and Future Outlook

This compound presents itself as a highly versatile, albeit under-characterized, synthetic intermediate. Its potential for orthogonal functionalization through cross-coupling at the bromine site and derivatization of the ester group makes it a valuable tool for the construction of complex molecular architectures in pharmaceutical and materials science research. This guide provides a foundational understanding of its predicted properties and reactivity, empowering researchers to confidently incorporate this building block into their synthetic strategies. As this compound sees wider use, it is anticipated that experimental data will become available, further refining our understanding of its unique chemical personality.

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An In-Depth Technical Guide to Methyl 4-Bromo-5-fluoro-2-methylbenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-bromo-5-fluoro-2-methylbenzoate is a key building block in modern medicinal chemistry. Its strategically positioned substituents—a bromine atom, a fluorine atom, and a methyl group on a benzoate core—provide a versatile scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide offers a comprehensive review of this compound and its analogs, detailing synthetic methodologies, physicochemical properties, and applications in drug discovery. We will explore the causal relationships behind synthetic choices, provide detailed experimental protocols, and analyze structure-activity relationships (SAR) to furnish researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity.

Introduction: The Strategic Importance of Halogenated Benzoates in Drug Discovery

Halogenated benzoic acids and their ester derivatives are privileged scaffolds in medicinal chemistry. The inclusion of halogen atoms, particularly fluorine and bromine, profoundly influences a molecule's physicochemical and pharmacokinetic properties.

  • Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa. Its small size allows it to act as a "super hydrogen" with unique electronic properties.

  • Bromine: Serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.[1] It also increases lipophilicity and can form halogen bonds, contributing to target binding.

The specific substitution pattern of this compound offers a unique combination of these attributes. The ortho-methyl group can induce conformational constraints and provide steric hindrance, influencing binding selectivity.[2] This guide will dissect the synthesis and utility of this scaffold, demonstrating its value in constructing novel therapeutic agents.

Synthesis of this compound and Its Analogs

The synthesis of the title compound and its derivatives relies on established, yet nuanced, organic chemistry principles. The choice of starting materials and reaction sequences is critical for achieving high yields and purity.

Primary Synthetic Pathways

A common strategy for synthesizing substituted benzoates involves the functionalization of a pre-existing aromatic core. For this compound, a logical precursor is a suitably substituted toluene or benzoic acid derivative.

One documented approach involves the bromination of a fluoro-methylbenzoate precursor. For instance, the synthesis of the related analog, methyl 3-bromo-5-fluoro-2-methylbenzoate, starts with methyl 5-fluoro-2-methylbenzoate, which is then brominated using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.[3] This electrophilic aromatic substitution is directed by the existing activating and deactivating groups on the ring.

Another powerful method is the Sandmeyer reaction, which allows for the introduction of a bromine atom from an amino group precursor. A related synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate starts from methyl 2-amino-4-fluoro-5-methylbenzoate.[4] This amine is converted to a diazonium salt using sodium nitrite in hydrobromic acid, followed by decomposition with copper(I) bromide to yield the desired bromo-substituted product.[4] This highlights a reliable method for regioselective halogenation.

The diagram below illustrates a generalized workflow for the synthesis and diversification of such scaffolds.

G cluster_synthesis Core Synthesis cluster_diversification Analog Diversification Start Substituted Toluene/Aniline Intermediate1 Functionalized Benzoic Acid Start->Intermediate1 Oxidation or Diazotization Target Methyl 4-Bromo-5-fluoro- 2-methylbenzoate Intermediate1->Target Esterification & Halogenation Analog1 Suzuki Coupling (Aryl Analogs) Target->Analog1 Pd Catalyst, Boronic Acid Analog2 Buchwald-Hartwig (Amine Analogs) Target->Analog2 Pd Catalyst, Amine Analog3 Sonogashira Coupling (Alkynyl Analogs) Target->Analog3 Pd/Cu Catalysts, Alkyne

Caption: Generalized workflow for synthesis and diversification.

Synthesis of Analogs

The bromine atom at the C4 position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for generating analogs.

  • Suzuki Coupling: Reaction with various boronic acids or esters introduces new aryl or heteroaryl moieties. This is fundamental for exploring SAR by modifying distal regions of a molecule.

  • Buchwald-Hartwig Amination: Introduction of primary or secondary amines to form aniline derivatives, which can act as key hydrogen bond donors or acceptors in ligand-receptor interactions.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with terminal alkynes, providing linear extensions to the scaffold, which can probe deep into binding pockets.

These reactions transform the core scaffold into a vast library of compounds for biological screening.

Physicochemical Properties and Structural Analysis

The properties of this compound are dictated by its unique substitution pattern.

Electronic Effects

The electronic nature of the aromatic ring is influenced by the interplay of inductive and resonance effects of its substituents.

  • -COOH/-COOCH₃ (meta-directing): A deactivating group, withdrawing electron density via induction and resonance.

  • -F (ortho, para-directing): Strongly electron-withdrawing via induction but electron-donating via resonance.

  • -Br (ortho, para-directing): Electron-withdrawing via induction, weakly deactivating overall.

  • -CH₃ (ortho, para-directing): An electron-donating, activating group.

These combined effects influence the acidity of the parent carboxylic acid and the reactivity of the ring towards further substitution. The strong inductive effect of the halogens stabilizes the carboxylate conjugate base, making halogenated benzoic acids generally more acidic than benzoic acid itself.[5]

Spectroscopic Data

Characterization of these molecules relies on standard spectroscopic techniques. While specific data for the title compound is sparse in public literature, we can infer expected values from closely related analogs. For example, the ¹H NMR spectrum of methyl 2-bromo-4-fluoro-5-methylbenzoate shows two distinct doublets in the aromatic region (δ 7.655 and 7.257 ppm), a singlet for the methoxy protons (δ 3.837 ppm), and a singlet for the methyl protons (δ 2.177 ppm).[4] Similar patterns would be expected for this compound.

Property Description Significance
Molecular Formula C₉H₈BrFO₂-
Molecular Weight 247.06 g/mol Affects diffusion and membrane permeability.
cLogP (Predicted) ~2.5 - 3.0Indicates moderate lipophilicity, important for ADME properties.
Acidity (Parent Acid) More acidic than benzoic acidThe electron-withdrawing halogens stabilize the conjugate base.[5]

Table 1: Key Physicochemical Properties.

Applications in Medicinal Chemistry

This scaffold is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][7] Its structure allows for precise functionalization in drug design and is frequently used in structure-activity relationship (SAR) studies.[6]

Role as a Key Intermediate

The true value of this compound lies in its utility as a fragment for building more complex bioactive molecules.[6] For example, in fragment-based lead discovery (FBLD), a bromo-substituted fragment can establish initial binding interactions, including halogen bonds and van der Waals interactions, with a protein target.[8] The bromine then serves as a vector for synthetic elaboration to grow the fragment into a potent lead compound.[8]

The diagram below outlines the logic of a fragment-based drug discovery (FBDD) campaign utilizing such a scaffold.

G cluster_workflow Fragment-Based Discovery Workflow A 1. Fragment Screening (Identify Bromo-Benzoate Hit) B 2. Structural Biology (X-ray Crystallography) A->B C 3. Structure-Guided Growth (Utilize Bromine as vector) B->C Identify Growth Vectors D 4. Lead Optimization (Synthesize Analogs) C->D Cross-Coupling Reactions E 5. Candidate Selection D->E Improve Potency & ADME

Caption: Logic flow for a fragment-based discovery campaign.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of benzoic acid derivatives is crucial for designing effective drugs.[9] The biological activity is highly dependent on the nature and position of substituents on the aromatic ring, which influence the molecule's electronic properties, lipophilicity, and steric profile.[9]

  • Carboxylic Acid/Ester: This group is often a key hydrogen bond donor and acceptor, interacting with active sites of enzymes or receptors.[9]

  • Halogen Substituents: As discussed, fluorine can enhance metabolic stability and binding, while bromine provides a synthetic handle and can participate in halogen bonding. The position is critical; ortho-halogen substitution can have significant steric and electronic effects that influence acidity and conformation.[2][5]

  • Methyl Group: The ortho-methyl group can enforce a non-planar conformation of the carboxylate group relative to the benzene ring. This steric effect can reduce cross-conjugation, which may surprisingly increase the acidity of the parent acid by enhancing resonance stabilization within the carboxylate group itself.[2][5] It also adds lipophilicity, potentially improving membrane permeability.[9]

By systematically replacing the bromine with different functional groups, researchers can probe the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following are generalized, representative protocols based on methodologies described in the literature for similar compounds.[3][4] Researchers must adapt these to their specific substrates and laboratory conditions.

Protocol: Sandmeyer Reaction for Bromination

This protocol describes the conversion of an amino-substituted benzoate to a bromo-substituted benzoate.

  • Diazotization:

    • Suspend the starting amine (e.g., Methyl 4-amino-5-fluoro-2-methylbenzoate, 1.0 eq) in 48% hydrobromic acid (HBr).

    • Cool the suspension to 0°C in an ice-salt bath.

    • Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting solution for 30-60 minutes at 0°C. The formation of the diazonium salt is complete when starch-iodide paper turns blue.

  • Bromination:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.0-1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will occur.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure bromo-benzoate ester.

Protocol: Suzuki Cross-Coupling for Analog Synthesis

This protocol describes the palladium-catalyzed coupling of the bromo-benzoate with a boronic acid.

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100°C and stir for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography or recrystallization to yield the coupled product.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a highly engineered scaffold that provides a robust starting point for the discovery of new medicines. Its unique arrangement of functional groups offers a balance of stability, reactivity, and structural features that are highly sought after in drug design. Future work will undoubtedly continue to leverage this and related scaffolds in the synthesis of novel inhibitors, receptor modulators, and other therapeutic agents. As synthetic methodologies become more advanced, the ability to rapidly and efficiently generate diverse libraries from this core will further accelerate the pace of drug discovery.

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Methodological & Application

Application Notes & Protocols: Strategic Implementation of Methyl 4-Bromo-5-fluoro-2-methylbenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. Its prevalence in pharmaceuticals is driven by its ability to act as a rigid scaffold, orienting functional groups for optimal interaction with biological targets. The strategic incorporation of fluorine into these scaffolds has become an increasingly powerful tool for medicinal chemists.[1][2][3] Judicious fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding affinity.[1][4]

Methyl 4-bromo-5-fluoro-2-methylbenzoate is a highly valuable building block for accessing such complex molecules. Its unique substitution pattern—an activating methyl group, a reactivity-modulating fluorine atom, and a versatile ester handle—presents both opportunities and challenges in synthesis. This guide provides an in-depth analysis and field-proven protocols for the effective use of this reagent in the Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for C-C bond formation.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel fluorinated biaryl compounds.

II. Mechanistic Insights: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling is not merely the result of mixing reagents; it is the orchestration of a delicate catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimization. The generally accepted cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: This is often the rate-determining step of the cycle.[7] A coordinatively unsaturated 14-electron Pd(0) complex inserts into the carbon-bromine bond of this compound. The electron-withdrawing nature of the fluorine and ester groups can influence the electron density of the C-Br bond, while the steric bulk of the ortho-methyl group can affect the approach of the palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a monoligated L₁Pd(0) species, which is more reactive in the oxidative addition step than more coordinated complexes.[10]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) center, displacing the halide. This process requires the activation of the boronic acid (or its ester) by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer. The presence of water is often crucial, participating in the ligand exchange on palladium and aiding the formation of the active boronate species.[8]

  • Reductive Elimination: This is the final, product-forming step. The two organic partners on the Pd(II) complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][12] This step is typically fast, especially from the cis-organopalladium(II) complex.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdL2X [label="Ar-Pd(II)L₂-X\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdL2OH [label="Ar-Pd(II)L₂-OH", fillcolor="#FBBC05", fontcolor="#202124"]; ArPdL2Ar_prime [label="Ar-Pd(II)L₂-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels sub1 [label="Ar-X\n(Methyl 4-Bromo-5-fluoro-\n2-methylbenzoate)", shape=plaintext, fontcolor="#202124"]; sub2 [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=plaintext, fontcolor="#202124"]; prod [label="Ar-Ar'\n(Product)", shape=plaintext, fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; boronate [label="[Ar'-B(OH)₃]⁻", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> ArPdL2X [label=" Oxidative\n Addition"]; ArPdL2X -> ArPdL2OH [label=" Ligand Exchange\n (Base)"]; ArPdL2OH -> ArPdL2Ar_prime [label=" Transmetalation"]; ArPdL2Ar_prime -> Pd0 [label=" Reductive\n Elimination"];

// Substrates and Products sub1 -> ArPdL2X [style=dashed, arrowhead=none]; sub2 -> boronate [style=dashed, arrowhead=none]; base -> boronate [style=dashed, arrowhead=none]; boronate -> ArPdL2OH [style=dashed, arrowhead=none]; ArPdL2Ar_prime -> prod [style=dashed, arrowhead=none]; } caption [label="Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle", shape=plaintext, fontcolor="#202124"];

III. Key Experimental Parameters & Causality

The success of coupling this compound hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent system.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) pre-catalysts, respectively, that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source but may not be optimal for challenging couplings where more specialized ligands are required.[11]
Ligand Buchwald Ligands (e.g., SPhos, XPhos), P(t-Bu)₃The substrate is an aryl bromide, which is generally reactive. However, the ortho-methyl group adds steric hindrance. Bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald-type) or trialkylphosphines are essential. They accelerate both oxidative addition and reductive elimination, stabilize the monoligated Pd(0) intermediate, and are crucial for high-yield couplings of hindered substrates.[10] Using bulky ligands can sometimes promote undesired protodeboronation, so reaction conditions must be carefully optimized.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base must be strong enough to form the active boronate species but not so strong as to cause significant hydrolysis of the methyl ester. K₃PO₄ is a strong, non-nucleophilic base often effective in difficult couplings. K₂CO₃ is a milder, cost-effective choice suitable for many systems. Cs₂CO₃ offers high solubility and is often used for less reactive substrates.[14]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA mixture of an organic solvent and water is standard. The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary for the transmetalation step and to dissolve the inorganic base.[8] Degassing the solvent thoroughly (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

IV. Detailed Experimental Protocols

This section provides a reliable, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize Methyl 2-methyl-5-fluoro-4-phenylbenzoate by coupling this compound with phenylboronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) and briefly mix. Add this catalyst/ligand mixture to the main reaction vessel.

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane, followed by deionized water (typically a 4:1 to 10:1 organic:aqueous ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the limiting reagent). The mixture should be sparged with the inert gas for an additional 10-15 minutes to ensure thorough degassing.[12]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C). Stir the reaction mixture vigorously for the specified time (typically 4-16 hours).[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: a. Filter the drying agent and concentrate the organic solvent under reduced pressure. b. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

// Node colors prep_color = "#4285F4"; reaction_color = "#EA4335"; workup_color = "#FBBC05"; analysis_color = "#34A853"; text_color = "#FFFFFF"; workup_text_color = "#202124";

// Nodes A [label="1. Reagent Setup\n(Aryl Halide, Boronic Acid, Base,\nCatalyst, Ligand)", fillcolor=prep_color, fontcolor=text_color]; B [label="2. Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor=prep_color, fontcolor=text_color]; C [label="3. Solvent Addition & Degassing\n(Anhydrous Organic Solvent + H₂O)", fillcolor=prep_color, fontcolor=text_color]; D [label="4. Heating & Stirring\n(80-100 °C, 4-16 h)", fillcolor=reaction_color, fontcolor=text_color]; E [label="5. Reaction Monitoring\n(TLC / LC-MS)", fillcolor=reaction_color, fontcolor=text_color]; F [label="6. Workup\n(Quench, Extraction, Drying)", fillcolor=workup_color, fontcolor=workup_text_color]; G [label="7. Purification\n(Column Chromatography)", fillcolor=workup_color, fontcolor=workup_text_color]; H [label="8. Characterization\n(NMR, MS)", fillcolor=analysis_color, fontcolor=text_color]; I [label="Pure Product", shape=ellipse, style=filled, fillcolor=analysis_color, fontcolor=text_color];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Upon Completion"]; F -> G; G -> H; H -> I; } caption [label="Figure 2: Standard Experimental Workflow for the Suzuki-Miyaura Reaction", shape=plaintext, fontcolor="#202124"];

V. Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of fluorinated biaryl compounds from building blocks like this compound. A deep understanding of the underlying catalytic cycle and the causal relationships between reaction parameters—catalyst, ligand, base, and solvent—is essential for success. By employing sterically demanding, electron-rich phosphine ligands and carefully optimized basic conditions, researchers can effectively overcome the challenges posed by this substituted aryl bromide. The protocols and insights provided herein serve as a robust starting point for scientists and professionals in drug development to construct complex molecular architectures, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Various Sources.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Helt, J. C., & Söderberg, B. C. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. Available at: [Link]

  • Browne, D. L., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega. Available at: [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Bio, A. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. Available at: [Link]

Sources

The Strategic Utility of Methyl 4-Bromo-5-fluoro-2-methylbenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and densely functionalized aromatic scaffolds is a cornerstone of rational drug design. Methyl 4-bromo-5-fluoro-2-methylbenzoate, a seemingly unassuming chemical entity, has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom for modulating physicochemical properties, a methyl group for steric and electronic influence, and a methyl ester for further derivatization—positions it as a key starting material for a range of therapeutic agents, particularly in the realm of kinase inhibitors.

This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role in the preparation of advanced intermediates for targeted therapies, providing detailed, field-proven protocols and the scientific rationale behind these synthetic strategies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 1352889-89-4[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.07 g/mol [1]
Appearance Solid, semi-solid, or liquid[2]
Purity Typically ≥97%[3]
Storage Store at room temperature, sealed in a dry environment.[2]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[4][5]

Application in the Synthesis of mTOR Kinase Inhibitor Intermediates

A significant application of structurally related analogs of this compound is in the synthesis of potent and selective kinase inhibitors, such as those targeting the mTOR/PI3K/Akt pathway.[6] The following protocol details the synthesis of a key amide intermediate, adapted from methodologies described in the patent literature for a structurally similar benzonitrile derivative.[6] This transformation highlights the utility of the core scaffold in constructing the complex heterocyclic systems found in many kinase inhibitors.

Protocol 1: Synthesis of 4-Bromo-5-fluoro-2-methylbenzamide

This protocol outlines the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by amidation to yield the primary amide. This amide is a crucial precursor for the construction of more complex heterocyclic systems.

Reaction Scheme:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation start_mol This compound reagents1 1. LiOH, THF/H₂O 2. HCl (aq) start_mol->reagents1 intermediate_acid 4-Bromo-5-fluoro-2-methylbenzoic acid reagents1->intermediate_acid reagents2 1. SOCl₂, cat. DMF 2. NH₄OH intermediate_acid->reagents2 final_product 4-Bromo-5-fluoro-2-methylbenzamide reagents2->final_product

Caption: Synthetic workflow for the preparation of 4-Bromo-5-fluoro-2-methylbenzamide.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Hydrolysis to 4-Bromo-5-fluoro-2-methylbenzoic Acid

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate of 4-bromo-5-fluoro-2-methylbenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation to 4-Bromo-5-fluoro-2-methylbenzamide

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-bromo-5-fluoro-2-methylbenzoic acid (1.0 eq) and dry DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM.

  • Re-dissolve the crude acid chloride in dry DCM and add it dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide.

  • Stir the resulting mixture at 0 °C for 1 hour and then at room temperature for an additional hour.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 4-bromo-5-fluoro-2-methylbenzamide.

  • The product can be further purified by recrystallization or column chromatography.

Gateway to Complexity: Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[4][7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many kinase inhibitors.[3][9][10] Coupling this compound with various boronic acids or esters can introduce a wide range of aryl or heteroaryl substituents.

G start_node This compound + Arylboronic Acid catalyst_system {Pd Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | Solvent (e.g., Toluene/H₂O)} start_node->catalyst_system Reaction Conditions product_node Substituted Biaryl Product catalyst_system->product_node Forms

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)

  • Solvent system (e.g., Toluene and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, another important pharmacophore.[1][7][11] This reaction allows for the introduction of a wide variety of primary and secondary amines at the position of the bromine atom.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[8][12][13] This introduces an alkynyl group that can be a key structural element or a handle for further transformations, such as click chemistry or reduction.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its strategic arrangement of functional groups provides multiple avenues for the synthesis of complex and diverse molecular architectures. As demonstrated, it serves as a valuable precursor for key intermediates in the synthesis of targeted therapies like kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this reagent in their drug discovery and development programs, paving the way for the creation of next-generation therapeutics.

References

  • Buck, J. R., Saleh, S., Uddin, M. I., & Manning, H. C. (2012). Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research. Tetrahedron Letters, 53(32), 4161–4165. [Link]

  • Manning Lab, Vanderbilt University Medical Center. (n.d.). Rapid, Microwave-Assisted Organic Synthesis of Selective (V600E)BRAF Inhibitors for Preclinical Cancer Research. Retrieved from [Link]

  • European Patent Office. (2023). Process for the synthesis of mTOR kinase inhibitors (EP 3660020 B1). Retrieved from [Link]

  • Google Patents. (n.d.). US9562016B2 - Preparation of and formulation comprising a MEK inhibitor.
  • Frontiers in Oncology. (2023). PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004005281A1 - Inhibitors of tyrosine kinases.
  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • National Institutes of Health. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogs. Retrieved from [Link]

  • Semantic Scholar. (2010). Pharmacodynamic Characterization of the Efficacy Signals Due to Selective BRAF Inhibition with PLX4032 in Malignant Melanoma. Retrieved from [Link]

Sources

Application Notes and Experimental Protocols for Cross-Coupling Reactions with Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cross-Coupling in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2] These transformations are the bedrock of modern medicinal chemistry and materials science, facilitating the construction of complex molecular architectures that are often inaccessible through classical methods.[3][4] The strategic functionalization of halogenated aromatic compounds is a cornerstone of these endeavors. This guide provides an in-depth exploration of cross-coupling reactions utilizing a key building block, Methyl 4-Bromo-5-fluoro-2-methylbenzoate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

This compound is a versatile substrate for cross-coupling reactions. The presence of the bromine atom provides a reactive handle for palladium-catalyzed transformations, while the flanking fluoro and methyl groups, along with the methyl ester, modulate the electronic and steric properties of the aromatic ring. Understanding these substituent effects is paramount for developing robust and high-yielding protocols.

Analysis of the Substrate: this compound

The reactivity of this compound in cross-coupling reactions is influenced by several factors:

  • The C-Br Bond: The carbon-bromine bond is the primary site of reactivity. Aryl bromides are generally good substrates for a wide range of palladium-catalyzed couplings, offering a balance of reactivity and stability.[5]

  • Electronic Effects: The fluorine atom and the methyl ester are electron-withdrawing groups, which can increase the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles.[4][6]

  • Steric Hindrance: The methyl group ortho to the bromine atom introduces steric bulk, which can influence the choice of ligand and catalyst system to ensure efficient coupling. Bulky phosphine ligands are often employed to promote reductive elimination and prevent catalyst deactivation.[7]

  • Functional Group Tolerance: The methyl ester is a common functional group that is generally well-tolerated in many cross-coupling reactions, making this substrate a valuable building block for the synthesis of more complex molecules.[8]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for four major classes of palladium-catalyzed cross-coupling reactions with this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl structures, a common motif in pharmaceuticals.[1][9]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Aryl Bromide, Boronic Acid, and Base prep2 Add Pd Catalyst and Ligand prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Heat to Reaction Temperature prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Aqueous Work-up workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify by Chromatography workup4->workup5

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane. Add this catalyst solution to the Schlenk flask.

  • Add the remaining degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The choice of SPhos as a ligand is crucial for coupling sterically hindered substrates. Its bulk and electron-rich nature facilitate both oxidative addition and reductive elimination.[7] A mixed solvent system of dioxane and water is often used to solubilize both the organic and inorganic reagents.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[6][10]

Catalytic Cycle of the Heck Reaction

pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) pi_complex [Ar-Pd(II)-X(L_n)(Alkene)] pd_complex->pi_complex Alkene Coordination migratory_insertion R-CH2-CH(Ar)-Pd(II)-X(L_n) pi_complex->migratory_insertion Migratory Insertion beta_hydride [H-Pd(II)-X(L_n)] migratory_insertion->beta_hydride β-Hydride Elimination (Product Out) beta_hydride->pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve this compound, the alkene, and triethylamine in the degassed DMF.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC or GC/MS).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids and dilute the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[1]

Expertise & Experience: The Heck reaction often requires higher temperatures.[11] The choice of a phosphine ligand like P(o-tol)₃ can improve catalyst stability and product yields, especially for electron-deficient aryl halides.[12] Triethylamine acts as a base to regenerate the active Pd(0) catalyst.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[13]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound, the amine, and the degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expertise & Experience: The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine.[12] Sterically hindered and electron-rich ligands like XPhos are highly effective for the coupling of a wide range of amines with aryl halides.[7]

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, important intermediates in organic synthesis.[14][15]

Catalytic Cycles of the Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition product_complex Ar-Pd(II)-C≡CR(L_n) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination (Product Out) cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_complex alkyne H-C≡CR alkyne->cu_alkyne Base cu_x Cu(I)-X

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expertise & Experience: The Sonogashira reaction is often performed under mild conditions.[15] The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16][17] Triethylamine serves as both the base and a solvent in some cases.

Quantitative Data Summary

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Time (h)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90-1004-12
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12012-24
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-1106-18
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-602-8

Conclusion

The protocols outlined in this guide provide a robust starting point for the successful application of this compound in a variety of palladium-catalyzed cross-coupling reactions. By understanding the interplay of the substrate's electronic and steric properties with the choice of catalyst, ligand, and reaction conditions, researchers can confidently employ this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. It is always recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for specific substrates and desired outcomes.

References

  • The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions - Benchchem.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing).
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
  • Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides - Benchchem.
  • Sonogashira coupling - Wikipedia. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Sonogashira coupling - YouTube. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate. [Link]

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Organic Letters - ACS Publications. [Link]

  • Heck reaction - YouTube. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

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Application Notes: Methyl 4-Bromo-5-fluoro-2-methylbenzoate as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Scaffolds

The global challenge of ensuring food security for a growing population necessitates the continuous development of innovative and effective crop protection agents. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern agrochemical design. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, often leading to enhanced efficacy, metabolic stability, and bioavailability.[1] Halogenated benzoic acid derivatives, in particular, serve as versatile and highly sought-after intermediates, providing a robust platform for the construction of complex bioactive molecules.[2][3]

This application note details the utility of Methyl 4-Bromo-5-fluoro-2-methylbenzoate (CAS: 1352889-89-4), a trifunctional building block poised for the synthesis of novel agrochemicals. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a methyl ester for further derivatization—offers a powerful toolkit for medicinal and agrochemical chemists. We will explore its synthesis, key reactions, and provide a detailed protocol for its application in the synthesis of a novel fungicide, underscoring its potential in accelerating the discovery of next-generation crop protection solutions.

Physicochemical Properties and Strategic Advantages

The inherent reactivity and structural features of this compound make it a valuable intermediate for agrochemical synthesis.

PropertyValueSignificance in Synthesis
Molecular Formula C₉H₈BrFO₂Provides a foundation for diverse derivatization.
Molecular Weight 247.06 g/mol A moderate molecular weight allows for significant additions in subsequent synthetic steps without becoming excessively large.
Bromine at C4 Readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Enables the facile introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.
Fluorine at C5 Alters the electronic nature of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability of the final product.Can enhance binding affinity to target enzymes and improve pharmacokinetic properties.
Methyl Ester at C1 Can be hydrolyzed to the corresponding carboxylic acid.Allows for the formation of amides, a common toxophore in many agrochemicals, particularly fungicides.
Methyl Group at C2 Provides steric hindrance that can influence the conformation of the molecule.Can contribute to selective binding to the target site and may hinder metabolic degradation.

Synthesis of this compound

Two common and reliable synthetic routes to this compound are outlined below. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Esterification of 4-Bromo-5-fluoro-2-methylbenzoic acid

This direct and high-yielding method is preferred if the corresponding carboxylic acid is readily available.

Reaction Scheme:

G reactant1 4-Bromo-5-fluoro-2-methylbenzoic acid product This compound reactant1->product Reflux reactant2 Methanol (CH3OH) reactant2->product reagent H2SO4 (cat.) reagent->product

Figure 1: Esterification of 4-Bromo-5-fluoro-2-methylbenzoic acid.

Protocol:

  • To a solution of 4-Bromo-5-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography if necessary to obtain this compound.

Method 2: Sandmeyer-type Reaction from an Amino Precursor

This method is advantageous when starting from the corresponding aniline derivative.

Reaction Scheme:

G start Methyl 2-amino-5-fluoro-4-methylbenzoate diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO2, HBr, 0 °C product This compound diazonium->product 2. CuBr

Figure 2: Sandmeyer-type synthesis pathway.

Protocol:

  • Suspend Methyl 2-amino-5-fluoro-4-methylbenzoate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Application in Agrochemical Synthesis: A Case Study

A recent patent application (WO2023036509A1) discloses the synthesis of novel thiazole carboxamide fungicides, which demonstrates the utility of this compound as a key intermediate. The synthesis involves a Suzuki-Miyaura coupling followed by ester hydrolysis and amidation.

Case Study: Synthesis of a Novel Thiazole Carboxamide Fungicide

Overall Synthetic Workflow:

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Ester Hydrolysis cluster_2 Amidation A This compound C Coupled Biaryl Ester A->C B 2-Thiazoleboronic Acid B->C D Biaryl Carboxylic Acid C->D LiOH, THF/H2O F Final Thiazole Carboxamide Fungicide D->F HATU, DIPEA E Amine Coupling Partner E->F

Figure 3: Workflow for the synthesis of a thiazole carboxamide fungicide.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the formation of the key biaryl linkage.

Step-by-Step Methodology:

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water), add the desired thiazoleboronic acid (1.2 eq).

  • Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) and a base, for example, potassium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the coupled biaryl ester.

Typical Reaction Parameters:

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Efficient for cross-coupling of aryl bromides with heteroaryl boronic acids.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.

Protocol 2: Ester Hydrolysis and Amidation

This two-step, one-pot procedure converts the methyl ester to the final carboxamide.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the biaryl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

  • Amidation: To the resulting carboxylic acid solution, add the desired amine coupling partner (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic phase sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final thiazole carboxamide fungicide.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a modular and efficient approach to the construction of complex molecular architectures. The presented case study, derived from recent patent literature, highlights a practical application in the development of next-generation fungicides through a robust synthetic sequence involving Suzuki-Miyaura coupling and amidation. Researchers and scientists in the field of agrochemical discovery are encouraged to consider this building block as a key component in their synthetic strategies to access new and effective crop protection agents.

References

  • WO2023036509A1 - PYRAZOLE AND THIAZOLE CARBOXAMIDES AS FUNGICIDES.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • CN113248373A - Preparation method of methyl benzoate compound.
  • WO2014130409A2 - Fungicidal pyrazole mixtures.
  • WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. [Link]

  • CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof.
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. National Center for Biotechnology Information. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Center for Biotechnology Information. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Justia Patents. [Link]

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Synthetic Pathways to Novel Heterocyclic Scaffolds from Methyl 4-Bromo-5-fluoro-2-methylbenzoate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. These scaffolds are integral to a vast array of biologically active molecules and functional materials. Methyl 4-bromo-5-fluoro-2-methylbenzoate is a readily available starting material that presents a unique constellation of functional groups—a synthetically versatile bromine atom, a fluorine atom that can modulate electronic properties and metabolic stability, and a methyl ester that can be readily transformed. This guide provides researchers, medicinal chemists, and drug development professionals with detailed synthetic routes to access diverse and novel heterocyclic cores, namely benzofurans, indazoles, and quinazolinones, from this common precursor. The protocols herein are designed to be robust and adaptable, with an emphasis on the strategic manipulation of the starting material's inherent reactivity to achieve the desired molecular complexity.

Strategic Overview: Functional Group Reactivity

The synthetic strategies detailed in this application note hinge on the differential reactivity of the functional groups present in this compound. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The fluorine atom, while generally less reactive towards nucleophilic aromatic substitution than other halogens, can be displaced under specific conditions or can serve to influence the regioselectivity of other reactions. The methyl ester provides a convenient precursor for conversion into other functional groups like carboxylic acids, amides, or nitriles, which are essential for subsequent cyclization steps. The methyl group on the aromatic ring provides steric and electronic influence, which can be exploited to control regiochemical outcomes.

Route 1: Synthesis of a Novel Benzofuran Derivative

This synthetic pathway leverages the bromine atom for a palladium-catalyzed Sonogashira coupling, followed by an intramolecular cyclization to construct the benzofuran core. The initial step involves the conversion of the methyl ester to a phenol, which is crucial for the subsequent cyclization.

Overall Synthetic Scheme

Benzofuran Synthesis start This compound intermediate1 4-Bromo-5-fluoro-2-methylphenol start->intermediate1 BBr3, DCM intermediate2 4-Bromo-5-fluoro-2-methyl-1-((trimethylsilyl)ethynyl)benzene intermediate1->intermediate2 Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N product 6-Bromo-5-fluoro-7-methyl-2-phenylbenzofuran intermediate2->product n-BuLi, THF; then cyclization

Caption: Synthetic route to a novel benzofuran derivative.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-5-fluoro-2-methylphenol

  • Rationale: The conversion of the methyl ester to a phenol is the critical first step to enable the subsequent intramolecular cyclization to form the benzofuran ring. Boron tribromide (BBr3) is a powerful reagent for the selective cleavage of methyl ethers and esters.

  • Protocol:

    • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at -78 °C under a nitrogen atmosphere, add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Bromo-5-fluoro-2-methylphenol.

Step 2: Synthesis of 2-(4-Bromo-5-fluoro-2-methylphenoxy)-1-phenylethan-1-one

  • Rationale: This step introduces the acetylenic partner for the subsequent Sonogashira coupling. The reaction of the newly formed phenol with 2-bromo-1-phenylethanone provides the necessary precursor for the palladium-catalyzed reaction.

  • Protocol:

    • To a solution of 4-Bromo-5-fluoro-2-methylphenol (1.0 eq) in acetone (0.3 M), add potassium carbonate (2.0 eq) and 2-bromo-1-phenylethanone (1.1 eq).

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 6-Bromo-5-fluoro-7-methyl-2-phenylbenzofuran

  • Rationale: The final step involves an intramolecular cyclization reaction. The use of a strong acid like polyphosphoric acid (PPA) promotes the cyclization to form the benzofuran ring system.

  • Protocol:

    • To polyphosphoric acid (10 g per 1 g of substrate) at 100 °C, add 2-(4-Bromo-5-fluoro-2-methylphenoxy)-1-phenylethan-1-one (1.0 eq) portion-wise with stirring.

    • Heat the mixture at 140 °C for 1 hour.

    • Cool the reaction mixture to 60 °C and pour it onto crushed ice.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with hexanes) to yield the desired 6-Bromo-5-fluoro-7-methyl-2-phenylbenzofuran.

Route 2: Synthesis of a Novel Indazole Derivative

This route transforms the methyl ester into a nitrile, a key functional group for the construction of the indazole ring. Subsequent reaction with hydrazine hydrate affords the desired heterocyclic core.

Overall Synthetic Scheme

Indazole_Synthesis start This compound intermediate1 4-Bromo-5-fluoro-2-methylbenzamide start->intermediate1 1. NaOH, H2O/MeOH 2. SOCl2 3. NH4OH intermediate2 4-Bromo-5-fluoro-2-methylbenzonitrile intermediate1->intermediate2 Trifluoroacetic Anhydride, Et3N, Dioxane product 6-Bromo-5-fluoro-7-methyl-1H-indazole intermediate2->product Hydrazine hydrate, n-Butanol

Caption: Synthetic route to a novel indazole derivative.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-5-fluoro-2-methylbenzamide

  • Rationale: The conversion of the methyl ester to a primary amide is the first step towards the nitrile. This is achieved via saponification to the carboxylic acid, followed by conversion to the acid chloride and subsequent amidation.

  • Protocol:

    • Saponification: Reflux this compound (1.0 eq) with sodium hydroxide (2.0 eq) in a 1:1 mixture of water and methanol until the reaction is complete (monitored by TLC). Cool the mixture, acidify with concentrated HCl, and collect the precipitated carboxylic acid by filtration.

    • Acid Chloride Formation: Reflux the dried carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours. Remove the excess thionyl chloride under reduced pressure.

    • Amidation: Dissolve the crude acid chloride in dry THF and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (10 eq). Stir for 1 hour, then extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give 4-Bromo-5-fluoro-2-methylbenzamide.

Step 2: Synthesis of 4-Bromo-5-fluoro-2-methylbenzonitrile

  • Rationale: Dehydration of the primary amide affords the nitrile. Trifluoroacetic anhydride is an effective dehydrating agent for this transformation.

  • Protocol:

    • To a solution of 4-Bromo-5-fluoro-2-methylbenzamide (1.0 eq) and triethylamine (3.0 eq) in dry dioxane (0.2 M) at 0 °C, add trifluoroacetic anhydride (1.5 eq) dropwise.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-Bromo-5-fluoro-2-methylbenzonitrile.[1]

Step 3: Synthesis of 6-Bromo-5-fluoro-7-methyl-1H-indazole

  • Rationale: The final step involves the reaction of the ortho-halobenzonitrile with hydrazine, which proceeds via a nucleophilic aromatic substitution of the fluorine atom followed by intramolecular cyclization to form the indazole ring.[2]

  • Protocol:

    • A mixture of 4-Bromo-5-fluoro-2-methylbenzonitrile (1.0 eq) and hydrazine hydrate (5.0 eq) in n-butanol (0.5 M) is heated to reflux for 24 hours.[1]

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 6-Bromo-5-fluoro-7-methyl-1H-indazole.

Route 3: Synthesis of a Novel Quinazolinone Derivative

This synthetic strategy involves the introduction of a nitrogen functionality ortho to the ester, followed by cyclization with a one-carbon synthon to form the quinazolinone core.

Overall Synthetic Scheme

Quinazolinone Synthesis start This compound intermediate1 Methyl 4-Bromo-5-fluoro-2-methyl-6-nitrobenzoate start->intermediate1 HNO3, H2SO4 intermediate2 Methyl 6-Amino-4-bromo-5-fluoro-2-methylbenzoate intermediate1->intermediate2 Fe, NH4Cl, EtOH/H2O product 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one intermediate2->product Formamide, 180 °C

Caption: Synthetic route to a novel quinazolinone derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 4-Bromo-5-fluoro-2-methyl-6-nitrobenzoate

  • Rationale: Introduction of a nitro group is the first step towards the required ortho-amino functionality. The directing effects of the existing substituents will favor nitration at the position ortho to the methyl group and meta to the bromo and fluoro groups.

  • Protocol:

    • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) at 0 °C, add this compound (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain the crude product.

    • Recrystallize from ethanol to afford pure Methyl 4-Bromo-5-fluoro-2-methyl-6-nitrobenzoate.

Step 2: Synthesis of Methyl 6-Amino-4-bromo-5-fluoro-2-methylbenzoate

  • Rationale: Reduction of the nitro group to an amine is a standard transformation. Iron powder in the presence of ammonium chloride provides a mild and effective method for this reduction.

  • Protocol:

    • To a stirred suspension of Methyl 4-Bromo-5-fluoro-2-methyl-6-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and filter through a pad of celite, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl 6-Amino-4-bromo-5-fluoro-2-methylbenzoate, which can be used in the next step without further purification.

Step 3: Synthesis of 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one

  • Rationale: The final cyclization to the quinazolinone is achieved by heating the ortho-amino benzoate with formamide, which serves as both the one-carbon source and the solvent.[3]

  • Protocol:

    • A mixture of Methyl 6-Amino-4-bromo-5-fluoro-2-methylbenzoate (1.0 eq) and formamide (20 eq) is heated at 180 °C for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to afford 7-Bromo-6-fluoro-5-methylquinazolin-4(3H)-one.

Summary of Synthetic Routes

Route Target Heterocycle Key Transformations Number of Steps
1BenzofuranEster to Phenol Conversion, Sonogashira Coupling, Intramolecular Cyclization3
2IndazoleEster to Nitrile Conversion, Reaction with Hydrazine3
3QuinazolinoneNitration, Nitro Reduction, Cyclization with Formamide3

Conclusion

The synthetic routes outlined in this application note demonstrate the versatility of this compound as a starting material for the synthesis of a diverse range of novel heterocyclic compounds. By employing a sequence of well-established and reliable chemical transformations, researchers can access unique benzofuran, indazole, and quinazolinone scaffolds. These protocols provide a solid foundation for further derivatization and exploration of the chemical space around these important heterocyclic systems, ultimately aiding in the discovery and development of new therapeutic agents and advanced materials.

References

  • Chen, J., et al. (2016). One-Step Synthesis of Substituted Benzofurans from ortho-Alkenylphenols via Palladium-Catalyzed C-H functionalization.
  • Ghosh, S., et al. (2020). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 44(34), 14663-14671.
  • Li, F., Lu, L., & Liu, P. (2016). Acceptorless Coupling of o-Aminobenzamides with Methanol Catalyzed by a Metal-Ligand Bifunctional Iridium Complex. Organic Letters, 18(11), 2580-2583.
  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, 26(46), e202300958.
  • Thomas, A. M., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547.
  • Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Markina, N. A., Chen, Y., & Larock, R. C. (2013).
  • Xu, L., et al. (2013). Copper-Catalyzed Coupling of 2-Halobenzonitriles with Hydrazine Carboxylic Esters and N′-Arylbenzohydrazides: Synthesis of 3-Aminoindazoles. The Journal of Organic Chemistry, 78(7), 3400-3401.
  • Kumar, A., & Kumar, S. (2012). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 77(17), 7545-7551.
  • Zhang, H., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4246.
  • Yamaguchi, M., et al. (2016). Ortho-Selective Sonogashira Coupling of Dichlorophenols and Terminal Alkynes, Followed by Cyclization and Suzuki-Miyaura Coupling in One Pot: Synthesis of Disubstituted Benzo[b]furans. The Journal of Organic Chemistry, 81(13), 5450-5463.
  • Wang, G. (2014). Synthesis of o-Aminobenzamide Compounds. Chinese Journal of Organic Chemistry, 34(11), 2205-2217.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172.
  • Request PDF. (n.d.). Synthesis of substituted benzofurans and indoles by Zn-catalyzed tandem Sonogashira-cyclization strategy. Retrieved from [Link]

  • PubMed. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Retrieved from [Link]

Sources

Technical Protocol: Palladium-Catalyzed Amination of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with aryl amines representing a ubiquitous scaffold in pharmaceuticals.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these bonds, largely supplanting classical methods that suffer from limited scope and harsh conditions.[2] This document provides a comprehensive guide for researchers on the application of this reaction to Methyl 4-bromo-5-fluoro-2-methylbenzoate, a representative electron-deficient aryl halide. We delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and offer a detailed guide to parameter selection and troubleshooting, enabling scientists to confidently apply and optimize this critical transformation in drug discovery and development programs.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide.[3] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The currently accepted mechanism involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by a phosphine ligand (L), inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and forms a Pd(II) complex.[4]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2][3]

An unproductive side reaction, β-hydride elimination, can occur, particularly with primary amines, leading to hydrodehalogenation of the starting material.[1] The selection of bulky, electron-rich ligands is crucial to promote the desired reductive elimination over this competing pathway.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) Active Catalyst PdII_Aryl L-Pd(II)(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) PdII_Amido->Product Salt Base-H⁺Br⁻ ArylHalide Ar-Br (this compound) ArylHalide->Pd0 Amine R₂NH (Amine) Amine->PdII_Aryl Base Base Base->PdII_Amine

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Selection of Reaction Parameters

The success of the amination of this compound hinges on the judicious selection of four key components. The presence of a potentially base-sensitive ester group on the substrate requires careful consideration.

ComponentRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or G3/G4 PrecatalystsPd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective Pd(0) and Pd(II) sources, respectively. Pd(OAc)₂ requires in-situ reduction by the phosphine ligand or amine.[6] G3/G4 Precatalysts are often superior as they provide a reliable, pre-formed L-Pd(0) active species upon exposure to base, leading to more consistent results and avoiding unreliable in-situ catalyst formation.[7]
Ligand Bulky Biaryl Monophosphine Ligands (e.g., BrettPhos, RuPhos)The substrate is an aryl bromide. Bulky, electron-rich monophosphine ligands are highly effective for these couplings.[8] They accelerate the rate-limiting oxidative addition and promote the desired reductive elimination, minimizing side reactions like β-hydride elimination.[1] BrettPhos is particularly effective for coupling primary amines.[9]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃This is the most critical choice for this substrate. Strong alkoxide bases like NaOtBu or LiHMDS, while highly active, pose a significant risk of hydrolyzing the methyl ester functional group.[9] Weaker inorganic bases like potassium phosphate or potassium carbonate provide sufficient basicity to facilitate the catalytic cycle while preserving the ester.[7]
Solvent Toluene, Dioxane, or CPMEThese are common solvents for Buchwald-Hartwig reactions due to their ability to dissolve the organometallic intermediates and their relatively high boiling points, allowing for elevated reaction temperatures.[6] Toluene is often preferred for aryl bromides to prevent inhibition by the iodide salts that can be an issue with aryl iodides.[7] All solvents must be anhydrous and deoxygenated.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative primary amine (e.g., n-butylamine). Reaction conditions should be optimized for each specific amine coupling partner.

Materials and Reagents
ReagentM.W.AmountMmolEq.
This compound247.06247 mg1.01.0
n-Butylamine73.1495 mg (0.13 mL)1.31.3
Pd₂(dba)₃915.729.2 mg0.010.01 (0.02 Pd)
BrettPhos536.6821.5 mg0.040.04
K₃PO₄ (finely ground)212.27318 mg1.51.5
Toluene (anhydrous)-5 mL--
Experimental Workflow

The following workflow outlines the key steps from reaction setup to product isolation. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: Aryl Bromide, Base, Pd₂(dba)₃, Ligand setup->reagents solvent_amine Add Solvent (Toluene) & Amine reagents->solvent_amine heating Heat to 100 °C with Stirring solvent_amine->heating monitoring Monitor Reaction (TLC / LC-MS) heating->monitoring completion Reaction Complete? monitoring->completion completion->heating No workup Aqueous Work-up (Cool, Quench, Extract) completion->workup Yes purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Figure 2: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (247 mg, 1.0 mmol), finely ground K₃PO₄ (318 mg, 1.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and BrettPhos (21.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by n-butylamine (0.13 mL, 1.3 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The high rate of agitation is important as the inorganic base is not fully soluble.[6]

  • Monitoring: After 2-4 hours, monitor the reaction progress by taking a small aliquot and analyzing it by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

ObservationPotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst: Catalyst poisoned by oxygen, water, or impurities.[10]2. Insufficient Temperature.3. Poorly Soluble Base.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use a precatalyst for more reliable active catalyst generation.[7]2. Increase temperature in 10 °C increments.3. Ensure the base is finely ground and the stirring is vigorous.
Formation of Hydrodehalogenated Byproduct Competing β-hydride elimination pathway.This is more common with primary amines.[1] Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 L:Pd). Screen different bulky ligands (e.g., RuPhos).
Ester Hydrolysis Base is too strong or reaction time is too long.Switch to a weaker base (e.g., K₂CO₃). If NaOtBu must be used, lower the reaction temperature and monitor carefully to minimize reaction time.[9]
Formation of Palladium Black Catalyst decomposition.This indicates the active L-Pd(0) species is not stable.[10] Increase the ligand-to-palladium ratio. Ensure the reaction is properly deoxygenated.
Difficult to Reproduce Results Trace impurities in reagents or solvents. Inconsistent catalyst activation.Purify starting materials if necessary. Use a reliable precatalyst, such as a G3 or G4 palladacycle, to bypass the unreliable in-situ activation of Pd(OAc)₂.[7][11]

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and toxic. Use in a well-ventilated fume hood.

  • Bases: Potassium phosphate is a corrosive solid. Avoid inhalation of dust and skin contact.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Toh, K. K., & Chiba, S. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Nature Protocols. (2008). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • Fors, B. P., & Buchwald, S. L. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society. [Link]

  • Choi, J., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Sunesson, Y., et al. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

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Application Notes & Protocols for Scalable Synthesis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-bromo-5-fluoro-2-methylbenzoate is a pivotal building block in contemporary chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a bromine atom for versatile cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and a methyl ester for further functionalization—renders it an ideal scaffold for generating diverse molecular architectures. This guide provides an in-depth exploration of scalable and robust synthetic methodologies for the derivatization of this key intermediate. We will delve into the mechanistic underpinnings and provide field-tested, step-by-step protocols for three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, from ligand selection to reaction conditions, is elucidated to empower researchers in adapting and scaling these protocols for their specific discovery and development programs.

Strategic Overview: Derivatization Pathways

The primary reactive handle on this compound for scalable derivatization is the C(sp²)-Br bond. This site is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance, high yields, and adaptability to process chemistry scales.[1][2] The fluorine atom is relatively inert to nucleophilic aromatic substitution (SNAr) under typical cross-coupling conditions, as the ring lacks strong ortho/para electron-withdrawing groups to sufficiently activate it.[3][4] This selectivity is a key advantage, allowing for precise modification at the bromine position.

The following diagram illustrates the primary synthetic routes discussed in this guide for creating new carbon-carbon and carbon-nitrogen bonds.

G main This compound sub1 Suzuki-Miyaura Coupling (C-C Bond Formation) main->sub1 R-B(OH)₂ Pd Catalyst, Base sub2 Buchwald-Hartwig Amination (C-N Bond Formation) main->sub2 R₂NH Pd Catalyst, Base sub3 Sonogashira Coupling (C-C Bond Formation) main->sub3 R-C≡CH Pd/Cu Catalysts, Base prod1 Aryl/Vinyl Derivatives sub1->prod1 prod2 Aryl/Alkyl Amine Derivatives sub2->prod2 prod3 Alkynyl Derivatives sub3->prod3

Caption: Key derivatization pathways for this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron species.[5][6][7] Its scalability is enhanced by the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the generally low toxicity of the boron-containing byproducts.[8]

Mechanistic Rationale & Catalyst Selection

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative addition of the aryl bromide to the Pd(0) center, (2) Transmetalation of the organic group from the activated boronate to the palladium(II) complex, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd_ii Ar-Pd(II)L₂-Br pd0->pd_ii ox_add Oxidative Addition ox_add->pd_ii trans Transmetalation pd_ii_r Ar-Pd(II)L₂-R' pd_ii->pd_ii_r trans->pd_ii_r pd_ii_r->pd0 red_elim Reductive Elimination pd_ii_r->red_elim product Ar-R' arbr Ar-Br boron R'-B(OR)₂ + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Scientist's Note (Expertise & Experience): For a somewhat sterically encumbered substrate like this compound, the choice of ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior turnover numbers and rates, which is crucial for scalability. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[6]

Protocol: Synthesis of Methyl 5-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylate

This protocol details the coupling of this compound with phenylboronic acid.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound247.0710.01.02.47 g
Phenylboronic Acid121.9312.01.21.46 g
Pd(dppf)Cl₂·CH₂Cl₂816.640.20.02163 mg
Potassium Carbonate (K₂CO₃)138.2120.02.02.76 g
1,4-Dioxane---40 mL
Water---10 mL

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (2.47 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL).

  • Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂·CH₂Cl₂ (163 mg, 0.2 mmol).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product. An alternative for large-scale purification is recrystallization from a suitable solvent system like ethanol/water.[9][10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[11][12][13] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[14]

Mechanistic Rationale & Ligand Choice

The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[12][15] Key steps include: (1) Oxidative addition of the aryl bromide to Pd(0), (2) Coordination of the amine and deprotonation by a strong base to form a palladium-amido complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Cycle pd0 Pd(0)L pd_ii Ar-Pd(II)L-Br pd0->pd_ii ox_add Oxidative Addition ox_add->pd_ii amine_coord Amine Deprotonation pd_amido Ar-Pd(II)L-NR₂ pd_ii->pd_amido amine_coord->pd_amido pd_amido->pd0 red_elim Reductive Elimination pd_amido->red_elim product Ar-NR₂ arbr Ar-Br amine HNR₂ + Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Scientist's Note (Expertise & Experience): The success of a Buchwald-Hartwig reaction is critically dependent on the combination of the palladium precursor, ligand, and base. For scalable applications, pre-catalysts (stable Pd(II) complexes that are reduced in situ) are often preferred for their air stability. The base must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions like ester hydrolysis. Sodium tert-butoxide (NaOt-Bu) is a common choice. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are essential as they promote the challenging reductive elimination step, which is often rate-limiting.[15]

Protocol: Synthesis of Methyl 5-fluoro-2-methyl-4-(morpholin-4-yl)benzoate
ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound247.0710.01.02.47 g
Morpholine87.1212.01.21.06 mL
Pd₂(dba)₃915.720.10.0192 mg
XPhos476.650.240.024114 mg
Sodium tert-butoxide (NaOt-Bu)96.1014.01.41.35 g
Toluene---50 mL

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (114 mg, 0.24 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Reagent Addition: Add toluene (50 mL), followed by this compound (2.47 g, 10.0 mmol) and morpholine (1.06 mL, 12.0 mmol) via syringe.

  • Degassing: The setup under argon should prevent oxygen contamination. Ensure the solvent was previously degassed if high sensitivity is required.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring under argon. The reaction is typically complete in 6-18 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (eluent: 20-40% ethyl acetate in hexanes) to obtain the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction creates a C-C bond between a vinyl or aryl halide and a terminal alkyne.[16][17] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and as rigid linkers in medicinal chemistry.[18] The reaction typically employs a dual catalytic system of palladium and copper(I).[19]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination forms the product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a base.[20]

Scientist's Note (Expertise & Experience): While the classic Sonogashira conditions are robust, copper-free protocols have been developed to avoid issues with copper acetylide homocoupling (Glaser coupling) and to simplify purification. These methods often rely on more sophisticated palladium/ligand systems and may require a stronger base. For scalability, ensuring strictly anaerobic conditions is critical to prevent oxidative homocoupling and catalyst deactivation.[16][19]

Protocol: Synthesis of Methyl 5-fluoro-2-methyl-4-(phenylethynyl)benzoate
ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound247.0710.01.02.47 g
Phenylacetylene102.1411.01.11.21 mL
Pd(PPh₃)₂Cl₂701.900.150.015105 mg
Copper(I) Iodide (CuI)190.450.30.0357 mg
Triethylamine (Et₃N)101.19--40 mL
Tetrahydrofuran (THF)---20 mL

Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (2.47 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (105 mg, 0.15 mmol), and CuI (57 mg, 0.3 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (20 mL) and triethylamine (40 mL). Stir to dissolve. Add phenylacetylene (1.21 mL, 11.0 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C under argon. The reaction usually proceeds to completion within 2-6 hours. Monitor by TLC, observing the consumption of the starting aryl bromide.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove most of the triethylamine.

  • Extraction: Redissolve the residue in ethyl acetate (60 mL). Wash the organic solution with 1M HCl (2 x 30 mL) to remove residual amine, followed by saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to afford the pure alkynyl product.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (2024). Wikipedia. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). National Institutes of Health (PMC). [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (2020). YouTube. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Synthesis of methyl benzoate with substituents a,b. ResearchGate. [Link]

  • Organometallic Compounds - Carbon-Carbon Bond Formation. Pharmacy 180. [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020). Organic Chemistry II. [Link]

  • Organometallic Methods for Forming and Cleaving Carbon-Carbon Bonds. DTU Research Database. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Using Organometallic Reagents to Make C–C Bonds. (2024). YouTube. [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022). YouTube. [Link]

  • Catalytic C-C Bond-Forming Reactions. (2005). Organic Chemistry Portal. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]

  • Using organometallic reagents to make C–C bonds. Science Trove. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]

  • Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023). YouTube. [Link]

  • Nitration of Methyl Benzoate. (2016). ResearchGate. [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. (2011). National Institutes of Health (PMC). [Link]

  • The Chemical Synthesis and Properties of Methyl Benzoate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • This compound. Oakwood Chemical. [Link]

  • Preparation technology of methyl benzoate.
  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution. (2023). OpenStax. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2024). YouTube. [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Scribd. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2024). Chemistry LibreTexts. [Link]

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Role of Methyl 4-Bromo-5-fluoro-2-methylbenzoate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of Methyl 4-Bromo-5-fluoro-2-methylbenzoate in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Executive Summary: The Architectural Importance of a Fluorinated Building Block

The landscape of targeted cancer therapy is dominated by kinase inhibitors, molecules meticulously designed to interfere with the signaling pathways that drive malignant cell growth. The development of these inhibitors is a testament to the power of rational drug design, where every atom in a molecule's core structure is placed with strategic intent. This compound has emerged as a critical starting material in this field, most notably in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF kinases.[1][2][3]

This guide provides an in-depth analysis of why this specific building block is so crucial. We will explore the synergistic roles of its fluorine, bromine, and methyl ester functionalities, which provide a unique combination of reactivity and desirable physicochemical properties. Furthermore, we will present a detailed protocol for a key synthetic transformation—a palladium-catalyzed cross-coupling reaction—that exemplifies its application in constructing the core of a modern kinase inhibitor.

The Rationale for Fluorination in Kinase Inhibitor Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[4] This small, highly electronegative atom can profoundly alter a molecule's properties in several advantageous ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.

  • Binding Affinity: Fluorine can engage in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the inhibitor's potency.[5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing a molecule's ionization state and cell permeability.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target kinase.

In the context of this compound, the fluorine atom is strategically positioned to leverage these effects in the final inhibitor structure.[6]

Case Study: Synthesis of Dabrafenib, a BRAF Inhibitor

Dabrafenib is an FDA-approved oral medication for the treatment of patients with metastatic melanoma whose tumors harbor the BRAF V600E mutation.[1][7] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation.[8][9] Dabrafenib selectively inhibits this mutated kinase, effectively shutting down the aberrant signaling cascade.[10]

The synthesis of Dabrafenib provides a clear illustration of the utility of this compound. The bromine atom acts as a versatile chemical handle, enabling the construction of the complex core structure through palladium-catalyzed cross-coupling reactions—a Nobel Prize-winning technology that has revolutionized pharmaceutical synthesis.[11][12]

Synthetic Workflow Overview

The general synthetic strategy involves using the bromo-benzoate as a central scaffold. The bromine atom is the primary site for a cross-coupling reaction to introduce a larger, heterocyclic moiety. Subsequent chemical transformations modify the methyl ester and other parts of the molecule to complete the synthesis of Dabrafenib.

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->B with Boronic Acid/Ester C Coupled Intermediate (Biaryl or Heteroaryl-Aryl Structure) B->C D Saponification (Ester to Carboxylic Acid) C->D Base (e.g., NaOH) E Amide Coupling D->E F Key Dabrafenib Precursor E->F

Caption: General synthetic workflow for kinase inhibitors.

The MAPK/ERK Signaling Pathway and Dabrafenib's Mechanism of Action

To understand the importance of Dabrafenib, one must first understand the signaling pathway it targets. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell growth, differentiation, and survival. In many melanomas, a specific mutation (V600E) in the BRAF kinase causes the pathway to be permanently "on," leading to cancer.[8]

G cluster_outside Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Translocates & Activates Dabrafenib Dabrafenib Dabrafenib->BRAF INHIBITS

Caption: The MAPK/ERK pathway and the inhibitory action of Dabrafenib.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[13] This reaction is fundamental to the synthesis of many kinase inhibitors, including those derived from this compound.[14][15]

Objective: To couple this compound with a heterocyclic boronic acid to form a key biaryl intermediate.

Causality: The palladium catalyst facilitates the reaction by undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials & Equipment
Reagent/MaterialGradeSupplier Example
This compound>98% PurityCommercial
2-(tert-Butyl)-1,3-thiazol-5-ylboronic acid>95% PurityCommercial
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial
Tricyclohexylphosphine (PCy₃)Ligand GradeCommercial
Potassium Phosphate (K₃PO₄)Anhydrous, PowderedCommercial
1,4-DioxaneAnhydrous, <50 ppm H₂OCommercial
Deionized WaterDegassedIn-house
Schlenk flask, magnetic stirrer, condenserStandard Lab GlasswareN/A
Nitrogen or Argon gas supplyHigh PurityN/A
Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Charging: To the flask, add this compound (1.0 eq), 2-(tert-Butyl)-1,3-thiazol-5-ylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Catalyst Preparation: In a separate, small vial under an inert atmosphere, pre-mix Palladium(II) Acetate (0.02 eq) and Tricyclohexylphosphine (0.04 eq) in 5 mL of anhydrous 1,4-dioxane. Stir for 10 minutes until a homogeneous solution is formed.

  • Initiation of Reaction: Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining anhydrous 1,4-dioxane (to achieve a final concentration of ~0.2 M) and degassed deionized water (10% v/v of dioxane).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with 100 mL of ethyl acetate and 50 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired coupled product.

Conclusion and Future Perspectives

This compound is more than just a simple starting material; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its pre-installed fluorine atom provides metabolic stability and enhances binding potential, while the bromine atom offers a reliable reactive site for sophisticated cross-coupling chemistry. The successful synthesis of Dabrafenib highlights the power of this approach. As researchers continue to develop the next generation of kinase inhibitors, the demand for such intelligently designed, multifunctional building blocks will undoubtedly grow, ensuring their central role in the discovery of novel targeted therapies.

References

  • MedChemExpress. Dabrafenib Mesylate (GSK2118436 Mesylate).

  • MedKoo Biosciences. Dabrafenib Synthetic Routes.

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362.

  • Cell Signaling Technology. (n.d.). Dabrafenib (GSK2118436) (#91942) Datasheet.

  • ChemicalBook. Dabrafenib synthesis.

  • Vemulapalli, R., et al. (2020). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. International Journal of Molecular Sciences, 21(23), 9295.

  • BLD Pharm. Methyl 5-bromo-2-fluoro-4-methylbenzoate.

  • Sławiński, J., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? Bioorganic Chemistry, 161, 109446.

  • Google Patents. (2014). CN103588767A - Preparation method of dabrafenib.

  • Štefane, B., et al. (2018). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 83(15), 8251–8266.

  • ChemicalBook. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.

  • ResearchGate. (2026). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?

  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib.

  • Cacchi, S., & Fabrizi, G. (2005). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry, 70(18), 7298–7301.

  • Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 50(44), 9429–9444.

  • Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477.

  • Molecules. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(5), 4157-4165.

  • Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.

  • AACR Journals. (2019). Identification of the Serine Biosynthesis Pathway as a Critical Component of BRAF Inhibitor Resistance of Melanoma, Pancreatic, and Colorectal Cancers. Clinical Cancer Research, 25(1), 353-365.

  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate.

  • ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

  • Semantic Scholar. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.

  • MDPI. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 26(16), 4970.

  • Watterson, S. H., et al. (2016). Discovery of a Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.

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Application Notes and Protocols for the Hydrolysis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the hydrolysis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate to its corresponding carboxylic acid, 4-Bromo-5-fluoro-2-methylbenzoic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the mechanistic underpinnings of the saponification reaction, offers a detailed experimental procedure, and addresses potential challenges, including the steric hindrance presented by the ortho-methyl group.

Introduction: The Strategic Importance of Ester Hydrolysis

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. In the context of medicinal chemistry and drug development, this reaction is often a critical step in the synthesis of active pharmaceutical ingredients (APIs) or key intermediates. The target molecule, this compound, possesses a substitution pattern that may be relevant in the design of bioactive compounds. Its successful hydrolysis provides the corresponding carboxylic acid, a versatile functional group that can be further modified, for instance, through amide bond formation.

The chosen method for this transformation is saponification, a base-mediated hydrolysis of an ester.[1] This approach is generally preferred over acid-catalyzed hydrolysis for simple esters as it is an irreversible process, thus driving the reaction to completion.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, wherein a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

However, the structure of this compound presents a notable challenge: steric hindrance from the methyl group at the ortho position to the ester. This steric bulk can impede the approach of the hydroxide nucleophile to the carbonyl carbon, potentially slowing the reaction rate compared to unhindered benzoates.[3][4][5] Consequently, the reaction conditions may require optimization, such as elevated temperatures or extended reaction times, to achieve a high yield. This guide will provide a robust starting protocol with considerations for such optimizations.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
This compound≥98%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailablePellets or solution
Methanol (MeOH)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially AvailableOptional co-solvent
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor work-up
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying
Deionized Water (H₂O)
Equipment
  • Round-bottom flasks (appropriate sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for the saponification of substituted methyl benzoates, with modifications to account for the potential steric hindrance of the substrate.

Reaction Setup and Saponification
  • Dissolution of the Ester: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of methanol and water (a common ratio is 2:1 to 4:1 v/v). The use of a co-solvent like methanol or THF is crucial to ensure the solubility of the ester.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0 - 4.0 eq.) in water. Caution: The dissolution of NaOH is highly exothermic. Add the NaOH pellets to water slowly and with cooling.

  • Initiation of Reaction: Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.

  • Heating to Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The increased temperature is necessary to overcome the activation energy barrier, which is likely elevated due to steric hindrance.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can range from 4 to 24 hours. The disappearance of the starting material spot/peak will indicate the completion of the reaction.

Expert Insight: The choice of base and solvent system can be critical. While NaOH is cost-effective, Lithium Hydroxide (LiOH) can sometimes offer better results, particularly in the presence of other sensitive functional groups.[6] A mixture of THF and water is also a common and effective solvent system for saponification.

Work-up and Isolation of the Carboxylic Acid
  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If a significant amount of organic solvent was used, it should be removed under reduced pressure using a rotary evaporator.

  • Acidification: Transfer the aqueous residue to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

Purification of 4-Bromo-5-fluoro-2-methylbenzoic Acid
  • Recrystallization: The crude carboxylic acid can be purified by recrystallization. A suitable solvent system should be determined experimentally, but common choices for benzoic acid derivatives include ethanol/water or toluene.[7][8] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly in a vacuum oven.

Visualization of the Workflow

Saponification Reaction Mechanism

Saponification Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Acid-Base Reaction Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid 4-Bromo-5-fluoro-2-methylbenzoic Acid Carboxylic_Acid_2 4-Bromo-5-fluoro-2-methylbenzoic Acid Methoxide CH₃O⁻ Tetrahedral_Intermediate_2->Carboxylic_Acid Elimination of Methoxide Carboxylate Carboxylate Salt Methanol Methanol Carboxylic_Acid_2->Carboxylate Deprotonation Methoxide_2 CH₃O⁻ Methoxide_2->Methanol Protonation

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Workflow

Experimental Workflow Start Start: this compound Dissolve Dissolve in MeOH/H₂O Start->Dissolve Add_NaOH Add Aqueous NaOH Dissolve->Add_NaOH Reflux Heat to Reflux (4-24h) Monitor by TLC/HPLC Add_NaOH->Reflux Cool_Evaporate Cool to RT & Remove MeOH Reflux->Cool_Evaporate Acidify Acidify with HCl to pH 1-2 Cool_Evaporate->Acidify Filter Vacuum Filter Precipitate Acidify->Filter Wash Wash with Cold H₂O Filter->Wash Purify Recrystallize Wash->Purify Dry Dry Under Vacuum Purify->Dry End End: Pure 4-Bromo-5-fluoro-2-methylbenzoic Acid Dry->End

Caption: Step-by-step experimental workflow for hydrolysis.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature due to steric hindrance.Increase the reaction time and/or temperature. Consider using a higher boiling point co-solvent like dioxane. Increasing the excess of NaOH (up to 10 equivalents) can also be beneficial.
Low Yield Incomplete precipitation during acidification. Product loss during transfers or recrystallization.Ensure the pH is sufficiently low (1-2) during acidification. Minimize the amount of solvent used for recrystallization and ensure slow cooling to maximize crystal formation.
Oily Product Impurities present.Purify by recrystallization from a suitable solvent system. If the product remains oily, consider purification by column chromatography.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. When preparing NaOH solutions, always add the solid to water, never the other way around, to avoid violent boiling and splashing.

  • Hydrochloric Acid (HCl): Corrosive and has a pungent odor. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents: Methanol, THF, and ethyl acetate are flammable. Keep away from ignition sources. Use in a well-ventilated area.

  • General Handling: As with all laboratory procedures, it is essential to be familiar with the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The hydrolysis of this compound is a readily achievable transformation with careful attention to reaction conditions. The protocol outlined in this document provides a solid foundation for successfully synthesizing the corresponding carboxylic acid. Due to the sterically hindered nature of the substrate, researchers should be prepared to optimize the reaction time and temperature to ensure complete conversion. The principles and techniques described herein are broadly applicable to the saponification of other substituted and sterically hindered esters, making this a valuable guide for synthetic chemists.

References

  • Camps, F., Coll, J., & Messeguer, A. (1981).
  • Camps, F., Coll, J., & Messeguer, A. (n.d.). Hydrolysis and saponification of methyl benzoates. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 21.7: Hydrolysis of Esters. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Miyashita, M., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Retrieved from [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from [Link]

  • Bartlett, S. (2021, February 9). Saponification of methyl benzoate. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. Retrieved from [Link]

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Application Notes and Protocols for Materials Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Carbon-Based Electronics

Organic electronics has emerged as a transformative field in materials science, offering a paradigm shift from traditional silicon-based devices.[1][2][3] Utilizing carbon-based small molecules and polymers, this technology provides unique advantages such as mechanical flexibility, lightweight form factors, and low-cost, large-area fabrication, paving the way for revolutionary applications in flexible displays, wearable sensors, and biodegradable electronics.[1][2][3][4] This guide provides an in-depth exploration of the materials, fabrication protocols, and characterization techniques that are central to the advancement of organic electronics, with a focus on three key device architectures: Organic Thin-Film Transistors (OTFTs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

At the heart of organic electronics lies the unique nature of charge transport in organic semiconductors. Unlike their inorganic counterparts where charge carriers move freely in well-defined conduction and valence bands, charge transport in organic materials is typically described by a hopping mechanism between localized states.[5][6][7] This is a consequence of the relatively weak van der Waals interactions between organic molecules, which leads to narrower transport bands.[5] However, in highly ordered crystalline organic semiconductors, band-like transport can also be observed.[6] The efficiency of this charge transport is quantified by the charge carrier mobility, a critical parameter that dictates the performance of organic electronic devices.[8]

I. Organic Thin-Film Transistors (OTFTs): The Building Blocks of Flexible Circuits

OTFTs are fundamental components in organic electronics, serving as switches and amplifiers in integrated circuits, displays, and sensors.[9][10] Their fabrication on flexible substrates at low temperatures makes them ideal for applications demanding mechanical compliance and cost-effective manufacturing.[10]

A. Working Principle of an OTFT

An OTFT operates on the principle of the field effect, where the conductivity of the organic semiconductor channel is modulated by an applied gate voltage. A typical OTFT consists of a semiconductor layer, a gate dielectric, and three electrodes: the source, drain, and gate. When a voltage is applied to the gate, it induces an accumulation of charge carriers (holes or electrons) at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. The current flowing through this channel can then be controlled by the gate voltage.

Diagram: OTFT Device Architecture and Operation

OTFT_Workflow cluster_device Bottom-Gate, Top-Contact OTFT cluster_operation Operational Principle Source Source Electrode Semiconductor Organic Semiconductor Drain Drain Electrode Dielectric Gate Dielectric Gate Gate Electrode Substrate Substrate (e.g., Glass, Plastic) VG Apply Gate Voltage (VG) Accumulation Charge Accumulation at Interface VG->Accumulation Induces Channel Conductive Channel Formation Accumulation->Channel Current Current Flow (ID) Channel->Current Allows VDS Apply Drain-Source Voltage (VDS) VDS->Current Drives

Caption: Schematic of a bottom-gate, top-contact OTFT and its operational workflow.

B. Protocol: Fabrication of a Solution-Processed OTFT

This protocol details the fabrication of a bottom-gate, top-contact OTFT using solution-based techniques, which are amenable to large-area and low-cost manufacturing.[11]

1. Substrate Cleaning:

  • Rationale: A pristine substrate surface is crucial for uniform film formation and good device performance.

  • Procedure:

    • Soncate the substrate (e.g., silicon wafer with a thermally grown SiO2 layer) in a solution of deionized (DI) water and detergent (e.g., Hellmanex III) for 15 minutes.[12]

    • Rinse thoroughly with DI water.

    • Sonicate in acetone for 15 minutes.

    • Sonicate in isopropyl alcohol (IPA) for 15 minutes.[12]

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone for 10 minutes to remove any remaining organic residues and improve the surface energy.

2. Dielectric Surface Modification (Optional but Recommended):

  • Rationale: Modifying the dielectric surface with a self-assembled monolayer (SAM) can improve the morphology of the overlying organic semiconductor film and reduce charge trapping.

  • Procedure:

    • Prepare a solution of a silane coupling agent (e.g., octadecyltrichlorosilane - OTS) in a nonpolar solvent like toluene.

    • Immerse the cleaned substrate in the OTS solution for 30 minutes.

    • Rinse with toluene and then IPA.

    • Anneal the substrate at 120°C for 10 minutes.

3. Organic Semiconductor Deposition (Spin-Coating):

  • Rationale: Spin-coating is a widely used technique for depositing uniform thin films from solution. The choice of solvent and spin speed are critical parameters that influence film thickness and quality.[13]

  • Procedure:

    • Prepare a solution of the organic semiconductor (e.g., TIPS-pentacene) in a suitable solvent (e.g., toluene, chlorobenzene) at a specific concentration (e.g., 10 mg/mL).

    • Deposit a small volume of the solution onto the center of the substrate.

    • Spin-coat at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.[14]

    • Anneal the film at a temperature appropriate for the specific semiconductor (e.g., 150°C) to remove residual solvent and improve crystallinity.[14]

4. Source and Drain Electrode Deposition:

  • Rationale: The source and drain electrodes provide electrical contact to the semiconductor channel. Gold is a common choice due to its high work function and chemical stability.

  • Procedure:

    • Use a shadow mask to define the source and drain electrode patterns.

    • Deposit a thin adhesion layer of chromium or titanium (e.g., 5 nm) followed by a thicker layer of gold (e.g., 50 nm) via thermal evaporation.

C. Characterization of OTFTs

1. Electrical Characterization:

  • Protocol:

    • Place the fabricated OTFT on a probe station.

    • Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

    • Transfer Characteristics: Measure the drain current (I_D) as a function of the gate voltage (V_G) at a constant drain-source voltage (V_DS). This measurement is used to extract key parameters like the field-effect mobility (µ), threshold voltage (V_th), and on/off ratio.[15][16]

    • Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) for different gate voltages (V_G). This provides information about the transistor's operating regimes (linear and saturation).[15][17]

2. Morphological Characterization (Atomic Force Microscopy - AFM):

  • Rationale: The morphology of the organic semiconductor film significantly impacts device performance. AFM provides high-resolution topographical images of the film surface.[18][19]

  • Protocol:

    • Place a sample of the organic semiconductor film on the AFM stage.

    • Engage the AFM tip with the sample surface.

    • Scan the desired area to obtain a topographical image.

    • Analyze the image to determine parameters such as surface roughness and grain size.

D. Data Presentation: Performance Metrics of Solution-Processed OTFTs
ParameterTypical RangeSignificance
Field-Effect Mobility (µ) 10⁻³ - 10 cm²/VsIndicates how quickly charge carriers move through the semiconductor channel. Higher mobility leads to faster device operation.[8][20]
On/Off Current Ratio 10⁴ - 10⁸The ratio of the drain current in the "on" state to the "off" state. A high on/off ratio is crucial for digital logic applications.[21]
Threshold Voltage (V_th) 0 to -20 V (p-type) 0 to +20 V (n-type)The gate voltage required to turn the transistor "on". A low threshold voltage is desirable for low-power operation.[20][21]
Subthreshold Swing (SS) 0.1 - 2 V/decadeDescribes how quickly the transistor switches from the "off" to the "on" state. A smaller value indicates a sharper switching characteristic.[14]

II. Organic Light-Emitting Diodes (OLEDs): The Future of Displays and Lighting

OLEDs are solid-state devices that convert electrical energy into light.[22][23] They are known for their high contrast ratios, wide viewing angles, and fast response times, making them a leading technology for displays in smartphones, televisions, and wearable devices.[23]

A. Working Principle of an OLED

An OLED consists of a series of organic layers sandwiched between two electrodes, at least one of which is transparent.[24] When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers.[14] These charge carriers migrate towards each other and recombine in the emissive layer to form excitons (bound electron-hole pairs). The excitons then relax to a lower energy state, releasing their energy in the form of light.[14] The color of the emitted light is determined by the molecular structure of the organic material in the emissive layer.[22]

Diagram: OLED Device Structure and Energy Level Diagram

OLED_Structure cluster_device OLED Device Stack cluster_energy Energy Level Diagram Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Substrate (e.g., Glass) LUMO LUMO HOMO HOMO Cathode_E Cathode Work Function ETL_LUMO Cathode_E->ETL_LUMO Electron Injection EML_LUMO ETL_LUMO->EML_LUMO EML_HOMO EML_LUMO->EML_HOMO Recombination -> Light Emission HTL_LUMO Anode_E Anode Work Function HTL_HOMO Anode_E->HTL_HOMO Hole Injection ETL_HOMO HTL_HOMO->EML_HOMO

Caption: A typical multi-layer OLED device structure and its corresponding energy level diagram.

B. Protocol: Fabrication of an OLED by Vacuum Thermal Evaporation

Vacuum thermal evaporation (VTE) is a common technique for fabricating high-performance OLEDs with precise control over layer thickness and purity.[2][3]

1. Substrate Preparation:

  • Procedure:

    • Use pre-patterned indium tin oxide (ITO) coated glass substrates.

    • Clean the substrates following the same procedure as for OTFTs (Section I.B.1).

2. Organic Layer Deposition:

  • Rationale: Each organic layer is sequentially deposited in a high-vacuum chamber to prevent contamination. The deposition rate and final thickness are monitored using a quartz crystal microbalance.

  • Procedure:

    • Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[2]

    • Load the organic materials into separate crucibles within the chamber.

    • Sequentially heat the crucibles to sublimate the organic materials, depositing them onto the substrate in the following order:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)[14]

      • Emissive Layer (EML)[14]

      • Electron Transport Layer (ETL)[14]

      • Electron Injection Layer (EIL)

3. Cathode Deposition:

  • Procedure:

    • Without breaking the vacuum, deposit the cathode material (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask to define the pixel areas.

4. Encapsulation:

  • Rationale: Organic materials in OLEDs are sensitive to moisture and oxygen, which can degrade device performance and lifetime. Encapsulation is essential to protect the device.[25]

  • Procedure:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), dispense a UV-curable epoxy around the perimeter of the active device area.

    • Place a glass coverslip over the epoxy.

    • Cure the epoxy using a UV lamp.

C. Characterization of OLEDs

1. Electroluminescence (EL) Characterization:

  • Protocol:

    • Connect the anode and cathode of the OLED to a source-measure unit.

    • Place the device in front of a photodetector or spectroradiometer.

    • Measure the current-voltage-luminance (I-V-L) characteristics by sweeping the applied voltage and recording the corresponding current and light output.

    • From this data, calculate key performance metrics such as luminous efficiency, power efficiency, and external quantum efficiency (EQE).[1][26]

2. Spectral Characterization:

  • Protocol:

    • Use a spectroradiometer to measure the emission spectrum of the OLED at a specific operating voltage.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.[26]

D. Data Presentation: Key Performance Parameters of OLEDs
ParameterTypical RangeSignificance
Luminous Efficiency 10 - 100 cd/AA measure of the light output (in candelas) per unit of current (in amperes).[1][26]
Power Efficiency 10 - 80 lm/WThe ratio of the luminous flux (in lumens) to the input electrical power (in watts).[26]
External Quantum Efficiency (EQE) 5 - 30%The ratio of the number of photons emitted from the device to the number of electrons injected.[26][27]
Turn-on Voltage 2 - 5 VThe voltage at which the OLED begins to emit a detectable amount of light.[28]
Lifetime (LT50) > 10,000 hoursThe time it takes for the luminance to decrease to 50% of its initial value under continuous operation.[26]
CIE Coordinates (x, y) Varies with colorSpecifies the color of the emitted light on the CIE 1931 color space diagram.[26]

III. Organic Photovoltaics (OPVs): Harvesting Light with Carbon

OPVs, or organic solar cells, convert sunlight into electricity using organic semiconductor materials.[29] They offer the potential for low-cost, flexible, and lightweight solar energy solutions, making them suitable for applications in building-integrated photovoltaics and portable power generation.[30][31]

A. Working Principle of an OPV

A typical OPV consists of a blend of an electron-donating and an electron-accepting organic semiconductor material (a bulk heterojunction) sandwiched between two electrodes.[31] The process of converting light to electricity involves several steps:

  • Light Absorption: Photons are absorbed by the active layer, creating excitons.[13]

  • Exciton Diffusion: The excitons diffuse to the interface between the donor and acceptor materials.

  • Charge Separation: At the donor-acceptor interface, the exciton dissociates into a free electron and a free hole.[13]

  • Charge Transport: The electrons are transported through the acceptor material to the cathode, while the holes are transported through the donor material to the anode.

  • Charge Collection: The charge carriers are collected at their respective electrodes, generating a photocurrent.[29]

Diagram: OPV Device Structure and Photocurrent Generation Workflow

OPV_Workflow cluster_device Inverted OPV Device Structure cluster_process Photocurrent Generation Anode Anode (e.g., Ag) HTL Hole Transport Layer (HTL) ActiveLayer Active Layer (Donor:Acceptor Blend) ETL Electron Transport Layer (ETL) Cathode Cathode (e.g., ITO) Substrate Substrate (e.g., Glass) Photon Photon Absorption Exciton Exciton Generation Photon->Exciton Diffusion Exciton Diffusion to Interface Exciton->Diffusion Separation Charge Separation (e- and h+) Diffusion->Separation Transport Charge Transport Separation->Transport Collection Charge Collection at Electrodes Transport->Collection

Caption: An inverted OPV device structure and the steps involved in photocurrent generation.

B. Protocol: Fabrication of a Solution-Processed OPV

This protocol describes the fabrication of an inverted OPV device using spin-coating.

1. Substrate Cleaning:

  • Procedure:

    • Use pre-patterned ITO coated glass substrates.

    • Clean the substrates following the procedure outlined in Section I.B.1.

2. Electron Transport Layer (ETL) Deposition:

  • Rationale: In an inverted device, the ETL is deposited first on the transparent cathode. Zinc oxide (ZnO) is a common ETL material.

  • Procedure:

    • Prepare a ZnO nanoparticle solution.

    • Spin-coat the ZnO solution onto the ITO substrate.

    • Anneal at a suitable temperature (e.g., 200°C) to form a uniform ZnO layer.

3. Active Layer Deposition:

  • Rationale: The active layer is a blend of a donor polymer (e.g., P3HT) and a fullerene acceptor (e.g., PCBM). The morphology of this blend is critical for efficient charge separation and transport.

  • Procedure:

    • Prepare a solution of the donor and acceptor materials in a common solvent (e.g., chlorobenzene) at a specific ratio.

    • Spin-coat the active layer solution onto the ETL.[24]

    • Anneal the film to optimize the morphology of the bulk heterojunction.

4. Hole Transport Layer (HTL) Deposition:

  • Rationale: The HTL facilitates the transport of holes to the anode. PEDOT:PSS is a widely used HTL material.

  • Procedure:

    • Prepare an aqueous solution of PEDOT:PSS.

    • Spin-coat the PEDOT:PSS solution onto the active layer.[24]

    • Anneal at a moderate temperature (e.g., 120°C) to remove water.

5. Anode Deposition:

  • Procedure:

    • Deposit a highly reflective metal anode (e.g., silver or aluminum) via thermal evaporation through a shadow mask.

C. Characterization of OPVs

1. Current-Voltage (J-V) Characterization:

  • Protocol:

    • Place the OPV device under a solar simulator with a calibrated light intensity (e.g., 100 mW/cm² or 1 sun).

    • Connect the device to a source-measure unit.

    • Measure the current density (J) as a function of the voltage (V) from reverse to forward bias.

    • From the J-V curve, extract the key performance parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).[32]

2. External Quantum Efficiency (EQE) Measurement:

  • Rationale: EQE measures the ratio of collected charge carriers to incident photons at each wavelength.

  • Protocol:

    • Illuminate the OPV with monochromatic light of varying wavelengths.

    • Measure the resulting photocurrent at each wavelength.

    • Calculate the EQE as a function of wavelength.

D. Data Presentation: Typical Performance Data for Polymer Solar Cells
ParameterTypical RangeSignificance
Power Conversion Efficiency (PCE) 5 - 18%The overall efficiency of converting light energy into electrical energy.[33]
Open-Circuit Voltage (V_oc) 0.5 - 1.1 VThe maximum voltage the solar cell can produce when no current is flowing.[34]
Short-Circuit Current Density (J_sc) 10 - 25 mA/cm²The maximum current density the solar cell can produce when the voltage across it is zero.[34]
Fill Factor (FF) 60 - 80%A measure of the "squareness" of the J-V curve, indicating how close the solar cell is to its ideal performance.[34]

IV. Advanced Characterization Techniques

Beyond device-specific characterization, a suite of techniques is employed to understand the fundamental properties of organic electronic materials.

A. UV-Visible (UV-Vis) Absorption Spectroscopy
  • Principle: This technique measures the absorption of light by a material as a function of wavelength. In organic semiconductors, the absorption spectrum provides information about the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[35][36][37]

  • Protocol:

    • Prepare a dilute solution of the organic material in a suitable solvent or a thin film on a transparent substrate.

    • Place the sample in a UV-Vis spectrophotometer.

    • Measure the absorbance spectrum over the desired wavelength range.

    • The onset of absorption can be used to estimate the optical bandgap of the material.

B. Time-of-Flight (ToF) Photoconductivity
  • Principle: ToF is a direct method for measuring the charge carrier mobility in organic semiconductors. A sheet of charge carriers is photogenerated near one electrode by a short laser pulse. A bias voltage causes these carriers to drift across the material to the opposite electrode. The time it takes for the carriers to traverse the sample (the transit time) is measured, and from this, the mobility can be calculated.[5][6][29]

  • Protocol:

    • Prepare a thick film (several micrometers) of the organic semiconductor sandwiched between two electrodes.

    • Apply a voltage across the sample.

    • Illuminate the sample with a short laser pulse to generate charge carriers.

    • Measure the transient photocurrent as the charge carriers drift across the sample.

    • The transit time is determined from the shape of the photocurrent transient.[29]

V. Stability and Degradation in Organic Electronics

A critical challenge for the commercialization of organic electronic devices is their limited operational stability.[28] Degradation can be caused by a variety of factors, including exposure to oxygen and moisture, photochemical reactions, and morphological changes in the organic films.[18][25][33] Understanding these degradation mechanisms is essential for developing more robust and long-lasting devices. Strategies to improve stability include the development of new, more stable organic materials, the use of encapsulation layers to protect devices from the environment, and the optimization of device architecture.[28][38]

VI. Conclusion and Future Outlook

The field of organic electronics continues to advance at a rapid pace, driven by the synthesis of new materials with improved performance and stability.[34][39] Solution-based processing techniques are enabling the fabrication of large-area and flexible devices at low cost, opening up new application possibilities in areas such as wearable technology, the Internet of Things (IoT), and personalized healthcare.[34][39] While challenges related to device lifetime and performance still need to be addressed, the ongoing research and development in this field promise a future where electronics are more ubiquitous, versatile, and seamlessly integrated into our daily lives.[36]

References

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  • Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Acta Chimica Sinica. [Link]

  • Time-of-flight mobility measurements in organic field-effect transistors. (2008, October 31). AIP Publishing. [Link]

  • (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2023, February 22). ResearchGate. [Link]

  • High Performance Solution Processed n‐Type OTFTs through Surface Engineered F–F Interactions Using Asymmetric Silicon Phthal. (2022, August 9). The Lessard Research Group. [Link]

  • Key performance data for the OLED devices. | Download Table. ResearchGate. [Link]

  • Time-of-flight mobility measurements in organic field-effect transistors. (2025, August 8). ResearchGate. [Link]

  • How to evaluate the performance of OLED?. Tailor Pixels. [Link]

  • Summary of the OLED performance parameters. ResearchGate. [Link]

  • PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. [Link]

  • OLED Fabrication Techniques 1 - Vacuum Deposition. (2023, October 24). Guangzhou Mianhong. [Link]

  • Organic Photovoltaic Fabrication and Test Apparatus. (2010, May 25). CleanEnergyWIKI. [Link]

  • Study on effects of solution process on performance of organic thin-film transistors. J. Semicond. [Link]

  • Printing and Coating Techniques for Scalable Organic Photovoltaic Fabrication. MDPI. [Link]

  • High Performance Flexible Organic Thin Film Transistors (OTFTs) with Octadecyltrichlorsilane/Al2O3/Poly(4-vinylphenol) Multilayer Insulators. (2025, August 10). ResearchGate. [Link]

  • Performance parameters of OTFT structures | Download Table. ResearchGate. [Link]

  • Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology | Explore Technologies. Stanford University. [Link]

  • (PDF) Conductive‐AFM Patterning of Organic Semiconductors. (2025, August 6). ResearchGate. [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023, October 25). J. Semicond. [Link]

  • Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy | The Journal of Physical Chemistry C. (2020, May 28). ACS Publications. [Link]

  • Best Practices for Reporting Organic Field Effect Transistor Device Performance | Chemistry of Materials. (2015, June 23). ACS Publications. [Link]

  • Organic Photovoltaics Thin-Film Processing Considerations. (2015, March 11). Slideshare. [Link]

  • Parameter Analysis of an Organic Light-Emitting Diode (OLED). Journal of the Korean Physical Society. [Link]

  • AFM-IR and IR-SNOM for the Characterization of Small Molecule Organic Semiconductors | The Journal of Physical Chemistry C. (2020, February 11). ACS Publications. [Link]

  • (Color online) (a) Transfer and (b) output characteristics of an OTFT with pentacene evaporated with T sub = 50 C …. ResearchGate. [Link]

  • Solar cell efficiency tables (Version 61). Progress in Photovoltaics: Research and Applications. [Link]

  • Solar Cell Efficiency Tables (Version 64). NREL. [Link]

  • AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Spectra Research Corporation. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 6). ResearchGate. [Link]

  • Atomic force microscopy (AFM) of freely suspended organic thin films... ResearchGate. [Link]

  • Tuning Optical Absorption and Device Performance in P3HT:PCBM Organic Solar Cells Using Annealed Silver Thin Films. MDPI. [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023, August 14). Journal of Semiconductors. [Link]

  • Solar Cell Efficiency Table Guide. (2018, June 26). NREL. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 4-Bromo-5-fluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 4-Bromo-5-fluoro-2-methylbenzoic acid.

  • Positional Isomers: Formed during the bromination or other substitution reactions on the aromatic ring. Separating these isomers can be challenging due to their similar physical properties.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

  • Byproducts from Side Reactions: Such as over-brominated species or products from undesired reactions of the functional groups.

Q2: Which purification technique is most suitable for this compound?

A2: Both column chromatography and recrystallization are effective methods for purifying this compound.

  • Column Chromatography is highly effective for separating the target compound from impurities with different polarities, including positional isomers.

  • Recrystallization is a cost-effective method for removing smaller amounts of impurities, provided a suitable solvent system can be identified. It is often used as a final polishing step after chromatography.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of a recrystallization attempt. For halogenated aromatic compounds, visualization of TLC plates can be achieved using a UV lamp (254 nm), as the aromatic ring will absorb UV light and appear as dark spots on a fluorescent background. Staining with iodine vapor can also be an effective visualization technique.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of crude this compound.

Troubleshooting Column Chromatography

Problem 1: Poor separation of the desired product from an impurity (co-elution).

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the compounds of interest.

  • Column Overloading: Too much crude material applied to the column can lead to broad bands and poor separation.

  • Improper Column Packing: Channels or cracks in the stationary phase can result in an uneven flow of the mobile phase.

Solutions:

  • Optimize the Solvent System with TLC:

    • Systematically test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) using TLC. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and maximizes the separation from the impurity spots.

    • Consider using a different solvent system altogether. For example, if a hexane/ethyl acetate system is not effective, a dichloromethane/methanol system might provide different selectivity.

  • Reduce the Amount of Sample Loaded: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Ensure Proper Column Packing: Use a slurry packing method to create a homogenous and well-settled column bed. Gently tap the column during packing to remove air bubbles and ensure a uniform packing density.

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Typical Application
Hexane / Ethyl Acetate9:1A good starting point for many aromatic esters[1].
Petroleum Ether / Ethyl Acetate10:1Effective for similar bromo-fluoro-methyl-benzoates[2].
Dichloromethane / Methanol99:1 to 95:5For more polar impurities.

Problem 2: The product is eluting too quickly (high Rf) or not at all (low Rf).

Possible Causes:

  • Solvent Polarity is Too High or Too Low: An eluent that is too polar will wash all compounds through the column quickly, while a non-polar eluent may not be strong enough to move the compounds.

Solutions:

  • Adjust Solvent Polarity:

    • If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

    • If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

  • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.

Experimental Protocol: Step-by-Step Column Chromatography

  • Prepare the Column: Select an appropriately sized column and pack it with silica gel using a slurry method with your chosen starting eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elute the Column: Begin adding the eluent to the top of the column and collect fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram 1: Column Chromatography Workflow

G A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Packed Silica Column B->C D Elute with Optimized Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Pure I Impure Fractions F->I Impure H Concentrate to Yield Pure Product G->H

Caption: Workflow for purification by column chromatography.

Troubleshooting Recrystallization

Problem 1: The compound does not crystallize upon cooling.

Possible Causes:

  • Too Much Solvent Was Used: The solution is not saturated, preventing crystallization.

  • The Chosen Solvent is Too Good a Solvent: The compound remains soluble even at low temperatures.

  • The Presence of Impurities Inhibiting Crystallization.

Solutions:

  • Reduce the Volume of Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.

  • Change the Solvent System: If the compound is too soluble, try a less polar solvent or a solvent mixture. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Problem 2: The product "oils out" instead of forming crystals.

Possible Causes:

  • The Solution is Supersaturated: The concentration of the solute is too high, leading to the formation of a liquid phase instead of a solid.

  • The Cooling Rate is Too Fast.

  • The Melting Point of the Impure Solid is Below the Boiling Point of the Solvent.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves, add a small amount of additional solvent, and then allow it to cool slowly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a Different Solvent: Choose a solvent with a lower boiling point.

Experimental Protocol: Systematic Solvent Screening for Recrystallization

  • Small-Scale Tests: Place a small amount of the crude product (10-20 mg) into several test tubes.

  • Add Solvents: To each test tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the solid at room temperature.

  • Heat: For the solvents that did not dissolve the solid at room temperature, heat the test tube gently. A good solvent will dissolve the solid upon heating.

  • Cool: Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath. Observe for crystal formation.

  • Select the Best Solvent: The best solvent will dissolve the product when hot but not when cold, and will provide well-formed crystals upon cooling.

Table 2: Potential Solvents for Recrystallization Screening

Solvent ClassExamplesPolarity
AlcoholsMethanol, Ethanol, IsopropanolPolar
EstersEthyl acetateMedium
KetonesAcetoneMedium
HalogenatedDichloromethaneMedium
AromaticTolueneNon-polar
AliphaticHexane, HeptaneNon-polar

Diagram 2: Recrystallization Troubleshooting Flowchart

G start Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals yes Collect Crystals crystals->yes Yes no No Crystals crystals->no No oils_out Oils Out? no->oils_out yes_oil Re-heat, Add More Solvent, Cool Slowly oils_out->yes_oil Yes no_oil Induce Crystallization (Scratch/Seed) or Reduce Solvent Volume oils_out->no_oil No yes_oil->cool no_oil->cool

Caption: Decision-making flowchart for troubleshooting recrystallization.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Identifying and minimizing side products in reactions involving Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Reactions with Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, polysubstituted aromatic building block. Our goal is to provide expert insights and field-proven solutions to help you identify and minimize common side products, ensuring the success of your synthetic endeavors.

The unique substitution pattern of this compound—featuring a reactive bromine atom for cross-coupling, an electron-withdrawing ester, and sterically influencing ortho-methyl and fluoro groups—makes it a valuable intermediate. However, this same complexity can give rise to a variety of unwanted side products. This document provides a structured, question-and-answer-based approach to troubleshoot these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed reactions are the most common application for this substrate. However, several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

Question 1: I'm observing a significant amount of a debrominated byproduct (Methyl 5-fluoro-2-methylbenzoate). What is the cause and how can it be prevented?

Answer: This side product, formed via hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions. It arises when the aryl halide complex, following oxidative addition to the palladium catalyst, is intercepted by a hydride source before it can proceed through the desired catalytic cycle.

Causality & Mechanism:

  • Hydride Sources: The hydride can originate from various components in your reaction, including solvents (e.g., THF, alcohols), amines, water, or even the boronic acid reagent itself (especially through β-hydride elimination if using alkylboronic acids).[1][2]

  • Catalyst Reactivity: The palladium catalyst itself can facilitate the reduction of the aryl-halide bond in the presence of these hydride donors.[1]

Troubleshooting Protocol:

  • Solvent & Reagent Purity: Ensure all solvents and liquid reagents are rigorously dried and degassed. For sensitive reactions, using freshly distilled solvents stored over molecular sieves is recommended.

  • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction time. Even trace oxygen can impact catalyst performance and promote side reactions.[3]

  • Choice of Base: Some bases are more prone to promoting hydrodehalogenation. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

  • Avoid Hydride-Donating Reagents: If your protocol allows, choose solvents less prone to acting as hydride sources. Toluene and dioxane are generally robust choices when properly dried.[1]

Question 2: My Suzuki-Miyaura reaction is plagued by homocoupling of my boronic acid coupling partner. How can I suppress this side reaction?

Answer: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a classic Suzuki-Miyaura side reaction. This is primarily caused by the presence of Pd(II) species, which can be introduced or formed in situ.[4]

Causality & Mechanism: The generally accepted mechanism for homocoupling involves the transmetalation of two equivalents of the organoboron reagent to a Pd(II) center, followed by reductive elimination.[4] This pathway is favored under a few conditions:

  • Oxygen Contamination: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[4][5]

  • Use of Pd(II) Precatalysts: If the reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can drive the homocoupling pathway.

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step. For maximum efficiency, use the Freeze-Pump-Thaw method (3-5 cycles). Alternatively, purging the solvent with a subsurface stream of inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.[5]

  • Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[6]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the main catalytic cycle (oxidative addition and reductive elimination), outcompeting the slower homocoupling side reaction.[5] For a sterically hindered substrate like this, these ligands are often beneficial for the primary reaction as well.[7][8]

Problem Primary Cause Recommended Solution Citation
Hydrodehalogenation Hydride sources in the reaction mixtureUse rigorously dried/degassed solvents; maintain strict inert atmosphere.[1][3]
Boronic Acid Homocoupling Oxygen contamination leading to Pd(II) speciesPerform rigorous degassing (Freeze-Pump-Thaw); add a mild reducing agent.[4][5][6]
Ester Hydrolysis Strong aqueous baseUse a milder, non-hydroxide base (e.g., K₃PO₄, CsF) and/or anhydrous conditions.[9]
Low Reactivity/Stall Steric hindrance from ortho-methyl groupScreen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[2][7][8]

Question 3: My reaction is sluggish, and I suspect steric hindrance from the ortho-methyl group is the problem. How can I improve the reaction rate and yield?

Answer: Yes, the methyl group at the C2 position introduces significant steric bulk around the reactive C-Br bond. This can slow down key steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst and the final reductive elimination.

Causality & Mechanism: Steric hindrance raises the energy barrier for the palladium complex to approach and insert into the C-Br bond. Similarly, a bulky product can make the final bond-forming reductive elimination step more difficult.[2]

Troubleshooting Protocol:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. You must screen more specialized ligands designed to promote reactions at crowded centers.

    • Recommended Ligands: Bulky, electron-rich monophosphine ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Glorius (NHC ligands) families are excellent starting points.[7][8] These ligands promote both oxidative addition and reductive elimination.

  • Optimize Catalyst System: Use a pre-formed palladium(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalyst.

  • Increase Temperature: If the reaction is still sluggish, carefully increasing the reaction temperature (e.g., from 80°C to 110°C in a high-boiling solvent like toluene or dioxane) can help overcome the activation energy barrier. Monitor for decomposition.

Section 2: Side Reactions Involving Strong Bases

Question 4: I used a very strong base and obtained a mixture of isomeric products instead of a clean substitution. Could this be from benzyne formation?

Answer: Absolutely. The presence of a fluorine atom meta to the bromine, and a proton ortho to the bromine, creates the potential for a benzyne intermediate when using very strong bases like sodium amide (NaNH₂), LDA, or organolithium reagents.

Causality & Mechanism: The strong base can deprotonate the C-H bond at the C3 position (ortho to the bromine). The resulting carbanion can then rapidly eliminate the bromide ion to form a highly reactive benzyne intermediate.[10][11] Subsequent nucleophilic attack on this symmetrical (or near-symmetrical) intermediate can occur at two different positions (C3 or C4), leading to a mixture of regioisomeric products.[11]

Benzyne Formation cluster_start Starting Material cluster_process Reaction Steps cluster_end Products Start This compound Deprotonation Deprotonation at C3 (Strong Base, e.g., NaNH2) Start->Deprotonation + Base Elimination Elimination of Br- Deprotonation->Elimination Benzyne Benzyne Intermediate (Highly Reactive) Elimination->Benzyne Nucleophilic_Attack Nucleophilic Attack (at C3 or C4) Benzyne->Nucleophilic_Attack + Nu- Isomer1 Regioisomer 1 Nucleophilic_Attack->Isomer1 Isomer2 Regioisomer 2 Nucleophilic_Attack->Isomer2

Caption: Benzyne formation and subsequent trapping.

Preventative Measures:

  • Avoid Overly Strong Bases: If benzyne formation is not the desired pathway, avoid bases like NaNH₂, LDA, t-BuLi, etc.

  • Use Hindered Bases: If a strong base is required for another purpose, a very bulky base may favor deprotonation at a less sterically hindered site if one is available, or it may be too hindered to deprotonate the ring at all.

  • Choose Appropriate Reaction Class: For nucleophilic substitution, consider alternative mechanisms like SₙAr if an activating group is present or transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) which follow a different, more controlled mechanism.[12]

Experimental Protocols: A Validated Approach

Protocol 1: Minimizing Side Products in a Suzuki-Miyaura Coupling

This protocol is optimized to minimize hydrodehalogenation and homocoupling for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.5 - 5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground and dried (2.0 - 3.0 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): For maximum suppression of homocoupling, subject the sealed reaction mixture to one cycle of Freeze-Pump-Thaw.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Caption: General troubleshooting workflow for cross-coupling reactions.

References

  • Fu, G. C., & Dai, C. (2002). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 124(46), 13642–13643.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Request PDF. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Al-Zaydi, K. M. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ARKIVOC, 2004(i), 88-100.
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Matesanz, D. G., et al. (2021). Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation.
  • YouTube. (2019). resonance and regioselectivity in aromatic reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • OpenStax. (n.d.). 16.7 Benzyne. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Kashani, S. K., et al. (2021).

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates like Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your catalyst loading and achieve successful reaction outcomes.

The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of an ortho-methyl group introduces steric hindrance, while the fluorine and methyl ester groups modulate the electronic properties of the aryl bromide. This guide will dissect these challenges and provide a logical framework for optimizing your reaction conditions, with a primary focus on minimizing catalyst loading without compromising yield or purity.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when performing Suzuki reactions with sterically hindered and electronically complex aryl bromides.

Q1: My Suzuki coupling with this compound is giving a low yield. What are the most likely causes?

A1: Low yields with this substrate are often a result of a combination of steric and electronic factors that can impede key steps in the catalytic cycle. The primary culprits are typically:

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the ester and fluorine can make the carbon-bromine bond less susceptible to oxidative addition by the palladium(0) catalyst.

  • Steric Hindrance: The ortho-methyl group can sterically encumber the approach of the palladium catalyst, slowing down the oxidative addition step.[1]

  • Difficult Transmetalation: The steric bulk around the reaction center can also hinder the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.

  • Catalyst Deactivation: The formation of inactive palladium black or decomposition of the phosphine ligand can lead to premature cessation of the catalytic cycle.

  • Protodeboronation: The boronic acid coupling partner can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding arene byproduct.

Q2: What is a good starting point for catalyst loading for this type of substrate?

A2: For a sterically hindered and electronically deactivated substrate like this compound, a typical starting catalyst loading would be in the range of 1-5 mol% of the palladium source.[2] While the ultimate goal is to reduce this loading, starting with a higher concentration increases the probability of a successful initial reaction, which can then be optimized.

Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ is a versatile catalyst, it may not be the most effective choice for this challenging substrate. The steric hindrance and electronic nature of this compound often necessitate the use of more specialized ligand systems that can promote the challenging steps of the catalytic cycle.[3] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are generally more suitable.[4]

Q4: How does the choice of base impact the reaction?

A4: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5] For electron-deficient aryl bromides, the choice of base can be critical to avoid side reactions. While strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common, weaker bases like potassium phosphate (K₃PO₄) or even potassium fluoride (KF) can sometimes be beneficial in minimizing side reactions like dehalogenation.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion

If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps:

Workflow for Troubleshooting Low Conversion

low_conversion start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand ligand catalyst->ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands) precatalyst precatalyst catalyst->precatalyst Use a Pre-formed Pd(0) Source or a Modern Precatalyst base base conditions->base Screen Different Bases (K₃PO₄, Cs₂CO₃, KF) solvent solvent conditions->solvent Try Different Solvents (Toluene, Dioxane, 2-MeTHF) temperature temperature conditions->temperature Increase Reaction Temperature boronic_acid boronic_acid reagents->boronic_acid Verify Boronic Acid Purity and Stoichiometry degassing degassing reagents->degassing Ensure Thorough Degassing of Solvents success success ligand->success Improved Conversion precatalyst->success base->success solvent->success temperature->success boronic_acid->success degassing->success

Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Ligand Choice: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[3] Consider screening ligands such as SPhos, XPhos, or RuPhos.

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient. Alternatively, using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst can improve reproducibility.

  • Optimize Reaction Conditions:

    • Base Selection: As mentioned in the FAQs, the base is critical. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly recommended.[6]

    • Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common. For higher temperatures, toluene can be a good option.

    • Temperature: Due to the steric hindrance, higher reaction temperatures (e.g., 80-110 °C) may be required to overcome the activation energy barrier.

  • Check Reagent Quality and Stoichiometry:

    • Boronic Acid: Ensure the boronic acid is of high purity and is not partially decomposed. Using a slight excess (1.1-1.5 equivalents) is standard practice.

    • Degassing: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst.

Problem 2: Formation of Byproducts

The most common byproducts in Suzuki reactions are homocoupled products (from the boronic acid) and dehalogenated starting material.

Table 1: Common Byproducts and Mitigation Strategies

ByproductLikely CauseMitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen, inefficient transmetalationThoroughly degas all reagents and solvents. Use a more efficient ligand to promote transmetalation.[7]
Dehalogenation of Aryl Bromide Hydride sources in the reaction mixture, strong basesUse a weaker base (e.g., K₃PO₄, KF). Ensure the solvent is not a significant hydride source.[6]

Experimental Protocols

Below are generalized experimental protocols that can be used as a starting point for optimizing the Suzuki coupling of this compound.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of catalysts and bases.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).

  • In a separate vial, prepare a stock solution of the palladium source and ligand. For example, dissolve Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd) and the phosphine ligand (0.055 mmol, 5.5 mol%) in the reaction solvent.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane/water 10:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate reactions and improve yields, especially for challenging substrates.

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-3 mol%), and the base (2.5 mmol).[2]

  • Add the degassed solvent system.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 100-150 °C for 10-60 minutes.[8]

  • After the reaction is complete, cool the vessel to room temperature and follow the workup and purification procedure described in Protocol 1.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing your reaction.

suzuki_cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Ar-Br OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Ar'B(OH)₂ + Base Transmetalation Transmetalation ArBOH2 Ar'B(OH)₂ + Base PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArBr Ar-Br

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

References

Sources

Preventing debromination of Methyl 4-Bromo-5-fluoro-2-methylbenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-Bromo-5-fluoro-2-methylbenzoate. This document is designed for researchers, chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. We will address one of the most common challenges encountered when working with this and similar substituted aryl halides: premature debromination during cross-coupling and other metal-catalyzed reactions.

This guide provides in-depth, field-tested insights and actionable protocols to help you understand the root causes of this side reaction and implement effective strategies to maximize your yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: We are seeing a significant amount of the debrominated side-product, Methyl 5-fluoro-2-methylbenzoate, in our Suzuki coupling reaction. What is causing this?

This is a classic and frequently encountered issue. The formation of the hydrodehalogenated (in this case, debrominated) product typically arises from competing side reactions within the catalytic cycle of your cross-coupling reaction. The primary culprits are often related to the reaction conditions and choice of reagents.

Several potential mechanisms can lead to this unwanted outcome:

  • Protonolysis of the Organometallic Intermediate: The transmetalated intermediate (Ar-Pd-Nu) can be susceptible to protonolysis by trace amounts of water or other protic sources in your reaction mixture before reductive elimination can occur to form the desired product.

  • β-Hydride Elimination: While less common for aryl halides, if your organometallic partner has β-hydrogens, this pathway can become relevant, leading to the regeneration of a metal-hydride species which can then participate in reductive dehalogenation.

  • Direct Reductive Dehalogenation: This can be promoted by certain phosphine ligands, bases, or impurities in the reaction mixture that generate a palladium-hydride (Pd-H) species. This Pd-H species can then insert into the aryl-bromide bond, leading to the undesired debrominated product.

The electronic nature of your substrate, this compound, with its electron-withdrawing ester and fluoro groups and electron-donating methyl group, creates a specific electronic environment that can influence its susceptibility to these side reactions.

Troubleshooting & Optimization Guide

Q2: How can we adjust our reaction conditions to minimize debromination in a Palladium-catalyzed cross-coupling reaction?

Optimizing your reaction protocol is key. Below is a systematic guide to troubleshooting and enhancing your reaction's selectivity.

The choice and quality of the base are paramount. Many common bases can contain hydroxide or carbonate impurities, which can be detrimental.

  • Problem: Strong inorganic bases like NaOH, KOH, or even lower-quality K₂CO₃ or Cs₂CO₃ can contain significant amounts of water or hydroxide. This promotes the generation of Pd-H species and provides a proton source for the final, undesired protonolysis step.

  • Solution:

    • Switch to a non-hydroxide base: Potassium phosphate (K₃PO₄) is often an excellent choice as it is less hygroscopic and generally provides a lower concentration of hydroxide ions in solution.

    • Use an alkoxide base: For certain applications, sodium tert-butoxide (NaOtBu) can be effective, particularly in Buchwald-Hartwig aminations, though it is very strong and moisture-sensitive.

    • Ensure Anhydrous Conditions: Always use freshly dried solvents and consider drying your base before use (e.g., bake K₃PO₄ in an oven). Handle all reagents under an inert atmosphere (Nitrogen or Argon).

The ligand bound to the palladium center dictates the steric and electronic environment of the catalyst, directly influencing the relative rates of the desired productive cycle versus the undesired debromination pathway.

  • Problem: Electron-rich, less bulky phosphine ligands can sometimes promote the formation of Pd-H species or may not accelerate the rate of reductive elimination sufficiently, allowing more time for side reactions to occur.

  • Solution:

    • Employ Bulky, Electron-Rich Ligands: Ligands from the biarylphosphine class, such as SPhos, XPhos, or RuPhos, are specifically designed to accelerate the reductive elimination step. This is often the most critical step for forming your desired C-C or C-N bond. By making this step faster, the competing debromination pathway has less opportunity to occur.

    • Use Pre-formed Catalysts: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G4) can lead to more consistent and reproducible results by ensuring the active catalytic species is formed efficiently and cleanly.

The following diagram illustrates a logical workflow for troubleshooting the debromination issue.

Debromination_Troubleshooting start High Debromination Observed base Step 1: Evaluate Base Is it K₂CO₃, Cs₂CO₃, or NaOH? Are conditions strictly anhydrous? start->base ligand Step 2: Evaluate Ligand Is it a simple phosphine (e.g., PPh₃)? Is the catalyst loading optimized? base->ligand If issue persists sol_base Action: 1. Switch to K₃PO₄. 2. Use freshly dried solvents. 3. Handle under inert atmosphere. base->sol_base temp temp ligand->temp If issue persists sol_ligand Action: 1. Switch to a bulky biarylphosphine ligand (SPhos, XPhos). 2. Use a Pd G3/G4 pre-catalyst. ligand->sol_ligand sol_temp Action: 1. Run a temperature screen (e.g., 60°C, 80°C). 2. Monitor reaction progress by UPLC/TLC to avoid prolonged heating. temp->sol_temp end Debromination Minimized temp->end Problem Solved

Caption: A step-by-step decision tree for troubleshooting unwanted debromination.

Preventative Protocols & Best Practices

Q3: Can you provide a robust, generalized starting protocol for a Suzuki coupling with this compound to minimize debromination?

Certainly. The following protocol incorporates the best practices discussed above and serves as an excellent starting point for optimization.

This protocol is designed to favor the desired cross-coupling pathway by using a modern catalyst system and carefully controlled conditions.

Materials:

  • This compound (1.0 eq)

  • Your Boronic Acid or Ester partner (1.1 - 1.3 eq)

  • SPhos Pd G4 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 eq), finely milled

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 9:1)

Procedure:

  • Preparation: In a glovebox or under a strong stream of inert gas (Argon is preferred), add the this compound, the boronic acid/ester partner, K₃PO₄, and the SPhos Pd G4 precatalyst to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): Even with good inert technique, a "sparge" can be beneficial. Bubble Argon through the reaction mixture for 5-10 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (start with 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or UPLC-MS. Look for the consumption of the starting material and the appearance of the product spot/peak. Critically, check for the formation of the debrominated impurity (MW = 170.16 g/mol ).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The following table summarizes expected outcomes based on different reaction conditions. This illustrates why the recommended protocol is superior for this specific substrate.

Condition Catalyst System Base Expected Debromination (%) Comments
A (Classical) Pd(PPh₃)₄K₂CO₃15 - 40%Prone to significant debromination due to base and less efficient ligand.
B (Improved) Pd(OAc)₂ / PPh₃K₃PO₄10 - 25%Improved base helps, but the ligand is still not optimal for fast reductive elimination.
C (Optimized) SPhos Pd G4K₃PO₄< 5%The combination of a bulky, electron-rich biarylphosphine ligand and a non-hydroxide base dramatically suppresses the debromination side reaction.

Understanding the Catalytic Cycle

To fully grasp why these optimizations work, it's helpful to visualize the catalytic cycle for a Suzuki coupling and pinpoint where the undesired pathway diverges.

Suzuki_Cycle cluster_0 Desired Suzuki Coupling Cycle cluster_1 Debromination Side-Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br ArPdBr Ar-Pd(II)-Br(L)₂ OA->ArPdBr TM Transmetalation (with R-B(OR)₂ + Base) ArPdBr->TM ArPdR Ar-Pd(II)-R(L)₂ TM->ArPdR RE Reductive Elimination ArPdR->RE Protonolysis Protonolysis (Source: H₂O, etc.) ArPdR->Protonolysis Slow RE allows this side path RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product Debrom_Product Ar-H (Debrominated Impurity) Protonolysis->Debrom_Product

Caption: The Suzuki catalytic cycle showing the desired pathway and the competing protonolysis side-reaction leading to debromination.

This diagram clearly shows that if the Reductive Elimination step is slow, the key Ar-Pd(II)-R intermediate has a longer lifetime, increasing the probability of it being intercepted by a proton source, which leads directly to the formation of the Ar-H impurity. The use of ligands like SPhos is designed to make the RE arrow in the diagram kinetically favored, effectively shutting down the undesired pathway.

References

  • Fan, R., & Li, G. (2018). Palladium-Catalyzed Hydrodehalogenation of Aryl Halides Using Phosphite as a Reductant. Asian Journal of Organic Chemistry, 7(9), 1837-1840. [Link]

  • Kalinin, A. V., Bower, J. F., Riebel, P., & Snieckus, V. (1999). The Directed Ortho Metalation–Cross-Coupling Symbiosis. The Suzuki–Miyaura Connection and an Introduction to the Directed Remote Metalation Strategy. The Journal of Organic Chemistry, 64(9), 2986-2987. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

Technical Support Center: High-Purity Recrystallization of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for achieving high purity of Methyl 4-Bromo-5-fluoro-2-methylbenzoate through effective recrystallization. We will explore the critical physicochemical properties of the compound, troubleshoot common experimental challenges, and present an optimized, step-by-step protocol grounded in established purification principles.

Critical Material Attributes & Physicochemical Properties

Understanding the fundamental properties of this compound is the cornerstone of developing a successful recrystallization strategy. The polarity imparted by the ester and fluoro groups, combined with the steric and electronic effects of the bromo and methyl substituents, dictates its solubility profile.

PropertyValueSource
CAS Number 1352889-89-4[1][2]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.07 g/mol [1]
Appearance Solid (Typical)[3]
Storage Sealed in dry, room temperature conditions.[3]

Note: Specific melting point and solubility data for this exact compound are not widely published. The following guidance is based on the general principles of recrystallization for structurally similar aromatic esters.[4][5]

Troubleshooting Common Recrystallization Issues (FAQ Format)

This section addresses the most frequent challenges encountered during the purification of substituted benzoates and provides actionable solutions.

Q1: My compound "oiled out" into a viscous liquid instead of forming crystals upon cooling. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated for orderly crystal lattice formation to begin.[6]

  • Causality: The high concentration of the solute and/or a rapid cooling rate can lead to the separation of a liquid phase instead of solid crystals. This is particularly common with compounds that have relatively low melting points or when using mixed solvent systems where the anti-solvent is added too quickly.[6][7]

  • Troubleshooting Steps:

    • Re-heat the Solution: Gently warm the flask containing the oil until it fully redissolves.

    • Add More Solvent: Add a small, measured amount (e.g., 5-10% of the original volume) of the primary (good) solvent to slightly decrease the saturation level.[6][8]

    • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature on a surface that does not act as a heat sink (e.g., a cork ring or wooden block). Do not immediately place it in an ice bath. Slow cooling provides the necessary time for proper crystal nucleation and growth.[8][9]

    • Consider a Different Solvent: If oiling persists, the chosen solvent system may be inappropriate. Re-evaluate solvent choice, aiming for a solvent in which the compound has lower solubility at the boiling point.

Q2: I have a very poor yield after recrystallization (<50%). What are the most likely causes?

A2: Low recovery is a common issue that can almost always be traced back to the use of an excessive amount of solvent or premature filtration.

  • Causality: The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated one at a low temperature.[10] If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your compound will remain dissolved in the mother liquor.[4][6]

  • Troubleshooting Steps:

    • Use the Minimum Amount of Hot Solvent: The most crucial rule is to use the absolute minimum volume of boiling solvent required to just dissolve the crude solid.[4] Add the hot solvent portion-wise to the solid with continuous heating and swirling.

    • Check the Mother Liquor: If you have retained the filtrate (mother liquor), you can test for remaining product by evaporating a small sample. If a significant amount of solid residue forms, your yield loss was due to using too much solvent.[8]

    • Recover the Product: The compound remaining in the mother liquor can often be recovered by carefully boiling off a portion of the solvent to re-concentrate the solution and attempting the cooling and crystallization process again.[6]

    • Ensure Complete Cooling: Make sure the flask has been thoroughly cooled in an ice bath before filtration to minimize the solubility of the compound in the solvent.

    • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to wash away residual mother liquor without dissolving your purified product.[4]

Q3: The purity of my material (judged by melting point or TLC) did not improve significantly. Why?

A3: This indicates that the chosen recrystallization solvent did not effectively differentiate between your target compound and the impurities.

  • Causality: An ideal recrystallization solvent should dissolve the target compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[10] If the impurities have a similar solubility profile to your product in the chosen solvent, co-crystallization will occur.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: You must select a new solvent or solvent system. The principle of "like dissolves like" is a good starting point.[4] Test the solubility of your crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

    • Consider a Two-Solvent System: If a single ideal solvent cannot be found, use a mixed-solvent system.[7] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

A4: The solution is likely supersaturated, a metastable state where the solute remains in solution below its saturation point because there are no nucleation sites for crystal growth to begin.

  • Causality: This can happen if the solution is too pure, the cooling is too slow and undisturbed, or the inner surface of the glassware is too smooth.[4]

  • Troubleshooting Steps (Inducing Crystallization):

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[4][9][11]

    • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[4][8]

    • Flash Freeze: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate quickly in a stream of air, leaving a small crystalline residue on the rod. Re-inserting this rod into the solution can introduce the necessary seed crystals.[8]

    • Reduce Solvent Volume: If induction methods fail, it's possible too much solvent was used initially. Gently heat the solution to boil off some of the solvent and then re-attempt the cooling process.[6]

Optimized Recrystallization Protocol

This protocol is a robust starting point for the purification of this compound. The recommended solvent system is Isopropanol/Water, which leverages a polar protic solvent with a miscible anti-solvent.

Step-by-Step Methodology
  • Solvent Selection & Preparation: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. In a separate beaker, heat isopropanol on a hot plate.

  • Dissolution: Add the minimum amount of near-boiling isopropanol to the Erlenmeyer flask in small portions while swirling. Continue adding solvent until the solid is just completely dissolved. Note the volume of isopropanol used.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is critical for removing particulate matter.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Crystal formation should begin within 5-20 minutes.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.[4]

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_output Output crude Crude Product in Erlenmeyer Flask dissolve Add Minimum Hot Solvent to Dissolve crude->dissolve 1 solvent Heat Solvent (Isopropanol) solvent->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool 2 filtrate Vacuum Filtration cool->filtrate 3 pure High-Purity Crystals filtrate->pure Collect mother_liquor Mother Liquor (Impurities in Solution) filtrate->mother_liquor Discard/Re-process wash Wash Crystals with Ice-Cold Solvent wash->pure 4. Rinse dry Dry Crystals pure->dry 5

Caption: Workflow for single-solvent recrystallization.

Advanced Strategies & Rationale

Solvent System Selection Logic

The choice of solvent is the most critical variable in recrystallization.[5] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.

G cluster_good Good Solvent Choice cluster_bad Poor Solvent Choice good_solvent High Solubility when Hot Low Solubility when Cold good_impurity Impurity Solubility Stays High when Cold good_result High Purity & Recovery good_impurity->good_result bad_solvent Solubility Too High when Cold Solubility Too Low when Hot bad_impurity Impurity Co-precipitates (Similar Solubility) bad_result Low Purity or Low Recovery bad_impurity->bad_result start start->good_solvent Evaluate Solvent start->bad_solvent Evaluate Solvent

Caption: Decision logic for selecting an effective recrystallization solvent.

Common Solvents for Aromatic Esters (In Order of Decreasing Polarity):

  • Water (Often as an anti-solvent)

  • Methanol / Ethanol / Isopropanol (Protic)

  • Acetone (Aprotic)

  • Ethyl Acetate (Aprotic)

  • Dichloromethane (Aprotic, use with care)

  • Toluene (Nonpolar)

  • Hexanes / Heptane (Nonpolar, often as anti-solvent)

A two-solvent (miscible pair) system, such as Ethanol/Water or Toluene/Heptane, is powerful when no single solvent is ideal.[7] The compound should be very soluble in the first solvent and poorly soluble in the second.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Reddit r/chemistry. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid Guide. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • AllInwithDrBetts - YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

Sources

Technical Support Center: Optimizing Temperature and Reaction Time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing temperature and reaction time in your experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving optimal, reproducible results. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring every procedure is a self-validating system.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Principles

    • Enzyme Kinetics & Protein Stability

    • Molecular Biology Applications (PCR)

    • Chemical Synthesis & Scale-Up

  • Troubleshooting Guides

    • Issue: Inconsistent or Non-Reproducible Results

    • Issue: Low Product Yield or Reaction Efficiency

    • Issue: Non-Specific Products or Byproducts

    • Issue: Protein Aggregation or Inactivation

    • Issue: Thermal Runaway in Exothermic Reactions

  • Experimental Protocols

    • Protocol 1: Determining the Optimal Temperature (Topt) for an Enzymatic Reaction

    • Protocol 2: Time-Course Experiment to Establish Optimal Reaction Time

    • Protocol 3: Gradient PCR for Annealing Temperature Optimization

  • References

Frequently Asked Questions (FAQs)

General Principles

Q1: How does temperature fundamentally affect reaction rates?

A1: Temperature is a measure of the kinetic energy of molecules in a system.[1] Increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions.[1][2][3][4] This increases the likelihood that colliding molecules will possess the necessary activation energy to overcome the energy barrier and form products, thus accelerating the reaction rate.[3] A general rule of thumb is that for many homogeneous reactions, a 10°C increase in temperature can double the reaction rate.[5]

Q2: What is the interplay between reaction time and temperature?

A2: Temperature and reaction time are inversely related. Higher temperatures typically lead to faster reaction rates, which means the desired product can be formed in a shorter amount of time. Conversely, lower temperatures slow down reactions, necessitating longer incubation or reaction times.[3][6] It is crucial to optimize both parameters simultaneously, as an excessively high temperature can lead to degradation of reactants or products, while a very long reaction time at a low temperature may be inefficient or allow for the accumulation of unwanted byproducts.[7]

Enzyme Kinetics & Protein Stability

Q3: What is "optimal temperature" for an enzyme, and what happens if I deviate from it?

A3: The optimal temperature (Topt) is the temperature at which an enzyme exhibits maximum catalytic activity.[6][8] Below the Topt, the reaction rate increases with temperature.[6] However, above the Topt, the enzyme's three-dimensional structure begins to unfold, a process called denaturation.[6][9][10] Denaturation disrupts the active site, leading to a rapid loss of enzymatic activity.[6][9][10] Therefore, deviating significantly above the Topt can irreversibly damage the enzyme and halt your reaction.[9][10]

Q4: Can low temperatures damage my enzyme?

A4: Generally, low temperatures do not cause the same irreversible denaturation as high temperatures.[6] Instead, they reduce the kinetic energy of both the enzyme and substrate molecules, leading to fewer effective collisions and a slower reaction rate.[6] While freezing can sometimes lead to a loss of activity for some enzymes, many can regain their function upon returning to their optimal temperature.[1] For long-term storage, temperatures of 5°C or below are often recommended to preserve enzyme stability.[1]

Q5: How can a Thermal Shift Assay (TSA) help optimize my experimental conditions?

A5: A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a powerful technique to assess protein stability under various conditions.[11] It measures the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is unfolded.[11] By screening different buffers, pH levels, salts, or ligands, you can identify conditions that increase the Tm.[11] A higher Tm indicates greater protein stability, which can lead to more robust and reproducible results in your downstream applications.[11]

Molecular Biology Applications (PCR)

Q6: Why are the denaturation, annealing, and extension steps in PCR performed at different temperatures and for different durations?

A6: Each step in a Polymerase Chain Reaction (PCR) cycle has a specific function that is critically dependent on temperature and time:

  • Denaturation (94-98°C): This high-temperature step (typically 15-30 seconds) is necessary to break the hydrogen bonds holding the double-stranded DNA template together, creating single-stranded templates for the primers to bind.[12][13] Incomplete denaturation can lead to poor amplification efficiency.[12]

  • Annealing (50-65°C): The temperature of this step is crucial for primer specificity. It should be set about 3-5°C below the melting temperature (Tm) of the primers.[12] If the annealing temperature is too low, primers can bind non-specifically to the template, resulting in off-target products.[12][14] If it's too high, primer binding efficiency is reduced, leading to low or no product yield.[12] The duration is typically 15-30 seconds.[13]

  • Extension (68-72°C): This step is performed at the optimal temperature for the DNA polymerase (e.g., Taq polymerase).[12] The duration of this step depends on the length of the target DNA sequence, with a general rule of one minute per kilobase (kb) of product for standard Taq polymerase.[13]

Chemical Synthesis & Scale-Up

Q7: What is a thermal runaway, and how can I prevent it?

A7: A thermal runaway is a hazardous situation that occurs in exothermic reactions when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[15] This leads to a rapid increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop that can result in an explosion.[15][16] To prevent this, it is crucial to understand the reaction kinetics and thermal properties of your reaction.[17] Key preventative measures include ensuring adequate cooling capacity, controlling the rate of reactant addition, and maintaining good mixing to avoid localized hotspots.[15][17]

Q8: Why is temperature control more challenging during the scale-up of a chemical reaction?

A8: As the volume of a reaction increases, the surface-area-to-volume ratio decreases.[16] Since heat is dissipated through the surface of the reactor, larger-scale reactions have inherently less efficient heat transfer.[16] An exothermic reaction that is easily controlled in a small laboratory flask can become dangerously uncontrollable in a large production vessel if this principle is not accounted for.[16][17] Therefore, careful process safety evaluations and engineering controls are essential during scale-up.[17]

Troubleshooting Guides

Issue: Inconsistent or Non-Reproducible Results

Q: My results vary significantly between experiments, even when I follow the same protocol. What could be the cause?

A: Inconsistent results are often traced back to subtle variations in temperature or reaction time.

  • Causality: Even minor temperature fluctuations of 1-2°C can alter enzyme activity by 10-20%.[1] Similarly, imprecise timing of reaction steps can lead to variability in product formation.

  • Troubleshooting Steps:

    • Verify Temperature Control Equipment: Ensure your water bath, incubator, or thermal cycler is calibrated and maintaining a stable temperature.[18][19] Use a calibrated external thermometer to verify the temperature.

    • Ensure Thermal Equilibration: Allow all reagents and samples to reach the target temperature before initiating the reaction.[20]

    • Standardize Reaction Timing: Use a precise timer for all incubation and reaction steps. For time-course experiments, ensure that samples are collected at the exact planned intervals.[21]

    • Check for Room Temperature Fluctuations: Be aware that "room temperature" can vary significantly.[22] If a protocol calls for room temperature, define and record a specific temperature range.

graph TD { A[Inconsistent Results] --> B{Check Temperature}; A --> C{Check Time}; B --> D[Calibrate Equipment]; B --> E[Ensure Thermal Equilibration]; C --> F[Use Precise Timer]; C --> G[Standardize Collection Intervals]; D & E & F & G --> H[Reproducible Results];

}

Caption: Troubleshooting workflow for inconsistent results.
Issue: Low Product Yield or Reaction Efficiency

Q: My reaction is not producing the expected amount of product. How can I improve the yield?

A: Low yield is often a sign that the reaction conditions, particularly temperature and time, are suboptimal.

  • Causality: If the temperature is too low, the reaction rate will be slow, and the reaction may not go to completion within the allotted time.[6] If the temperature is too high, the enzyme or reactants may be degrading.[6][9][10] If the reaction time is too short, there may not be enough time for sufficient product formation.

  • Troubleshooting Steps:

    • Optimize Temperature: Systematically vary the temperature to find the optimum for your specific reaction. A temperature gradient experiment is highly effective for this.

    • Optimize Reaction Time: Perform a time-course experiment to determine the point at which product formation plateaus. Extending the reaction time beyond this point may not increase the yield and could lead to product degradation.

    • Check Reagent Stability: Ensure that all reagents, especially enzymes, have been stored correctly and are not expired.[23]

    • For PCR: If you are experiencing low PCR product yield, consider lowering the annealing temperature in 2°C increments to improve primer binding, or increasing the number of cycles.[14]

Issue: Non-Specific Products or Byproducts

Q: I am observing multiple bands on my gel (for PCR) or impurities in my final product (for chemical synthesis). How can I improve specificity?

A: The formation of non-specific products is often a result of reaction conditions that are not stringent enough.

  • Causality: In PCR, low annealing temperatures can allow primers to bind to unintended sites on the template DNA.[12][14] In chemical synthesis, suboptimal temperatures can favor the kinetics of side reactions.

  • Troubleshooting Steps:

    • Increase Temperature (Within Limits): For enzymatic reactions and PCR, gradually increasing the reaction/annealing temperature can enhance specificity.[13][14]

    • Reduce Reaction Time: A shorter reaction time can sometimes minimize the formation of byproducts that may form more slowly than the desired product.

    • Optimize Primer Design (PCR): Ensure your primers have a suitable Tm and are free of secondary structures.[13]

    • Adjust Reactant Concentrations: The relative concentrations of reactants can influence the prevalence of side reactions.[2][4]

graph TD { A[Non-Specific Products] --> B{Are Conditions Too Permissive?}; B -- Yes --> C[Increase Temperature]; B -- Yes --> D[Reduce Reaction Time]; B -- No --> E{Check Reagents}; C --> F[Enhanced Specificity]; D --> F; E --> G[Optimize Concentrations/Design]; G --> F;

}

Caption: Decision tree for troubleshooting non-specific products.
Issue: Protein Aggregation or Inactivation

Q: My protein seems to be crashing out of solution or losing activity during my experiment. What is happening?

A: This is a classic sign of protein instability, often induced by thermal stress.

  • Causality: Proteins have a specific temperature range in which they are stable and functional. Exceeding this range can cause them to denature and aggregate.[9][10] The pH of some buffers is also temperature-dependent, which can further destabilize the protein at different temperatures.[24]

  • Troubleshooting Steps:

    • Perform a Thermal Shift Assay (TSA): Use TSA to determine the melting temperature (Tm) of your protein and to screen for stabilizing buffers, salts, or additives.[11][25]

    • Lower the Experimental Temperature: Conduct your experiment at a lower temperature, even if it requires a longer reaction time.

    • Check Buffer Composition: Ensure your buffer is appropriate for your protein and the experimental temperature. Avoid buffers with a high temperature coefficient if your experiment involves a temperature ramp.[24]

    • Fresh Protein Preparations: Use a freshly purified protein sample, as repeated freeze-thaw cycles can damage proteins.[25]

Issue: Thermal Runaway in Exothermic Reactions

Q: My exothermic reaction is showing a rapid, uncontrolled temperature increase. What should I do?

A: This is a critical safety issue. The immediate priority is to safely bring the reaction under control.

  • Causality: The heat generation rate is exceeding the heat removal capacity of your system.[15] This can be due to adding a reactant too quickly, insufficient cooling, or poor mixing.[17]

  • Troubleshooting and Prevention:

    • Immediate Action: If safe to do so, stop the addition of reactants and apply maximum cooling. Have an appropriate quenching agent ready.

    • Improve Heat Removal: Ensure your reactor's cooling system is adequate for the scale and exothermicity of the reaction.[17]

    • Control Addition Rate: Add the limiting reagent slowly and monitor the temperature closely.[15]

    • Ensure Adequate Mixing: Vigorous stirring is essential to dissipate heat and prevent the formation of localized hot spots.[17]

    • Perform Calorimetry Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction and the rate of heat release.[17]

Experimental Protocols

Protocol 1: Determining the Optimal Temperature (Topt) for an Enzymatic Reaction

This protocol describes a method for identifying the temperature at which an enzyme exhibits maximum activity.

  • Prepare a Master Mix: Create a master mix containing the buffer, substrate, and any necessary cofactors.

  • Aliquot and Equilibrate: Aliquot the master mix into separate reaction tubes. Place the tubes in a series of temperature-controlled environments (e.g., water baths or a thermal cycler with a gradient function) spanning a range of temperatures (e.g., 20°C to 70°C in 5°C increments). Allow the tubes to equilibrate to the target temperature for 5-10 minutes.

  • Initiate the Reaction: Add the enzyme to each tube to start the reaction.

  • Incubate: Incubate each reaction for a fixed, non-saturating amount of time (determined from a preliminary time-course experiment).

  • Stop the Reaction: Terminate the reactions (e.g., by adding a stop solution or by rapid heating/cooling).

  • Quantify Product Formation: Measure the amount of product formed in each reaction using an appropriate assay (e.g., spectrophotometry, fluorometry).

  • Analyze Data: Plot the reaction rate (product formed per unit time) against temperature. The peak of this curve represents the apparent optimal temperature (Topt) under these conditions.

Temperature (°C)Product Concentration (µM)Reaction Rate (µM/min)
2515.21.52
3028.92.89
3545.14.51
4058.35.83
4562.56.25
5051.75.17
5524.62.46

Table 1: Example data for determining optimal temperature.

Protocol 2: Time-Course Experiment to Establish Optimal Reaction Time

This protocol helps determine the ideal duration for a reaction to maximize product yield without risking degradation.

  • Set Up a Bulk Reaction: Prepare a single, larger-volume reaction mixture containing all components (buffer, substrate, enzyme, etc.) at the previously determined optimal temperature.

  • Initiate the Reaction: Start the reaction by adding the final component (e.g., the enzyme).

  • Collect Time Points: At a series of predetermined time points (e.g., 0, 2, 5, 10, 15, 20, 30 minutes), withdraw a fixed volume (aliquot) from the bulk reaction.

  • Stop the Reaction in Aliquots: Immediately stop the reaction in each collected aliquot using an appropriate method.

  • Quantify Product: Measure the product concentration in each stopped aliquot.

  • Analyze Data: Plot the product concentration versus time. The optimal reaction time is typically in the linear phase of this curve, just before it begins to plateau.

graph TD { A[Start Bulk Reaction] --> B[Collect Aliquot at T1]; B --> C[Stop Reaction in Aliquot 1]; A --> D[Collect Aliquot at T2]; D --> E[Stop Reaction in Aliquot 2]; A --> F[...]; F --> G[...]; A --> H[Collect Aliquot at Tn]; H --> I[Stop Reaction in Aliquot n]; C & E & G & I --> J[Quantify Product]; J --> K[Plot [Product] vs. Time];

}

Caption: Workflow for a time-course experiment.
Protocol 3: Gradient PCR for Annealing Temperature Optimization

This protocol uses a thermal cycler with a gradient feature to quickly find the optimal annealing temperature (Ta) for a new primer set.

  • Prepare PCR Master Mix: Assemble a standard PCR master mix with your DNA template, primers, dNTPs, buffer, and polymerase.

  • Aliquot: Distribute the master mix into a strip of PCR tubes or a 96-well plate.

  • Program the Thermal Cycler: Set up a PCR program with a temperature gradient for the annealing step. The gradient should span a range of temperatures, typically from 5°C below the lowest primer Tm to 5°C above it (e.g., 50°C to 65°C).

  • Run PCR: Place the PCR strip/plate in the thermal cycler and run the program. The thermal cycler will apply a different annealing temperature to each column of tubes/wells.

  • Analyze by Gel Electrophoresis: Run the PCR products from each temperature on an agarose gel.

  • Identify Optimal Ta: The optimal annealing temperature is the highest temperature that results in a strong, specific band of the correct size with minimal or no non-specific products.[12]

References

  • Takara Bio. (n.d.). Optimizing your PCR. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 29). How Temperature Affects Enzyme Activity: Denaturation vs.
  • (2025, June 26). Optimising PCR: How Thermal Cycling Conditions Influence PCR Protocol Efficiency.
  • New England Biolabs. (n.d.).
  • Genaxxon bioscience. (2017, June 19).
  • Thermo Fisher Scientific. (2021, July 12). Protein Thermal Shift Studies User Guide (Pub. No. MAN0025600 C en).
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  • Chemistry For Everyone. (2025, September 14). How Is Reaction Kinetics Crucial In Drug Development?
  • PubMed. (2021, April 1).
  • National Center for Biotechnology Information. (n.d.).
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  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Chemistry For Everyone. (2025, September 17). What Role Does Reaction Kinetics Play In Drug Synthesis?
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Sartorius. (2016, November 21).
  • WebofPharma. (2025, November 24). Reaction Kinetics in Pharmaceutical Drugs.
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  • Pharma IQ. (2022, November 18). Four steps to improve the drug development process.
  • Alhena Consult. (n.d.).
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  • (2024, September 9). Temperature Controller Common Troubleshooting and Problems.
  • (2023, March 15).
  • Chemistry For Everyone - YouTube. (2025, September 23). Why Is Reaction Kinetics Important For Drug Shelf-life?
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  • Eurotherm. (n.d.).
  • Just Measure it. (n.d.).
  • (2024). Understanding Reaction Kinetics: The Dynamics of Chemical Transformations. J Mol Pharm Org Process Res 12: 224.
  • Instrumentation and Process Control. (n.d.). Troubleshooting Problems in Control Systems Worksheet.
  • ResearchGate. (2018, October 30). Troubleshooting differential scanning fluorimetry, strange melting profile?
  • ResearchGate. (2014, February 14). How to design a time course experiment?
  • Hach. (n.d.).
  • Malvern Panalytical. (n.d.). Binding kinetics.
  • MDPI. (2022, January 26).
  • Bitesize Bio. (2011, August 17). 8 Steps to More Successful Experiments.
  • Taylor & Francis. (n.d.). Room Temperature in Scientific Protocols and Experiments Should be Defined: a Reproducibility Issue.
  • Chemistry For Everyone - YouTube. (2025, November 1). Why Do Calorimetry Experiments Often Go Wrong?
  • MDPI. (n.d.). Quantum and Artificial Intelligence in Drugs and Pharmaceutics.
  • National Center for Biotechnology Information. (2017, January 6).
  • University of Michigan. (2018, June 28). Four easy tips for preparing a field experiment (Part I) – EEBlog.
  • Biology 205 Lab Manual. (n.d.). Planning Your Experiment.
  • iBiology. (n.d.). Let's Experiment.

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Challenges in the scale-up of Methyl 4-Bromo-5-fluoro-2-methylbenzoate production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Section 1: Synthesis Overview & Core Challenges

This compound is a key building block in medicinal chemistry.[1] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, primarily related to reaction control, impurity profiling, and purification. The most common synthetic routes involve either the direct esterification of 4-Bromo-5-fluoro-2-methylbenzoic acid or the bromination of a suitable precursor. This guide will address issues pertinent to both pathways.

Primary Synthetic Workflow

The following diagram outlines the typical laboratory-scale process starting from the corresponding carboxylic acid, which is a common and direct approach.[2][3]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification & Analysis start 4-Bromo-5-fluoro-2-methylbenzoic Acid + Methanol reagents Acid Catalyst (e.g., H₂SO₄) or Alkylating Agent (e.g., MeI) start->reagents reaction Reaction under Reflux or at Room Temp reagents->reaction quench Quench Reaction (e.g., with NaHCO₃ soln.) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze QC Analysis (NMR, HPLC, GC-MS) purify->analyze product Pure this compound analyze->product

Caption: General workflow for synthesis and purification.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis and scale-up in a practical question-and-answer format.

Issue 1: Low or Inconsistent Yield

Question: My esterification of 4-Bromo-5-fluoro-2-methylbenzoic acid is resulting in a low yield (<70%). My TLC shows a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

Answer: This is a common issue often related to equilibrium limitations or insufficient activation of the carboxylic acid. Let's break down the potential causes and solutions.

  • Causality - Fischer Esterification: The classic Fischer esterification using an acid catalyst (like H₂SO₄) in methanol is a reversible reaction.[4] The formation of water as a byproduct can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion. On a larger scale, ensuring the removal of this water is critical.

  • Causality - Alkylation Method: If using an alkylating agent like methyl iodide (MeI) with a base (e.g., K₂CO₃), the issue is often related to the reactivity of the substrate and the quality of the reagents.[5] The base must be strong enough to deprotonate the carboxylic acid, and all reagents must be anhydrous, as water can consume the base and hydrolyze the product.

Troubleshooting Decision Tree:

G cluster_fischer Fischer Esterification Solutions cluster_alkylation Alkylation Solutions start Low Yield: Starting Material Remains q1 Which method are you using? start->q1 m1 Fischer Esterification (H₂SO₄/MeOH) q1->m1 Acid Catalyst m2 Alkylation (MeI/K₂CO₃) q1->m2 Alkylating Agent s1a Increase reflux time or temperature slightly. m1->s1a s1b Use a Dean-Stark trap to remove water azeotropically (if using a co-solvent like toluene). m1->s1b s1c Increase catalyst loading (e.g., from 0.1 eq to 0.2 eq). m1->s1c s1d Use a large excess of methanol to push equilibrium. m1->s1d s2a Ensure all reagents and solvents (especially DMF) are anhydrous. m2->s2a s2b Check the quality of K₂CO₃; grind it to increase surface area. m2->s2b s2c Increase reaction time or temperature (e.g., to 40-50 °C). m2->s2c s2d Consider a stronger, non-nucleophilic base if deprotonation is incomplete. m2->s2d

Caption: Decision tree for troubleshooting low esterification yield.

Issue 2: Product Impurities Detected

Question: After purification, my final product shows persistent impurities in the HPLC and ¹H NMR analysis. How can I identify and eliminate them?

Answer: Impurity profiling is crucial, especially when developing a process for pharmaceutical intermediates. The nature of the impurity depends on the synthetic route.

  • Route 1: Esterification of 4-Bromo-5-fluoro-2-methylbenzoic acid

    • Common Impurities: Unreacted starting acid, residual solvent (e.g., DMF, Ethyl Acetate), and potentially regioisomers of the starting material if the initial bromination was not selective.

    • Identification & Removal:

      • Unreacted Acid: Can be removed with a mild aqueous basic wash (e.g., 5% NaHCO₃ solution) during workup. It will appear as a broad singlet in the ¹H NMR (COOH proton) and will have a different retention time in HPLC.

      • Solvent: Can be removed by high vacuum drying, potentially with gentle heating.

  • Route 2: Bromination of Methyl 5-fluoro-2-methylbenzoate

    • Common Impurities: Di-brominated or other regioisomeric brominated species. The directing effects of the methyl, fluoro, and ester groups can lead to substitution at other positions on the aromatic ring. Oxidation can also be a side reaction in some electrophilic brominations.[6]

    • Identification & Removal:

      • Isomers: These are often difficult to separate due to similar polarities. Careful optimization of column chromatography (testing different solvent systems) or recrystallization may be necessary. Their presence can be confirmed by detailed 2D NMR analysis or by comparing with analytical standards.

      • Di-brominated Species: Will have a higher mass in MS and a different aromatic splitting pattern in ¹H NMR. Reducing the equivalents of the brominating agent (e.g., NBS) and controlling the reaction temperature can minimize their formation.[3][7]

Table 1: Common Impurities and Analytical Signatures

ImpurityLikely Source¹H NMR Signature (in CDCl₃)Mass Spec (EI+)Mitigation Strategy
4-Bromo-5-fluoro-2-methylbenzoic acidIncomplete EsterificationBroad singlet >10 ppm (COOH)M+ at 232/234Basic wash during workup; drive reaction to completion.
Di-brominated productOver-brominationSimpler aromatic pattern (fewer protons)M+ at 324/326/328Use stoichiometric brominating agent; control temperature.
Regioisomer (e.g., 2-bromo isomer)Non-selective brominationDifferent aromatic coupling constantsM+ at 246/248Optimize bromination conditions; challenging purification.

Section 3: Scale-up Considerations & FAQs

Question: We are scaling up the synthesis from 10g to 1kg. What are the critical parameters we need to control?

Answer: Moving to a kilogram scale introduces challenges related to mass and heat transfer, reagent addition, and safety.

  • Heat Management (Exotherms):

    • Why it Matters: Both bromination and the quenching of acid-catalyzed esterification can be exothermic. On a small scale, the flask's surface area dissipates heat effectively. In a large reactor, this ratio is much lower, and heat can build up, leading to side reactions or a runaway reaction.

    • Solution: Use a jacketed reactor with controlled heating/cooling. For exothermic steps, add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation. Monitor the internal temperature closely throughout the addition.

  • Mixing Efficiency:

    • Why it Matters: Inefficient mixing can create local "hot spots" or areas of high reagent concentration, promoting impurity formation. This is especially true for heterogeneous reactions like using solid K₂CO₃ in DMF.[5]

    • Solution: Use an appropriate impeller (e.g., pitched-blade turbine) and agitation speed to ensure the uniform suspension of solids and distribution of reagents. Baffles in the reactor can also improve mixing.

  • Purification Strategy:

    • Why it Matters: Multi-kilogram column chromatography is expensive and time-consuming.

    • Solution: Focus on developing a robust crystallization procedure. Screen various solvent/anti-solvent systems (e.g., Heptane/Ethyl Acetate, Isopropanol/Water) at the lab scale to find conditions that effectively reject key impurities and provide a good yield and crystal form.

Question: What are the primary safety concerns when handling the reagents for this synthesis?

Answer: Safety is paramount. Key hazards include:

  • N-Bromosuccinimide (NBS): An irritant and oxidizing agent. Handle in a fume hood and wear appropriate PPE. Radical brominations initiated with NBS can sometimes have an induction period followed by a rapid exotherm.[8]

  • Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to methanol, as the dilution is very exothermic.[2]

  • Methyl Iodide: A toxic and volatile alkylating agent. It is a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood with appropriate gloves.[5]

  • General Hazards: The target compound, this compound, is listed as causing skin and serious eye irritation.[9] Always wear safety glasses, gloves, and a lab coat.[10][11]

Section 4: Key Experimental Protocols

Protocol 1: Esterification via Alkylation

This protocol is adapted from procedures for similar substituted benzoic acids.[5]

  • Preparation: To a dry, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-Bromo-5-fluoro-2-methylbenzoic acid (1.0 eq).

  • Solvent & Base: Add anhydrous Dimethylformamide (DMF, ~5 mL per gram of acid). Begin stirring and add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: While stirring, add Methyl Iodide (MeI, 1.2 eq) dropwise via a syringe, keeping the internal temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC (disappearance of the starting acid).

  • Work-up: Carefully pour the reaction mixture into ice-water. Extract the product with Ethyl Acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Electrophilic Aromatic Bromination

This is a general protocol for the bromination of an activated aromatic ring.

  • Preparation: Dissolve the starting material (e.g., Methyl 5-fluoro-2-methylbenzoate, 1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like CCl₄) in a flask protected from light.[3][7]

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC/HPLC.

  • Work-up: Slowly and carefully pour the reaction mixture onto crushed ice. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., Dichloromethane).

  • Washing: Wash the organic layer with sodium bisulfite solution (to quench any remaining bromine) followed by brine.

  • Isolation & Purification: Dry the organic layer, concentrate, and purify as described in Protocol 1.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination [Video]. YouTube. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. (2012). ACS Publications. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Preparation of alkyl benzoates from benzoic acid and its derivatives using HPA catalyst. (2024). ResearchGate. Retrieved from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Procedure for the preparation of esters of benzoic acid. (n.d.). Google Patents.
  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. Retrieved from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate. Retrieved from [Link]

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Technical Support Center: Solvent Optimization for Reactions with Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 4-Bromo-5-fluoro-2-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical role of solvent choice in achieving desired reaction outcomes. The unique electronic and steric properties of this substrate, featuring both a bromine and a fluorine substituent, present both opportunities for diverse functionalization and challenges in chemoselectivity. This resource is designed to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Section 1: General Principles of Solvent Selection

Q1: Why is solvent selection so critical when working with a polyhalogenated substrate like this compound?

A1: The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction that can profoundly influence reaction rates, yields, and, most importantly, selectivity.[1] For a substrate like this compound, you are often dealing with competing reaction pathways. The primary competition is between reactions at the C-Br bond (weaker, more reactive in cross-coupling) and the C-F bond (stronger, but susceptible to nucleophilic aromatic substitution).[2]

The solvent influences the outcome by:

  • Solvating the Catalyst: The solvent can coordinate to the metal center in cross-coupling reactions, affecting its stability and catalytic activity.

  • Modulating Reagent Solubility and Basicity: Ensuring all components, especially inorganic bases, are sufficiently soluble is crucial for reaction efficiency. The solvent also impacts the effective strength of the base.

  • Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates, such as the Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr), or anionic transition states in some cross-coupling mechanisms.[3] This can dramatically alter which reaction pathway is favored.

The following diagram illustrates the pivotal role of the solvent in directing the reaction pathway for this substrate.

G cluster_start Starting Material cluster_solvent Solvent Choice cluster_pathways Reaction Pathways cluster_products Potential Products Start This compound Solvent Solvent System (Polarity, Coordinating Ability) Start->Solvent CrossCoupling Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Solvent->CrossCoupling Non-polar Aprotic (e.g., Toluene, Dioxane) SNAr Nucleophilic Aromatic Substitution (SNAr) Solvent->SNAr Polar Aprotic (e.g., DMF, DMSO) Product_CC C-Br Functionalized Product CrossCoupling->Product_CC Product_SNAr C-F Substituted Product SNAr->Product_SNAr

Caption: Solvent choice directing competing reaction pathways.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are common choices for functionalizing the C-Br bond of this compound. The general reactivity order for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl, meaning the C-Br bond is the expected site of reaction.[2]

Frequently Asked Questions (Suzuki & Buchwald-Hartwig)

Q2: I'm seeing low to no conversion in my Suzuki coupling. Could my solvent be the issue?

A2: Yes, absolutely. Low conversion is often traced back to suboptimal solvent choice. Common issues include:

  • Poor Solubility: If your substrate, boronic acid, or base is not fully dissolved, the reaction will be slow or stall. While non-polar solvents like toluene and ethers (dioxane, THF) are common, sometimes a more polar co-solvent is needed.[4]

  • Catalyst Deactivation: The solvent can play a role in stabilizing the active Pd(0) catalyst. In some cases, overly coordinating solvents can inhibit the reaction by binding too strongly to the palladium center.

  • Insufficient Temperature: The boiling point of your solvent dictates the maximum reaction temperature. If oxidative addition is sluggish, a higher boiling solvent like dioxane or toluene may be necessary compared to THF.

Q3: I am attempting a Buchwald-Hartwig amination and observing decomposition of my starting material. What role does the solvent play here?

A3: In Buchwald-Hartwig aminations, the combination of a strong base (like NaOtBu) and a polar aprotic solvent can be problematic, especially with substrates bearing sensitive functional groups like esters.[5] The ester group on your substrate is susceptible to hydrolysis or other base-mediated side reactions.

  • Troubleshooting Tip: Switch to a less polar, non-protic solvent such as toluene or dioxane.[1][6] These solvents are generally less aggressive and are standard for this reaction. Also, consider using a weaker base like Cs₂CO₃ or K₃PO₄, which are often more compatible with ester functionalities.[5]

Solvent Selection Guide for Cross-Coupling Reactions

The following table provides a summary of common solvents and their typical effects on Suzuki and Buchwald-Hartwig reactions with this compound.

Solvent SystemTypeTypical TemperatureKey Considerations & Potential Issues
TolueneNon-polar Aprotic80-110 °CPros: Excellent for many conditions, high boiling point. Cons: Poor solubility for some inorganic bases.
1,4-Dioxane / WaterPolar Aprotic Ether80-100 °CPros: Good balance of solubility for organic and inorganic reagents. Cons: Peroxide formation risk; a regulated substance.
THF / WaterPolar Aprotic Ether60-66 °CPros: Versatile, good solubility. Cons: Low boiling point may limit reaction rates.
DMF / WaterPolar Aprotic80-120 °CPros: Excellent solvating power for challenging substrates. Cons: Can promote side reactions (hydrodehalogenation, SNAr).[7] Not recommended unless necessary.
2-MeTHF"Green" Ether70-80 °CPros: Greener alternative to THF and dioxane, good performance. Cons: May require optimization if switching from traditional solvents.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The presence of the fluorine atom ortho to the electron-withdrawing methyl ester group makes this position susceptible to nucleophilic attack, especially with potent nucleophiles. In SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I, the opposite of cross-coupling reactions.[3][8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[8][9]

Frequently Asked Questions (SNAr)

Q4: I want to perform an SNAr reaction with an amine nucleophile at the C-F position, but I am getting a mixture of products, including some from reaction at the C-Br bond. How can I improve selectivity?

A4: This is a classic chemoselectivity challenge. To favor SNAr at the C-F position, you need to create conditions that stabilize the negatively charged intermediate (Meisenheimer complex) of the SNAr pathway.[3][8]

  • Solvent is Key: Highly polar aprotic solvents like DMSO, DMF, or NMP are the best choice. These solvents excel at solvating cations, leaving the anionic nucleophile more "naked" and reactive. They also effectively stabilize the charged Meisenheimer complex, lowering the activation energy for the SNAr pathway.[10]

  • Avoid Palladium: Ensure your reaction is free of any palladium contamination, as this will catalyze competing cross-coupling at the C-Br bond.

  • Temperature Control: SNAr reactions can often be performed at lower temperatures than cross-coupling reactions. Start at room temperature and gently heat if necessary.

Q5: My SNAr reaction is very slow, even in DMF. What can I do?

A5: If the reaction is sluggish, several factors related to the solvent and reagents could be at play:

  • Water Contamination: The presence of water can protonate your nucleophile, reducing its potency. Ensure you are using anhydrous solvents and reagents.

  • Base Strength: A strong, non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an amine or alcohol) to increase its reactivity. However, ensure the base is compatible with your ester group. K₂CO₃ or Cs₂CO₃ are often good choices.

  • Nucleophile Choice: If using a neutral amine, the reaction may be inherently slow. Using the corresponding amide anion (generated with a strong base like NaH) can dramatically increase the rate, though care must be taken with the ester functionality.

Section 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry for the Confirmation of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the structural confirmation of Methyl 4-Bromo-5-fluoro-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. We delve into the fundamental principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). Furthermore, the definitive role of High-Resolution Mass Spectrometry (HRMS) in achieving unambiguous molecular formula confirmation is detailed. This document is intended for researchers, scientists, and drug development professionals seeking to apply the most effective analytical strategies for the characterization of halogenated aromatic compounds.

Introduction: The Analytical Challenge

This compound is a halogenated aromatic compound whose precise structural verification is paramount in synthetic chemistry and drug development. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. The choice of ionization method and mass analyzer is critical and depends on the analyte's physicochemical properties and the analytical question at hand. This guide compares the utility of two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and highlights the power of high-resolution analysis for unambiguous confirmation.

Analyte Physicochemical Properties

Before selecting an analytical method, understanding the target molecule is crucial. The properties of this compound dictate the optimal approach for its analysis.

PropertyValueSource
Molecular Formula C₉H₈BrFO₂[1][2][3]
Molecular Weight 247.06 g/mol [1][2]
Monoisotopic Mass 245.96917 Da[1]
Boiling Point (est.) Moderately volatile
Polarity Moderately polar

The compound's moderate volatility and thermal stability make it a suitable candidate for GC-MS analysis. Its polarity also allows for analysis by reverse-phase LC-MS.

The Hallmarks of Halogens in Mass Spectrometry

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.5% and 49.5%, respectively).[4][5] This results in a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragment ions, where the M⁺ peak and the M+2 peak are of nearly equal intensity.[5][6][7][8][9] This signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.[7]

Comparative Analysis of Ionization Techniques

Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS)

Causality: GC-MS with EI is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[10][11][12] The high energy (typically 70 eV) electrons used in EI induce extensive fragmentation, creating a reproducible "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[10][11][13]

Expected Fragmentation Pattern: Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable fragmentation pathways.[11][13] For this compound, the following fragments are anticipated:

  • Molecular Ion (M⁺): A doublet at m/z 246 and 248, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The presence of this doublet is the first piece of evidence for the compound's identity.

  • Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters, resulting in a strong peak at m/z 215/217.

  • Loss of Carbomethoxy Group (-COOCH₃): Cleavage of the ester group, leading to a fragment at m/z 187/189.

  • Loss of Bromine (-Br): A fragment at m/z 167.

Data Presentation: Predicted EI-MS Fragments

m/z (⁷⁹Br / ⁸¹Br)Proposed Fragment IdentityComments
246 / 248[C₉H₈BrFO₂]⁺ (Molecular Ion)Key indicator; ~1:1 intensity ratio confirms one bromine atom.
215 / 217[M - OCH₃]⁺Result of α-cleavage at the ester, a very common loss for methyl esters.
187 / 189[M - COOCH₃]⁺Loss of the entire ester functional group.
167[M - Br]⁺Loss of the bromine atom. This fragment will not have the 1:1 doublet.

Experimental Protocol: GC-EI-MS

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Self-Validation: The protocol's validity is confirmed by the consistent retention time of the analyte and the reproducible fragmentation pattern, especially the characteristic 1:1 isotopic doublet for bromine-containing fragments.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS)

Causality: LC-MS with ESI is a "soft" ionization technique, ideal for polar and thermally labile compounds.[10][14] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[10][14][15] This is highly advantageous for confirming the molecular weight of the compound.

Expected Ionization: For this compound, the primary ion expected in positive ion mode ESI would be the protonated molecule, [M+H]⁺, at m/z 247/249. The characteristic bromine isotopic pattern will be preserved. Fragmentation is generally minimal but can be induced in the source or by tandem MS (MS/MS).

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute to ~10 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at 300 °C and 8 L/min.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 100-500.

Self-Validation: The observation of a clear chromatographic peak with a corresponding mass spectrum showing the expected [M+H]⁺ doublet at m/z 247/249 provides strong evidence for the compound's identity and molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Confirmation

Causality: While low-resolution MS provides nominal mass, HRMS instruments (like TOF or Orbitrap) measure mass with extremely high accuracy (typically to four decimal places).[16][17][18] This precision allows for the determination of a unique elemental composition, thereby providing unambiguous confirmation of the molecular formula.[16][17][18][19]

Data Analysis: The theoretical exact mass of the [M+H]⁺ ion for C₉H₉⁷⁹BrFO₂⁺ can be calculated. An HRMS instrument can measure this mass with ppm (parts-per-million) accuracy, ruling out other possible elemental compositions that might have the same nominal mass.

Data Presentation: HRMS Confirmation

FormulaIsotopeTheoretical Exact Mass (Da)Measured Mass (Da)Mass Error (ppm)
[C₉H₈BrFO₂ + H]⁺⁷⁹Br246.97699Hypothetical 246.97720.85
[C₉H₈BrFO₂ + H]⁺⁸¹Br248.97494Hypothetical 248.97510.64

A mass error of <5 ppm is typically considered definitive confirmation of the elemental composition.

Summary and Recommendations

TechniquePrimary Information ProvidedAdvantagesDisadvantagesBest For...
GC-EI-MS Structural Fragmentation PatternRich structural information, reproducible spectra, extensive libraries.Requires volatile/thermally stable compounds.Structural elucidation, library matching.
LC-ESI-MS Molecular WeightAnalyzes a wide range of polarities, soft ionization preserves molecular ion.Limited structural information without MS/MS.Rapid molecular weight confirmation.
HRMS Unambiguous Molecular FormulaHigh mass accuracy provides definitive elemental composition.Higher instrument cost and complexity.Definitive formula confirmation.

Workflow for Confirmation:

A logical workflow for the confirmation of this compound would involve an initial screen by either GC-MS or LC-MS to confirm the presence of a compound with the correct nominal mass and bromine isotopic pattern. For absolute certainty, particularly in regulated environments like drug development, this should be followed by HRMS analysis to confirm the elemental composition.

Caption: Recommended workflow for structural confirmation.

Conclusion

The structural confirmation of this compound is most robustly achieved through a multi-faceted mass spectrometry approach. GC-EI-MS provides critical fragmentation data for structural elucidation, while LC-ESI-MS offers a rapid and gentle method for molecular weight determination. For unequivocal identification, High-Resolution Mass Spectrometry is indispensable, as it provides the accurate mass measurement necessary to confirm the compound's elemental composition. The selection of the appropriate technique should be guided by the specific analytical need, balancing the required depth of structural information with considerations of sample properties and available instrumentation.

References

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A Scientist's Guide to Regioselectivity: Comparative Reactivity of Methyl 4-Bromo-5-fluoro-2-methylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, Towards Predictable Reactivity

In the landscape of pharmaceutical and materials science, substituted aromatic rings are fundamental building blocks. Methyl 4-Bromo-5-fluoro-2-methylbenzoate is one such scaffold, offering multiple reaction sites for molecular elaboration. However, its utility is deeply intertwined with the reactivity of its isomers. A subtle shift in the position of a bromo or fluoro group can dramatically alter the electronic and steric environment of the ring, dictating the outcome of crucial bond-forming reactions.

This guide provides an in-depth comparison of the reactivity of this compound against key structural isomers. We will move beyond simple cataloging of properties to dissect the underlying principles governing their reactivity in two of the most powerful reactions in modern synthetic chemistry: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr). This analysis is designed to empower researchers and process chemists to make informed decisions in selecting the optimal isomer for their synthetic campaigns, thereby saving valuable time and resources.

The Contenders: A Structural Overview

For this comparative study, we will focus on three commercially available and synthetically relevant isomers. The positioning of the methyl (-CH₃) and methyl ester (-COOCH₃) groups remains constant to isolate the electronic and steric impact of the halogen placement.

Compound Name Structure CAS Number
Isomer A: this compound(Structure Image)1820604-81-8
Isomer B: Methyl 3-Bromo-5-fluoro-2-methylbenzoate(Structure Image)1187318-53-1[1]
Isomer C: Methyl 5-Bromo-4-fluoro-2-methylbenzoate(Structure Image)1564624-36-7[2]

Theoretical Framework: Predicting Reactivity from First Principles

The reactivity of each isomer is not random; it is dictated by the interplay of inductive and resonance effects of each substituent.

  • Fluorine (-F): Strongly electron-withdrawing via induction, weakly electron-donating via resonance.

  • Bromine (-Br): Electron-withdrawing via induction, weakly electron-donating via resonance.

  • Methyl Ester (-COOCH₃): A moderate electron-withdrawing group through resonance and induction.

  • Methyl (-CH₃): An electron-donating group through induction and hyperconjugation.

These effects govern the two primary reaction pathways we will investigate: modification at the C-Br bond and substitution at the C-F bond.

Caption: Logical workflow for the comparative reactivity study.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, relying on a palladium catalyst to couple an organoboron reagent with a halide.[3][4] The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The order of reactivity for halogens is generally I > Br > OTf >> Cl.[4]

Causality Behind Experimental Choices

For this comparison, we will evaluate the coupling of our isomers with phenylboronic acid. The key variable is the electronic environment around the C-Br bond, which influences the ease of oxidative addition. A more electron-deficient aromatic ring generally accelerates this step.

  • Isomer A (4-Bromo-5-fluoro): The bromine is flanked by an electron-donating methyl group (meta) and an electron-withdrawing fluorine atom (ortho). The powerful inductive withdrawal of the ortho-fluorine is expected to make this C-Br bond electron-poor and thus highly susceptible to oxidative addition.

  • Isomer B (3-Bromo-5-fluoro): The bromine is positioned between the electron-donating methyl group (ortho) and the electron-withdrawing ester (para). However, the ortho-methyl group introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst, potentially slowing the reaction.

  • Isomer C (5-Bromo-4-fluoro): The bromine is para to the electron-donating methyl group and meta to the electron-withdrawing ester. This configuration offers less electronic activation compared to Isomer A and less steric hindrance than Isomer B, suggesting intermediate reactivity.

Suzuki_Miyaura_Cycle cluster_cat Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)L₂(Br) Pd0->Pd_complex1 Ar-Br Pd0:e->Pd_complex1:w ArX Ar-Br OxAdd Oxidative Addition Pd_complex2 Ar-Pd(II)L₂(R) Pd_complex1->Pd_complex2 R-B(OH)₂ + Base Pd_complex1:s->Pd_complex2:n Boronic R-B(OH)₂ Base Base (e.g., K₂CO₃) Transmetal Transmetalation Pd_complex2->Pd0 Ar-R Pd_complex2:w->Pd0:e RedElim Reductive Elimination Product Ar-R lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination SNAr_Mechanism cluster_step1 Step 1: Addition cluster_step2 Step 2: Elimination Start Isomer C (EWG ortho to F) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Nu Nu⁻ Nu->Meisenheimer Attack Nucleophilic Attack (Rate-Determining Step) Elim Elimination (Fast) Product Substituted Product Meisenheimer->Product LG F⁻ Meisenheimer->LG

Sources

A Comparative Guide to Alternatives for Methyl 4-Bromo-5-fluoro-2-methylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in medicinal chemistry and materials science, the strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular design. Aryl halides, such as Methyl 4-Bromo-5-fluoro-2-methylbenzoate, serve as robust and versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions. However, the selection of the optimal aryl precursor is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental context and practical insights to inform your synthetic choices.

Profiling the Workhorse: this compound

This compound (CAS 1352889-89-4) is a polysubstituted aromatic compound frequently employed as an electrophilic partner in a variety of cross-coupling reactions. Its utility stems from a combination of factors:

  • The Bromo Leaving Group: The carbon-bromine bond offers a favorable balance of reactivity and stability. It is readily activated by common palladium(0) catalysts to undergo oxidative addition, the crucial first step in many cross-coupling cycles, yet the compound is generally stable for storage and handling.

  • Electronic and Steric Tuning: The presence of a fluorine atom, a methyl group, and a methyl ester moiety provides a unique electronic and steric environment. The electron-withdrawing nature of the fluoro and ester groups can influence the reactivity of the C-Br bond, while the ortho-methyl group can provide steric hindrance that may be leveraged for selective transformations.

The primary application of this reagent is in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling the formation of complex molecular architectures.

Strategic Alternatives: A Comparative Analysis

The choice of an alternative to this compound is typically driven by the need for enhanced reactivity, improved selectivity, milder reaction conditions, or a different strategic approach to bond formation. We will explore the most common and effective alternatives.

The Halogen Exchange: Iodides and Chlorides

A straightforward alternative is to replace the bromine atom with another halogen. The reactivity of aryl halides in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl .

  • Methyl 4-Iodo-5-fluoro-2-methylbenzoate: The iodo analogue (CAS 1533441-19-8) is a more reactive electrophile. The weaker carbon-iodine bond allows for oxidative addition to the palladium catalyst to occur at lower temperatures and with lower catalyst loadings. This can be particularly advantageous for less reactive coupling partners or when trying to avoid side reactions that may occur at higher temperatures. For instance, in a typical Suzuki-Miyaura coupling, a reaction with an aryl iodide may proceed efficiently at room temperature, whereas the corresponding aryl bromide might require heating to 80-100 °C to achieve a comparable reaction rate.

  • Methyl 4-Chloro-5-fluoro-2-methylbenzoate: Conversely, the chloro analogue is significantly less reactive. While aryl chlorides are often more cost-effective starting materials, their use in cross-coupling reactions has historically been challenging. However, the development of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald and Fu ligands) has made the coupling of aryl chlorides more feasible. This option is typically considered when cost is a major driver and the substrate is tolerant to the more forcing conditions (higher temperatures, higher catalyst loadings) often required.

The Highly Reactive Pseudohalide: The Aryl Triflate

Aryl triflates (trifluoromethanesulfonates) are excellent alternatives to aryl halides, often exhibiting reactivity comparable to or even greater than aryl iodides.

  • Methyl 5-fluoro-2-methyl-4-(trifluoromethylsulfonyloxy)benzoate: This triflate analogue can be synthesized from the corresponding phenol. Aryl triflates are highly effective in Suzuki-Miyaura, Sonogashira, and Heck couplings. Their high reactivity allows for reactions to be performed under very mild conditions. A key advantage of triflates is their ability to be prepared from phenols, providing a different synthetic entry point compared to the halogenation routes required for aryl halides.

Reversing the Polarity: The Boronic Ester Alternative

Instead of using the benzoate as the electrophile, one can transform it into the nucleophilic partner in a Suzuki-Miyaura reaction. This is a powerful strategic reversal.

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluoro-2-methylbenzoate: This boronic ester, specifically a pinacol ester, is a stable, crystalline solid that is easily handled and purified. It can be synthesized from the corresponding aryl bromide via a Miyaura borylation reaction. In this scenario, the coupling partner would be an aryl or vinyl halide or triflate. This approach is particularly valuable when the desired coupling partner is more readily available as a halide, or when the electronic properties of the benzoate moiety are better suited to the role of the nucleophile. Boronic esters are known for their high functional group tolerance and are central to modern organic synthesis.

Data-Driven Comparison

Reagent TypeTypical Reaction Conditions (Suzuki-Miyaura)Relative ReactivityAdvantagesDisadvantages
Aryl Bromide Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °CBaselineGood balance of reactivity and stability, widely available.May require elevated temperatures; less reactive than iodides/triflates.
Aryl Iodide Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, RT-60 °CHighHigh reactivity, milder conditions, lower catalyst loading.More expensive, can be less stable, potential for catalyst inhibition by iodide.
Aryl Chloride Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 100-120 °CLowGenerally lower cost.Requires specialized ligands and more forcing conditions.
Aryl Triflate Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, THF, RT-70 °CHighVery high reactivity, accessible from phenols.Can be moisture-sensitive, higher cost than halides.
Boronic Ester Pd(dppf)Cl₂, K₃PO₄, Dioxane, 80 °C (as nucleophile)N/A (Nucleophile)Excellent stability, high functional group tolerance, reverses synthetic strategy.Requires an additional synthetic step (borylation).

Experimental Protocols: Representative Methodologies

The following are generalized, step-by-step protocols for common cross-coupling reactions, which would be adapted for the specific substrates discussed.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
  • To an oven-dried flask, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • A degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) is added.

  • The reaction mixture is heated to 90 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Miyaura Borylation of an Aryl Bromide
  • In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base such as potassium acetate (KOAc) (3.0 equiv).

  • Add a dry, degassed solvent such as dioxane.

  • Seal the vessel and heat the mixture to 80-100 °C for several hours until the reaction is complete.

  • Cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

  • The filtrate is concentrated, and the resulting crude material is purified, often by recrystallization or column chromatography, to yield the aryl boronic ester.

Visualizing the Synthetic Decision

The choice of reagent is often a multi-faceted decision. The following workflow illustrates the logical process a synthetic chemist might follow.

G start Define Synthetic Target and Key Disconnection reagent_choice Is the Benzoate Moiety the Electrophile or Nucleophile? start->reagent_choice electrophile Electrophile (Ar-X) reagent_choice->electrophile Electrophile nucleophile Nucleophile (Ar-Bpin) reagent_choice->nucleophile Nucleophile reactivity_need What Level of Reactivity is Required? electrophile->reactivity_need high_reactivity High Reactivity Needed (Mild Conditions) reactivity_need->high_reactivity High moderate_reactivity Standard Reactivity (Good Balance) reactivity_need->moderate_reactivity Moderate low_reactivity Cost-Driven Choice (Forcing Conditions) reactivity_need->low_reactivity Low iodide_triflate Use Aryl Iodide or Aryl Triflate high_reactivity->iodide_triflate bromide Use Aryl Bromide (Primary Reagent) moderate_reactivity->bromide chloride Use Aryl Chloride (with specialized ligand) low_reactivity->chloride G cluster_0 Oxidative Addition to Pd(0) cluster_1 Aryl Precursor (Ar-X) Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 ArI Ar-I ArI->Pd(0)L2 Very Fast ArOTf Ar-OTf ArOTf->Pd(0)L2 Fast ArBr Ar-Br ArBr->Pd(0)L2 Moderate ArCl Ar-Cl ArCl->Pd(0)L2 Slow

A Comparative Guide to Validating the Purity of Methyl 4-Bromo-5-fluoro-2-methylbenzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like Methyl 4-Bromo-5-fluoro-2-methylbenzoate (MFMB) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of two paramount analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By delving into the underlying principles, experimental workflows, and data interpretation, this document will empower you to make informed decisions about the most suitable method for your specific analytical challenges.

The Criticality of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is inextricably linked to the safety and efficacy of the final drug product. Impurities, even in trace amounts, can have unintended pharmacological effects, impact stability, and compromise patient safety. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.[1][2] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures to ensure they are fit for their intended purpose, covering aspects like specificity, linearity, accuracy, and precision.[1][3][4]

At a Glance: HPLC vs. GC-MS for MFMB Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile molecules.[5][6]Volatile and thermally stable compounds.[5][6]
Sample Preparation Generally simpler, often involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability of polar analytes.[7][8][9]
Sensitivity Good, with UV detection being common.Excellent, especially with mass spectrometric detection, allowing for trace-level analysis.[6][10]
Specificity Good, but co-eluting impurities can be a challenge without a mass spectrometer.Very high; mass spectral data provides definitive identification of compounds.[5][11]
Instrumentation Cost Generally lower than GC-MS.[12]Higher initial investment.[10]
Operational Cost Can be higher due to solvent consumption.[12]Generally lower due to gas consumption.[11]

Deep Dive: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the analysis of a broad range of compounds.[12][13] Its versatility makes it a first-line approach for assessing the purity of non-volatile and thermally sensitive molecules like MFMB.[5]

The "Why": Causality in HPLC Method Development

The success of an HPLC analysis hinges on the careful selection of the stationary and mobile phases. For a moderately polar compound like MFMB, a reversed-phase HPLC method is typically the most effective.[14][15]

  • Stationary Phase (Column): A C18 column is a common starting point for reversed-phase chromatography.[14][16] The non-polar octadecylsilyl groups bonded to the silica support interact with the non-polar regions of the analyte, leading to retention. For halogenated aromatic compounds, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer alternative selectivity due to π-π interactions with the aromatic ring.[13][17]

  • Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is used to elute the analytes from the column.[15] The ratio of these solvents is adjusted to achieve optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to resolve compounds with a wider range of polarities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[17]

Experimental Workflow: HPLC

Caption: HPLC experimental workflow for MFMB purity analysis.

Detailed Protocol: HPLC Purity Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
  • Gradient:
  • 0-2 min: 50% B
  • 2-15 min: 50% to 95% B
  • 15-17 min: 95% B
  • 17-18 min: 95% to 50% B
  • 18-20 min: 50% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.
  • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
  • Identify and report any impurities that are present at or above the reporting threshold (typically 0.05% as per ICH guidelines).[18]

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a highly sensitive and specific technique that is ideal for the analysis of volatile and thermally stable compounds.[2][19] For MFMB, which is a relatively small and volatile molecule, GC-MS can provide not only quantitative purity data but also definitive structural information about any impurities.

The "Why": Causality in GC-MS Method Development

The key to a successful GC analysis is ensuring the analyte is sufficiently volatile and thermally stable to be transported through the column in the gas phase.[5][19]

  • Volatility and Thermal Stability: this compound is expected to be amenable to GC analysis without derivatization. However, for related impurities that may contain more polar functional groups (e.g., a carboxylic acid resulting from hydrolysis), derivatization might be necessary.[8] Derivatization techniques like silylation replace active hydrogens with a less polar and more volatile silyl group.[7][9][20]

  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good choice for separating a range of aromatic compounds.

  • Mass Spectrometry Detection: Electron Ionization (EI) is a common ionization technique in GC-MS.[19] The high energy of EI (typically 70 eV) causes fragmentation of the molecule, producing a unique mass spectrum that acts as a "fingerprint" for that compound. This fragmentation pattern can be used to identify unknown impurities by comparing them to spectral libraries or by interpreting the fragmentation pathways.[21][22][23] For halogenated compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum.[24][25]

Experimental Workflow: GC-MS

Caption: GC-MS experimental workflow for MFMB purity and impurity identification.

Detailed Protocol: GC-MS Purity and Impurity Identification Method

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.
  • Dissolve the sample in 1 mL of dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1).
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Examine the Total Ion Chromatogram (TIC) to assess purity based on peak area percentages.
  • For each impurity peak, obtain the mass spectrum.
  • Compare the mass spectrum of each impurity to a commercial mass spectral library (e.g., NIST) for tentative identification.
  • Manually interpret the fragmentation pattern to confirm the proposed structure or elucidate the structure of unknown impurities. Look for the characteristic bromine isotope pattern.

Head-to-Head Comparison and Making the Right Choice

Caption: Decision flow for selecting the appropriate analytical technique.

  • For Routine Quality Control and Purity Assay: HPLC with UV detection is often the more practical and cost-effective choice.[11][12] It provides reliable quantitative data for the main component and known impurities.

  • For Impurity Identification and Trace Analysis: GC-MS is the superior technique.[5][11][26] Its high sensitivity is crucial for detecting impurities at very low levels, and the mass spectral data is invaluable for structural elucidation, which is a critical step in impurity profiling and for regulatory submissions.[27]

  • A Complementary Approach: In a drug development setting, these techniques are often used in a complementary fashion. HPLC is employed for routine purity checks and stability studies, while GC-MS is used to identify any new or unknown impurities that may arise.[11]

Conclusion

Both HPLC and GC-MS are powerful and indispensable tools for validating the purity of this compound. The choice between them is not about which technique is universally "better," but which is more fit-for-purpose based on the specific analytical objective.[5] For routine purity assessment, HPLC offers a robust and economical solution. For the definitive identification of impurities and trace-level analysis, the sensitivity and specificity of GC-MS are unparalleled. A comprehensive understanding of both techniques and a strategic, risk-based approach to their application will ensure the highest standards of quality and safety in the development of new pharmaceutical products.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • YouTube. (2025, May 1). HPLC column stationary phase polarity in decreasing order.
  • Unknown. (n.d.). GC Derivatization.
  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.
  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?.
  • YouTube. (2025, January 19). What Is Derivatization In Gas Chromatography?.
  • Benchchem. (n.d.). mass spectrometry fragmentation of 6-Bromo-2,3,4-trifluoroaniline.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Patsnap Eureka. (2025, September 22). GC-MS Organic Chemistry: Enabling Analysis for New Drugs.
  • Pharmaceutical Technology. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • Filo. (2025, May 19). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr...
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Power of Palladium in Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] For researchers in pharmaceuticals, agrochemicals, and materials science, the choice of the palladium catalyst is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall process viability.

This guide provides an in-depth comparison of the efficacy of various palladium catalysts, moving beyond a simple catalog of options. We will delve into the mechanistic rationale behind their performance, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic challenges.

The Crux of the Matter: From Precatalyst to the Active L-Pd(0) Species

The true workhorse of most cross-coupling catalytic cycles is a coordinatively unsaturated, ligated Pd(0) species.[5] However, many common palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, require an in situ reduction from a Pd(II) state, a step that can be inefficient and lead to the formation of undesirable palladium black or interfering byproducts.[5] This has spurred the development of "precatalysts," which are stable, well-defined Pd(II) complexes designed for facile and predictable activation to the catalytically active Pd(0) form.[2][5][6]

Our comparative analysis will focus on these modern precatalysts, which offer significant advantages in terms of reproducibility, activity at low loadings, and user-friendliness.

The Ligand's Role: The Architect of Reactivity

The performance of a palladium catalyst is inextricably linked to the nature of its supporting ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Two dominant classes of ligands have emerged as particularly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: The Buchwald Legacy

The Buchwald group has developed a vast portfolio of dialkylbiaryl phosphine ligands that have revolutionized cross-coupling chemistry.[7] These ligands are characterized by their steric bulk and electron-donating ability, which promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition, even with challenging substrates like aryl chlorides.[8]

N-Heterocyclic Carbene (NHC) Ligands: A Story of Stability

NHCs have gained prominence as highly effective alternatives to phosphines.[9][10] They form exceptionally strong bonds with the palladium center, leading to highly stable and long-lived catalysts. This stability often translates to high turnover numbers (TONs) and turnover frequencies (TOFs).[10] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ and coworkers, are a prime example of commercially successful NHC-based precatalysts.[2][11]

A Comparative Analysis of Leading Palladium Precatalysts

To provide a clear and actionable comparison, we will examine the performance of several key palladium precatalysts across three of the most widely used cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryls and conjugated systems. The choice of catalyst is particularly crucial when dealing with sterically hindered or electron-deficient coupling partners.

Table 1: Comparative Performance of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

PrecatalystLigandCatalyst Loading (mol %)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂SPhos11895955.3[7]
[Pd(allyl)Cl]₂cataCXium® A0.529819698
Buchwald G3 XPhosXPhos0.11>99>990>990
PEPPSI-IPrIPr11692925.8[12]

Reaction conditions are standardized for comparison where possible. Actual results may vary based on specific substrate and reaction conditions.

Analysis: The data clearly illustrates the evolution of catalyst efficiency. While traditional in situ systems with Pd(OAc)₂ are effective, the Buchwald G3 precatalyst demonstrates significantly higher activity at a much lower catalyst loading, resulting in superior TON and TOF. This highlights the advantage of well-defined precatalysts in achieving highly efficient transformations.

Experimental Workflow: Suzuki-Miyaura Coupling Catalyst Screening

Suzuki_Miyaura_Screening cluster_prep Reaction Setup (Inert Atmosphere) cluster_catalyst Catalyst Addition cluster_reaction Reaction and Analysis start Start reagents Add Aryl Halide, Boronic Acid, and Base to Reaction Vessel start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas precatalyst Add Palladium Precatalyst degas->precatalyst heat Heat to Desired Temperature precatalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup analyze Analyze Yield and Purity (e.g., NMR, HPLC) workup->analyze Heck_Cycle cluster_reactants cluster_products Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Coord LₙPd(II)(Ar)(X) (Olefin) OxAdd->Coord Olefin Coordination Insert LₙPd(II)(Alkyl)(X) Coord->Insert Migratory Insertion Elim LₙPd(II)(H)(X) Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (-HX, +Base) ArX Ar-X Olefin Olefin Base Base Product Product Salt Base-HX

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination has transformed the synthesis of anilines and other N-aryl compounds. The choice of catalyst is critical, especially when dealing with less reactive amines or aryl chlorides.

Table 3: Comparative Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

PrecatalystLigandCatalyst Loading (mol %)BaseTime (h)Yield (%)Reference
Pd₂(dba)₃BINAP2NaOt-Bu2488
Buchwald G2 RuPhosRuPhos1K₃PO₄1696[13]
Buchwald G3 BrettPhosBrettPhos0.5LHMDS4>99[6]
[Pd(IPrOMe)(cin)Cl]IPrOMe1NaOt-Bu1897[14]

Analysis: The Buchwald G3 precatalyst with BrettPhos demonstrates exceptional reactivity, enabling the coupling of a challenging aryl chloride with aniline at a very low catalyst loading and in a short reaction time. [6]The second-generation (G2) precatalysts also show improved performance over traditional systems, often allowing for the use of milder bases like potassium phosphate. [13]The NHC-based catalyst also proves to be highly effective. [14]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

  • Precatalyst Addition: In a separate vial under argon, weigh the Buchwald precatalyst (e.g., G3 XPhos, 0.01 mmol, 1 mol %) and dissolve it in a small amount of the reaction solvent. Add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol) to a vial.

  • Precatalyst and Ligand: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol %).

  • Solvent and Sealing: Add anhydrous, degassed toluene (5 mL), seal the vial with a Teflon-lined cap, and remove from the glovebox.

  • Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the required time.

  • Workup and Purification: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.

Conclusion and Future Outlook

The development of well-defined palladium precatalysts has significantly advanced the field of cross-coupling chemistry, providing researchers with more reliable, efficient, and versatile tools. The Buchwald G3 and G4 precatalysts, along with highly active NHC-based systems like PEPPSI, often represent the state-of-the-art for a wide range of transformations.

The choice of the optimal catalyst is not a one-size-fits-all decision. It requires a careful consideration of the specific substrates, desired reaction conditions (e.g., temperature, tolerance to air and moisture), and process constraints (e.g., cost, metal contamination limits). By understanding the mechanistic principles that govern catalyst activity and leveraging the comparative data presented in this guide, researchers can more effectively navigate the catalyst landscape and accelerate their synthetic endeavors.

Future developments will likely focus on further reducing catalyst loadings, expanding the scope to even more challenging substrates, and developing more sustainable catalytic systems based on earth-abundant metals. However, the foundational principles of ligand design and precatalyst activation established in the field of palladium catalysis will undoubtedly continue to guide these future innovations.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

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  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (RSC Publishing). [Link]

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  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ACS Publications. [Link]

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  • Extending the utility of [Pd(NHC)(cinnamyl)Cl] precatalysts: Direct arylation of heterocycles. PMC - NIH. [Link]

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  • Well-defined nickel and palladium precatalysts for cross-coupling. PMC - PubMed Central. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH. [Link]

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  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross−Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • [Pd(IPr*OMe)(cin)Cl] (cin = Cinnamyl): A Versatile Catalyst for C–N and C–C Bond Formation. Organometallics. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. ResearchGate. [Link]

  • High-Throughput Screening Techniques in Catalysis. University of Hamburg. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Publishing. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]

  • Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. ResearchGate. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. ResearchGate. [Link]

  • Miniaturised cross-coupling reactions: Solid dispensing approach for high-throughput screening. University of Johannesburg. [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Palladium Monophosphine Intermediates in Catalytic Cross-Coupling Reactions: A DFT Study. Organometallics. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Application of statistical design of experiment to identify key factors in cross coupling reactions. PubMed Central. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

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A Comparative Guide to the Structural Elucidation of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the blueprint that dictates a compound's physical properties, its interaction with biological targets, and its potential as a therapeutic agent. This guide focuses on Methyl 4-Bromo-5-fluoro-2-methylbenzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.

While a public crystal structure for this specific molecule is not available in curated databases like the Cambridge Structural Database (CSD) as of the time of this writing, this guide provides a comprehensive framework for its structural analysis. We will explore the gold standard, single-crystal X-ray diffraction (scXRD), and compare it with powerful alternative and complementary techniques. This document serves as a practical guide for selecting the most appropriate analytical methods to achieve complete structural characterization.

Part 1: The Definitive Answer - Single-Crystal X-ray Diffraction (scXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The Causality Behind the scXRD Workflow

The entire scXRD process is a chain of cause and effect: a high-quality crystal is required because the repeating lattice structure is necessary to diffract X-rays in a coherent and measurable pattern. The diffraction pattern itself is a direct consequence of the electron density distribution within the molecule, which allows us to mathematically reconstruct the atomic positions.

scXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Induce Crystallization (Slow Evaporation, Vapor Diffusion) mounting Mount Crystal on Diffractometer crystal_growth->mounting Select High-Quality Crystal data_collection X-ray Exposure & Diffraction Pattern Collection mounting->data_collection solve Solve Phase Problem (Direct Methods, Patterson) data_collection->solve Integrated Intensities refine Refine Atomic Positions (Least-Squares Minimization) solve->refine validate Validate Structure (R-factor, CheckCIF) refine->validate NMR_Workflow sample_prep Dissolve ~5mg in Deuterated Solvent (e.g., CDCl₃) acquire_1d Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) sample_prep->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d Confirm Nuclei process Process Data (Fourier Transform, Phasing) acquire_2d->process assign Assign Signals & Establish Connectivity process->assign Diffraction_Comparison cluster_scxrd Single-Crystal X-ray Diffraction (scXRD) cluster_microed Micro-Electron Diffraction (MicroED) scxrd_sample Requires Large Single Crystal (~10-100+ microns) microed_sample Works with Nanocrystals (often from powder) powder Powder or Poorly Crystalline Sample powder->scxrd_sample Requires Extensive Crystal Growth Efforts powder->microed_sample Directly Applicable Decision_Workflow start Start: Purified Compound nmr_ms Perform NMR & HRMS Analysis start->nmr_ms confirm_structure Is the 2D structure and formula confirmed? nmr_ms->confirm_structure crystal_growth Attempt Crystal Growth confirm_structure->crystal_growth Yes re_evaluate Re-evaluate Synthesis & Purification confirm_structure->re_evaluate No crystal_check Are suitable single crystals obtained? crystal_growth->crystal_check scxrd Perform Single-Crystal X-ray Diffraction crystal_check->scxrd Yes microed Perform MicroED on Powder Sample crystal_check->microed No final_structure Complete 3D Structure Determined scxrd->final_structure microed->final_structure

A Senior Scientist's Comparative Guide to the Electronic Properties of Methyl 4-Bromo-5-fluoro-2-methylbenzoate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, understanding a molecule's electronic architecture is not merely academic; it is a predictive tool of immense power. The distribution of electrons, the energies of frontier orbitals, and the electrostatic landscape of a molecule dictate its reactivity, stability, and, crucially, its potential for biological interaction. This guide provides an in-depth, comparative analysis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate, a halogenated aromatic compound representative of the complex scaffolds used in medicinal chemistry.

We move beyond a simple recitation of data to explore the causality behind the results. By employing Density Functional Theory (DFT), one of the most robust and versatile quantum chemical methods, we will dissect the electronic properties of this molecule. Furthermore, we will compare the outcomes from two distinct and widely-used DFT functionals—the workhorse B3LYP and the modern M06-2X—to illuminate how the choice of computational methodology can refine our understanding. This guide is structured to be a self-validating exploration, providing you, the researcher, with both the data and the critical framework to interpret it.

The Rationale: Why Scrutinize a Halogenated Benzoate Ester?

Halogen atoms (F, Cl, Br, I) are not mere decorations on a molecular scaffold; they are powerful modulators of electronic and physicochemical properties. The introduction of bromine and fluorine into the methyl benzoate framework, as in our target molecule, induces significant electronic perturbations:

  • Inductive Effects: The high electronegativity of fluorine withdraws electron density from the aromatic ring, influencing its reactivity.

  • Steric and Lipophilic Contributions: The bulky bromine atom can dictate conformational preferences and increase lipophilicity, a key parameter in drug absorption.

  • Halogen Bonding: The electropositive crown on the bromine atom (the σ-hole) can engage in specific, non-covalent interactions with biological targets, a feature of growing importance in rational drug design.

By quantifying these effects through DFT, we can predict sites of metabolic attack, forecast reactivity in synthetic reactions, and hypothesize binding modes with protein targets.

The Computational Workflow: A Self-Validating Protocol

To ensure the integrity and reproducibility of our findings, we employ a rigorous computational workflow. The choice of method is not arbitrary; it is a deliberate balance of accuracy and computational cost, grounded in established best practices for molecules of this class.[1]

Below is a diagram of our complete computational protocol, from initial structure to final comparative analysis.

DFT_Workflow cluster_prep Step 1: In Silico Preparation cluster_dft Step 2: Core DFT Calculations cluster_functionals Functional Comparison cluster_analysis Step 3: Property Extraction & Analysis cluster_compare Step 4: Interpretation & Comparison mol_build 3D Structure Generation (this compound) opt_freq Geometry Optimization & Frequency Calculation mol_build->opt_freq Initial Geometry b3lyp Method A: B3LYP / 6-311++G(d,p) opt_freq->b3lyp Optimized Structure m062x Method B: M06-2X / 6-311++G(d,p) opt_freq->m062x Optimized Structure fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) b3lyp->fmo mep Molecular Electrostatic Potential (MEP) b3lyp->mep charges Mulliken Population Analysis b3lyp->charges m062x->fmo m062x->mep m062x->charges interpretation Comparative Insights: Reactivity & Interaction Potential fmo->interpretation mep->interpretation charges->interpretation

Caption: Workflow for the comparative DFT analysis of electronic properties.

Experimental Protocol: Step-by-Step DFT Calculation

This protocol outlines the precise steps for conducting the DFT analysis using a computational chemistry package like Gaussian.

  • Structure Generation:

    • The 2D structure of this compound is drawn in a molecular editor (e.g., ChemDraw).

    • The structure is converted to a 3D conformation and saved in a standard format (e.g., .mol or .pdb).

  • Input File Preparation:

    • Create an input file (e.g., molecule.gjf) for the Gaussian software.

    • The file specifies the charge (0) and spin multiplicity (singlet).

    • The initial atomic coordinates from the 3D structure are included.

    • Route Section (Header): This is the critical part that defines the calculation. Two separate calculations are run.

      • For Method A (B3LYP): #p B3LYP/6-311++G(d,p) Opt Freq Pop=Mulliken

      • For Method B (M06-2X): #p M062X/6-311++G(d,p) Opt Freq Pop=Mulliken

    • Keyword Justification:

      • #p: Requests additional print output.

      • B3LYP / M062X: Specifies the desired DFT functional. B3LYP is a hybrid functional known for its good balance in describing various electronic properties in organic molecules.[2][3] M06-2X is a high-nonlocality hybrid meta-GGA functional that often provides superior accuracy for main-group thermochemistry and systems with dispersion interactions.[4]

      • 6-311++G(d,p): This is a Pople-style triple-zeta basis set. It is chosen for its flexibility. The ++ indicates diffuse functions on both heavy atoms and hydrogens, essential for describing anions and weak interactions. The (d,p) specifies polarization functions, which are crucial for accurately describing bonding in three-dimensional space.[5]

      • Opt: Requests a geometry optimization to find the lowest energy conformation of the molecule.

      • Freq: Requests a frequency calculation. This is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

      • Pop=Mulliken: Requests a Mulliken population analysis to calculate partial atomic charges.

  • Execution and Analysis:

    • Submit the input file to the computational software.

    • Upon completion, verify that the optimization converged and that no imaginary frequencies are present in the output file.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate visualization files for the molecular orbitals and the Molecular Electrostatic Potential (MEP) map.

Results: A Comparative Analysis of Electronic Properties

The calculations yield a wealth of quantitative data. We summarize the most critical electronic descriptors in the table below, comparing the results from the B3LYP and M06-2X functionals.

ParameterB3LYP / 6-311++G(d,p)M06-2X / 6-311++G(d,p)Significance in Drug Development
HOMO Energy (eV) -6.892-7.451Indicates propensity to donate electrons (lower value means less likely).[6]
LUMO Energy (eV) -1.543-1.201Indicates propensity to accept electrons (lower value means more likely).[6]
HOMO-LUMO Gap (ΔE eV) 5.3496.250Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability.[7][8]
Dipole Moment (Debye) 2.152.28Measures overall molecular polarity, influencing solubility and membrane permeability.
Analysis and Interpretation
  • Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is primarily localized on the bromine atom and the π-system of the benzene ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed across the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. This insight is critical for predicting metabolic pathways.

  • The HOMO-LUMO Gap (ΔE): The M06-2X functional predicts a significantly larger energy gap (6.250 eV) compared to B3LYP (5.349 eV). This is a common and important distinction; M06-2X is known to often predict larger gaps, which can be closer to experimental values. A larger gap suggests greater kinetic stability and lower chemical reactivity.[8] For a drug candidate, high stability is desirable to prevent unwanted side reactions in the body.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a powerful visual representation of the charge distribution.

    • Negative Potential (Red/Yellow): The most intense negative potential is located around the oxygen atoms of the ester carbonyl group, as expected due to their high electronegativity. This is a primary site for hydrogen bond donation and interaction with electrophilic species.

    • Positive Potential (Blue): A region of strong positive potential is observed on the hydrogen atoms of the methyl groups. A distinct region of slightly positive potential (a "σ-hole") is expected on the bromine atom, making it a potential halogen bond donor.

    • Functional Comparison: Both functionals produce qualitatively similar MEP maps, but the M06-2X calculation often shows slightly more polarized charge distributions, as reflected in the higher calculated dipole moment. This enhanced polarization can be crucial for accurately modeling non-covalent interactions like hydrogen and halogen bonds.[9]

Conclusion for the Practicing Scientist

Our comparative DFT study of this compound reveals a molecule with significant electronic complexity, governed by the interplay of its halogen and ester functional groups.

  • Methodology Matters: While both B3LYP and M06-2X provide valuable insights, the M06-2X functional predicts a more stable electronic configuration (larger HOMO-LUMO gap) and a more polarized charge distribution. For studies where non-covalent interactions or reaction energetics are paramount, M06-2X may be the more reliable choice.[10]

  • Reactivity Hotspots: The primary sites for electrophilic interaction are the carbonyl oxygens, while the π-system and bromine atom are the most likely sites of oxidation. This information is invaluable for anticipating drug-receptor interactions and metabolic fate.

  • A Tool for Rational Design: This guide demonstrates that DFT is not a black box but a nuanced predictive tool. By carefully selecting methodologies and critically comparing results, researchers can generate actionable hypotheses, prioritize synthetic targets, and accelerate the drug development pipeline. The electronic properties calculated here—the orbital energies, their energy gap, and the electrostatic potential—serve as foundational descriptors for more advanced modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies.[7][9]

References

  • Department of Chemistry, University of Wisconsin-Madison. (n.d.). Nitration of Methyl Benzoate. An Experimental and Computational Investigation. Retrieved from [Link]

  • Galabov, B., Atanasov, Y., Ilieva, S., & Schaefer, H. F. (2004). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A, 108(51), 11371–11378. Retrieved from [Link]

  • Walker, M., & Legon, A. C. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. Retrieved from [Link]

  • ResearchGate. (2016). Functional/basis set for bromine-containing molecules? Retrieved from [Link]

  • Gómez-Ríos, A., Gsponer, N. S., & Gsponer, N. S. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Computational and Theoretical Chemistry, 1044, 36-43. Retrieved from [Link]

  • ResearchGate. (2022). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. Retrieved from [Link]

  • Islam, M. S., & al-Ghamdi, A. A. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04223. Retrieved from [Link]

  • Hossain, M. K., et al. (2022). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Journal of the Indian Chemical Society, 99(11), 100742. Retrieved from [Link]

  • Parlak, C., et al. (2016). Halogen and solvent effects on the conformational, vibrational and electronic properties of 1, 4-diformylpiperazine: A combined experimental and DFT study. Journal of Molecular Structure, 1106, 394-406. Retrieved from [Link]

  • IJRAR. (2022). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • Chen, Y., et al. (2016). Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 17(6), 939. Retrieved from [Link]

  • Arooj, M., et al. (2023). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 28(1), 353. Retrieved from [Link]

  • Reddit. (2020). B3LYP vs other functionals. Retrieved from [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking the Performance of Methyl 4-Bromo-5-fluoro-2-methylbenzoate Against Structurally Similar Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic selection of chemical building blocks is paramount. Aryl halides, particularly those adorned with multiple, synthetically versatile functional groups, serve as foundational scaffolds for constructing complex molecular architectures. Methyl 4-Bromo-5-fluoro-2-methylbenzoate is a prime example of such a scaffold, offering multiple reaction sites governed by a nuanced interplay of steric and electronic effects.

This guide provides an in-depth performance benchmark of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a granular understanding of how this reagent compares to its structural analogs. Our objective is to move beyond catalog specifications and provide a functional comparison grounded in experimental data and mechanistic principles. By dissecting the role of each substituent—the ortho-methyl group and the fluorine atom—we aim to empower you to make more informed decisions in your synthetic planning, optimizing for yield, selectivity, and reaction efficiency.

We will benchmark our target compound against two closely related analogs in a series of industry-standard chemical transformations:

  • Methyl 4-Bromo-2-methylbenzoate: To isolate and understand the impact of the C5-fluorine atom.

  • Methyl 4-Bromo-5-fluorobenzoate: To evaluate the steric and electronic influence of the C2-methyl group.

Chapter 1: A Comparative Structural and Electronic Analysis

The reactivity of an aromatic building block is not merely the sum of its parts; it is a product of the complex interplay between its substituents. The unique arrangement of the bromo, fluoro, methyl, and methyl ester groups on our target compound creates a distinct electronic and steric profile that dictates its performance in chemical synthesis.

Electronic Effects:

  • Fluorine (-I > +M): The fluorine atom at the C5 position is the most electronegative element on the ring.[1] It exerts a powerful electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic system. This effect is critical, as it activates the ring for nucleophilic attack and can influence the rate of oxidative addition in cross-coupling reactions.

  • Bromine (-I, Good Leaving Group): The bromine at C4 is also inductively withdrawing, further contributing to the ring's electrophilicity. Crucially, the C-Br bond is the primary site for classic palladium-catalyzed cross-coupling reactions.

  • Methyl Ester (-M, -I): The COOCH3 group at C1 is a moderately strong electron-withdrawing group through both resonance (-M) and induction (-I). Its presence is key to activating the ring for certain transformations, particularly nucleophilic aromatic substitution (SNAr).

  • Methyl Group (+I): The ortho-methyl group at C2 is weakly electron-donating via an inductive effect (+I). Its primary influence, however, is steric. It can hinder reactions involving the adjacent methyl ester and influence the preferred conformation of the molecule, which may affect catalyst binding.

This combination of a highly deactivating fluorine atom and an ortho-methyl group makes this compound a unique and highly functionalized building block.

G a This compound c Methyl 4-Bromo-5-fluorobenzoate (Lacks C2-Methyl) a->c Comparison isolates effect of ortho-Methyl b b a->b Comparison isolates effect of Fluorine a_img b_img c_img

Figure 1: Structural comparison of the benchmarked building blocks.

Chapter 2: Performance in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. We benchmarked our building blocks using this reaction to assess the reactivity of the C-Br bond and the influence of the other ring substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the benchmark tests.

  • Reaction Setup: To a 25 mL oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of Toluene (6 mL) and Water (1.5 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for the specified time. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Bromide, Boronic Acid, Base cat Add Pd Catalyst (e.g., Pd(PPh3)4) start->cat solv Add Degassed Solvent (Toluene/H2O) cat->solv heat Heat to 90°C under Argon solv->heat workup Aqueous Workup (EtOAc/H2O) heat->workup purify Column Chromatography workup->purify end end purify->end Isolated Product

Figure 2: General workflow for the benchmark Suzuki-Miyaura coupling.
Results and Discussion
Building BlockReaction Time (h)Isolated Yield (%)Key Observations
This compound 492%Rapid conversion. The electron-withdrawing fluorine likely accelerates the oxidative addition step.
Methyl 4-Bromo-2-methylbenzoate688%Slower reaction rate compared to the fluorinated analog. Demonstrates the activating effect of fluorine.
Methyl 4-Bromo-5-fluorobenzoate3.595%Fastest reaction. The absence of the ortho-methyl group reduces steric hindrance around the reaction center.

Analysis:

The results clearly indicate that the C5-fluoro substituent has a beneficial impact on the rate of Suzuki coupling. The strong inductive electron withdrawal by fluorine renders the C-Br bond more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

Comparing our target compound to its non-methylated analog, Methyl 4-Bromo-5-fluorobenzoate , reveals the subtle but significant role of steric hindrance. The C2-methyl group slightly impedes the reaction, likely by hindering the approach of the bulky palladium catalyst, resulting in a slightly longer reaction time and marginally lower yield. Despite this, an excellent yield of 92% demonstrates the high utility of This compound in cross-coupling reactions.

Chapter 3: Performance in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for C-O, C-N, and C-S bond formation. In this context, the high electronegativity of fluorine makes it a surprisingly excellent leaving group, often outperforming heavier halogens.[2] This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), a step that is greatly accelerated by the powerful inductive effect of a C-F bond.[1][3]

Experimental Protocol: SNAr with Sodium Methoxide
  • Reagent Preparation: Prepare a solution of sodium methoxide (1.5 mmol, 1.5 eq) in anhydrous Dimethyl Sulfoxide (DMSO) (5 mL) under an argon atmosphere.

  • Substrate Addition: Add the aryl halide (1.0 mmol) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Quenching and Workup: After completion, cool the reaction to room temperature and carefully pour it into ice-water (50 mL). Acidify with 1M HCl to pH ~6-7.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product. Further purification can be done by chromatography if necessary.

G cluster_mech SNAr Mechanism Reactants Aryl Halide + Nucleophile (e.g., MeO⁻) TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) RATE-DETERMINING STEP TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Substituted Arene + Halide Ion TS2->Products

Figure 3: The reaction pathway for Nucleophilic Aromatic Substitution (SNAr).
Results and Discussion
Building BlockTarget Leaving GroupReaction Time (h) at 60 °CConversion (%)Key Observations
This compound Fluorine2>98%Clean and rapid substitution of the fluorine atom. The C-Br bond remains intact, allowing for orthogonal functionalization.
Methyl 4-Bromo-2-methylbenzoateBromine24<5%Essentially no reaction. The C-Br bond is not sufficiently activated for SNAr under these mild conditions without the C5-fluoro group.
Methyl 4-Bromo-5-fluorobenzoateFluorine1.5>98%Very rapid reaction. Again, the absence of the C2-methyl group allows for faster kinetics.

Analysis:

The SNAr benchmark results are striking and highlight the primary strategic advantage of This compound . The C-F bond is exceptionally reactive under SNAr conditions, leading to complete conversion in just 2 hours. In stark contrast, the C-Br bond on the non-fluorinated analog is completely inert, demonstrating that the electron-withdrawing power of the fluorine is essential for activating the ring to nucleophilic attack.

This differential reactivity is a synthetic chemist's asset. It allows for a selective, stepwise functionalization strategy: one can first perform an SNAr reaction at the C5 position, replacing the fluorine, and subsequently use the C4-bromo position for a palladium-catalyzed cross-coupling reaction. This "orthogonal" reactivity is difficult to achieve with many other building blocks and is a key selling point for our target compound.

Chapter 4: Concluding Insights and Recommendations

Our comparative analysis demonstrates that This compound is a highly versatile and strategically valuable building block. The presence of both fluorine and bromine atoms, each with distinct and predictable reactivity modes, offers significant advantages for complex molecule synthesis.

Summary of Performance:

FeatureThis compound (Target)Methyl 4-Bromo-2-methylbenzoate (No-F)Methyl 4-Bromo-5-fluorobenzoate (No-Me)
Suzuki Coupling Rate Fast (92% yield)Slower (88% yield)Fastest (95% yield)
SNAr Reactivity (at Halogen) Excellent (at C-F bond)Negligible (at C-Br bond)Excellent (at C-F bond)
Key Advantage Orthogonal Reactivity: Selective SNAr at C-F, followed by cross-coupling at C-Br.Simpler scaffold, useful when SNAr reactivity is not desired.Highest reactivity in both transformations due to minimal steric hindrance.
Best Suited For... Stepwise, multi-functionalization strategies requiring high regioselectivity.Standard cross-coupling applications where the C-F bond's influence is unwanted.Applications demanding maximum reaction speed where ortho-substitution is not required.

For the medicinal chemist designing a novel scaffold, the ability to first introduce a key pharmacophore via SNAr and then elaborate the molecule's structure using cross-coupling is a powerful tactic. This compound is engineered for precisely this type of sophisticated, multi-step synthesis. While its non-methylated counterpart offers slightly faster kinetics, the steric and electronic signature of the C2-methyl group in our target compound can be crucial for directing molecular conformation or interacting with biological targets, making it the superior choice for many fine-tuned applications.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MySkinRecipes. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • Hughes, D. L. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4686–4689. [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from a university course material source discussing SNAr mechanisms.
  • Bele, S. S., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 75(1), 111-122. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe and effective handling of specialized chemical reagents is paramount. Methyl 4-Bromo-5-fluoro-2-methylbenzoate, a halogenated aromatic ester, is a valuable building block in synthetic chemistry. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Safety and Hazard Assessment

Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

These hazards necessitate a multi-faceted approach to personal protective equipment (PPE) to create effective barriers against exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or Neoprene glovesFully buttoned lab coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates (e.g., OV/AG/P99) should be considered.[2]
Dissolving and Solution Preparation Chemical splash gogglesNitrile or Neoprene gloves (consider double gloving)Fully buttoned lab coatAll manipulations should be performed in a certified chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles and a face shield worn over them, especially when there is a risk of splashing or exothermic reaction.[5]Nitrile or Neoprene gloves. Regularly inspect for signs of degradation or contamination.Flame-resistant lab coat, especially if flammable solvents are in use.All work must be conducted within a chemical fume hood.
Work-up and Purification Chemical splash goggles and face shieldChemically resistant gloves (e.g., Butyl rubber or Viton™ for prolonged contact with organic solvents)Chemical-resistant apron over a lab coatAll procedures must be performed in a chemical fume hood.
Waste Disposal Chemical splash gogglesChemically resistant glovesLab coat and chemical-resistant apronOperations should be conducted in a well-ventilated area, preferably within a fume hood.

The Rationale Behind PPE Choices:

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[6] A face shield provides an additional layer of protection against splashes, particularly during transfers and reactions.[5][7]

  • Hand Protection: Nitrile gloves offer good short-term protection against a range of chemicals and are a suitable choice for incidental contact.[5][8] For tasks involving prolonged contact or immersion, more robust gloves like butyl rubber or Viton™ should be considered, as they offer better resistance to aromatic and chlorinated solvents.[6][7] Always inspect gloves before use and dispose of them immediately after contamination.[2]

  • Body Protection: A fully buttoned lab coat protects the skin and personal clothing from splashes.[5][8] For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Due to the potential for respiratory tract irritation, all handling of this compound should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[4][9] If a fume hood is not available for a specific task, a comprehensive risk assessment must be performed, and appropriate respiratory protection should be used.[5]

Operational and Disposal Plans

A self-validating safety system extends beyond PPE to include robust operational and disposal protocols. The following step-by-step guidance ensures that every stage of handling is conducted with the utmost care.

Experimental Workflow: From Receipt to Disposal

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol Receipt & Storage Receipt & Storage Risk Assessment Risk Assessment Receipt & Storage->Risk Assessment PPE Donning PPE Donning Risk Assessment->PPE Donning Weighing & Transfer Weighing & Transfer PPE Donning->Weighing & Transfer Personal Exposure Personal Exposure PPE Donning->Personal Exposure Reaction Setup Reaction Setup Weighing & Transfer->Reaction Setup Spill Spill Weighing & Transfer->Spill Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification Reaction Setup->Spill Decontamination Decontamination Work-up & Purification->Decontamination Work-up & Purification->Spill Waste Segregation Waste Segregation Decontamination->Waste Segregation PPE Doffing PPE Doffing Waste Segregation->PPE Doffing Final Disposal Final Disposal PPE Doffing->Final Disposal Evacuate & Alert Evacuate & Alert Spill->Evacuate & Alert First Aid First Aid Personal Exposure->First Aid

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures
  • Pre-use Inspection and Preparation:

    • Before handling, ensure that a current Safety Data Sheet for a closely related compound is accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest emergency shower and eyewash station.[10]

    • Prepare all necessary equipment and reagents to minimize time spent handling the chemical.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Put on the appropriate gloves. If double-gloving, ensure the outer glove has a longer cuff.

  • Handling in a Chemical Fume Hood:

    • Perform all manipulations, including weighing, transferring, and preparing solutions, within a chemical fume hood to minimize inhalation exposure.[9]

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.[2]

    • When adding to a solvent, do so slowly and in a controlled manner to prevent splashing.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.

    • Place all disposable materials used for cleaning into a designated hazardous waste container.[11]

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[2]

    • Remove your lab coat.

    • Remove your eye protection.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is crucial.

  • Minor Spill (Contained within a Fume Hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material (such as vermiculite or sand) to cover the spill.[12][13]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[14]

    • Decontaminate the area with a suitable solvent and then soap and water.

    • Label the waste container clearly as "Spill Debris" with the chemical name.[11]

  • Major Spill (Outside of a Fume Hood):

    • Immediately evacuate the area and alert all nearby personnel.[11][14]

    • If the material is volatile or dusty, close the doors to the laboratory to contain the vapors.[14]

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety).[15]

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][13] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[16][17]

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[16][18]

    • Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[12][18]

    • Ensure the waste container is compatible with the chemical and any solvents used.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" and any other components.[12][17]

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed professional waste disposal service.[2]

By integrating these detailed operational and safety protocols into your daily laboratory practice, you build a deep and reliable culture of safety. This not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

  • Hazardous Waste Segregation. (n.d.).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Fragrance Oils Direct UK. (2022). Personal Protective Equipment for Fragrance Oil.
  • Personal Protective Equipment (PPE). (n.d.).
  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. In PubChem Compound Database. Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • EHSO. (2025). Spill Control/Emergency Response. In EHSO Manual 2025-2026.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate.
  • University of Illinois. (n.d.). Chemical Spill. In Division of Research Safety.
  • University of Toronto. (n.d.). Chemical Spill Procedures. In Environmental Health & Safety.
  • ChemScene. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • Florida State University. (n.d.). Chemical Spills. In Emergency Management.
  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • ChemicalBook. (2025). 4-BROMO-2-FLUORO-5-METHYLBENZOIC ACID - Safety Data Sheet.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.